molecular formula C14H23NO4 B1371639 1-Boc-3-allylpiperidine-3-carboxylic Acid CAS No. 959236-11-4

1-Boc-3-allylpiperidine-3-carboxylic Acid

Cat. No.: B1371639
CAS No.: 959236-11-4
M. Wt: 269.34 g/mol
InChI Key: JSILKJJKWZCJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-allylpiperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSILKJJKWZCJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662894, DTXSID401163403
Record name 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-11-4, 159526-21-3
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Boc-3-allylpiperidine-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Boc-3-allylpiperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] The precise installation of substituents on the piperidine ring is crucial for modulating pharmacological activity. The creation of quaternary carbon centers, such as the C3 position in this compound, presents a significant synthetic challenge. This molecule serves as a valuable building block for the synthesis of more complex drug candidates, where the allyl group provides a versatile handle for further functionalization, and the carboxylic acid allows for amide bond formation or other modifications.

This guide provides a detailed, field-proven pathway for the synthesis of this compound, starting from commercially available 1-Boc-piperidine-3-carboxylic acid. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward approach centered on the formation of the key C-C bond at the C3 position. The target acid can be obtained from its corresponding ester via hydrolysis. The crucial C3-allyl bond can be formed through the α-alkylation of an enolate derived from a 1-Boc-piperidine-3-carboxylic acid ester. This strategy simplifies the complex target into readily available starting materials.

G target 1-Boc-3-allylpiperidine- 3-carboxylic acid ester 1-Boc-3-allylpiperidine- 3-carboxylic acid ester target->ester Ester Hydrolysis enolate Ester Enolate ester->enolate α-Allylation allyl_halide Allyl Bromide start_ester 1-Boc-piperidine-3-carboxylic acid ester enolate->start_ester Enolate Formation start_acid 1-Boc-piperidine-3-carboxylic acid (N-Boc-Nipecotic Acid) start_ester->start_acid Esterification

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is a three-step process beginning with the protection of the carboxylic acid as an ester, followed by the critical α-allylation, and concluding with deprotection to yield the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Allylation cluster_2 Step 3: Saponification A 1-Boc-piperidine- 3-carboxylic acid B Methyl 1-Boc-piperidine- 3-carboxylate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 1-Boc-piperidine- 3-carboxylate D Methyl 1-Boc-3-allyl- piperidine-3-carboxylate C->D 1. LDA, THF, -78 °C 2. Allyl Bromide E Methyl 1-Boc-3-allyl- piperidine-3-carboxylate F 1-Boc-3-allylpiperidine- 3-carboxylic acid E->F 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Overall forward synthesis workflow.

Step 1: Esterification of 1-Boc-piperidine-3-carboxylic acid

Rationale: The initial carboxylic acid proton is highly acidic and would be preferentially deprotonated by the strong base used in the subsequent alkylation step.[2] Converting the carboxylic acid to a methyl ester masks this acidic proton and facilitates the formation of the desired α-carbon enolate. A simple Fischer esterification is an efficient method for this transformation.

Protocol:

  • To a solution of 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (approx. 0.2 M solution), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1-Boc-piperidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: α-Allylation via Enolate Formation

Rationale: This is the key bond-forming step. The use of a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is critical. LDA rapidly and irreversibly deprotonates the α-carbon to form the lithium enolate without competing nucleophilic attack at the ester carbonyl.[3] The low temperature prevents side reactions, such as self-condensation (Claisen condensation).[2] The resulting nucleophilic enolate then attacks the electrophilic allyl bromide in a standard SN2 reaction to form the quaternary carbon center.[4]

Protocol:

  • Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) by adding n-butyllithium to diisopropylamine at -78 °C under an inert atmosphere (e.g., argon or nitrogen). Stir for 30 minutes.

  • In a separate flask, dissolve Methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the ester solution to -78 °C (dry ice/acetone bath) and add the pre-formed LDA solution dropwise via cannula or syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Step 3: Saponification to the Carboxylic Acid

Rationale: The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is effective. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, followed by the loss of the methoxide leaving group. A subsequent acidic workup is required to protonate the resulting carboxylate salt.

Protocol:

  • Dissolve the purified Methyl 1-Boc-3-allylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[5]

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1 1-Boc-piperidine-3-carboxylic acidMethanol, H₂SO₄ (cat.)Methyl 1-Boc-piperidine-3-carboxylate>95%
2 Methyl 1-Boc-piperidine-3-carboxylateLDA, Allyl BromideMethyl 1-Boc-3-allylpiperidine-3-carboxylate60-75%
3 Methyl 1-Boc-3-allylpiperidine-3-carboxylateLiOH, HClThis compound85-95%

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving esterification, LDA-mediated α-allylation, and subsequent saponification. The critical step, the formation of the C3 quaternary center, is controlled through the careful choice of a strong, non-nucleophilic base and cryogenic reaction conditions to generate and trap the desired ester enolate. This robust and scalable pathway provides efficient access to a versatile building block for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Substituted Piperidine Scaffolds

Substituted piperidine rings are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. The precise installation of functional groups onto the piperidine scaffold allows for the fine-tuning of a molecule's pharmacological properties, influencing its potency, selectivity, and pharmacokinetic profile. 1-Boc-3-allylpiperidine-3-carboxylic acid is a versatile building block that incorporates three key features: a protected nitrogen (Boc group), a quaternary center at the 3-position, and a reactive allyl group. This combination makes it a valuable intermediate for the synthesis of complex molecular architectures, including spirocyclic compounds and other densely functionalized piperidine derivatives for drug discovery and development. This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, grounded in established chemical principles and supported by practical, field-proven insights.

I. Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound hinges on the α-alkylation of a suitable precursor. The most logical and widely employed strategy involves the following key transformations:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is highly nucleophilic and would interfere with the desired alkylation reaction. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions required for enolate formation and its facile removal under acidic conditions.

  • Esterification of the Carboxylic Acid: The direct alkylation of a carboxylic acid at the α-position is challenging due to the acidity of the carboxylic proton. Esterification of the carboxylic acid to a simple alkyl ester, such as a methyl or ethyl ester, is a necessary step to enable the formation of the corresponding enolate.

  • α-Allylation via Enolate Formation: The core C-C bond-forming reaction is the alkylation of the ester enolate with an allyl halide. This reaction requires the use of a strong, non-nucleophilic base to deprotonate the α-carbon, followed by the introduction of the allyl electrophile.

  • Saponification of the Ester: The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 1-Boc-piperidine-3-carboxylic acid Ester 1-Boc-piperidine-3-carboxylic acid ethyl ester Start->Ester Esterification (EtOH, H+) Enolate Lithium Enolate Ester->Enolate Deprotonation (LDA, THF, -78 °C) Alkylated_Ester This compound ethyl ester Enolate->Alkylated_Ester Allylation (Allyl bromide) Final_Product This compound Alkylated_Ester->Final_Product Saponification (LiOH, THF/H2O) Chemical_Structures cluster_start 1-Boc-piperidine-3-carboxylic acid cluster_ester Ethyl 1-Boc-piperidine-3-carboxylate cluster_final This compound start start ester ester final final

1-Boc-3-allylpiperidine-3-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-3-allylpiperidine-3-carboxylic acid: A Quaternary Scaffolding for Advanced Drug Discovery

Executive Summary

This compound is a synthetic, non-proteinogenic amino acid built upon a piperidine scaffold. Its defining feature is a quaternary stereocenter at the C3 position, which imparts significant conformational rigidity. This structural constraint is of high value in medicinal chemistry for designing potent and selective therapeutic agents with improved pharmacological profiles. This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a detailed representative synthesis protocol, chemical reactivity, and its applications as a sophisticated building block in modern drug development.

Introduction: The Significance of Constrained Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Introducing substituents onto this ring allows for the precise positioning of pharmacophoric elements in three-dimensional space. This compound belongs to a class of compounds known as constrained amino acids. By replacing a standard amino acid with a conformationally restricted analogue, researchers can lock a peptide or small molecule into a specific bioactive conformation. This often leads to enhanced binding affinity for a biological target, increased selectivity, and improved metabolic stability.

The subject molecule is particularly noteworthy for three key functional handles:

  • A Boc-protected amine , which allows for straightforward integration into peptide synthesis workflows or for selective deprotection to reveal a nucleophilic secondary amine.

  • A carboxylic acid , which can be readily converted into amides, esters, or reduced to an alcohol, enabling diverse derivatization pathways.

  • An allyl group , a versatile functional group that can participate in a wide range of chemical transformations, including oxidation, reduction, cross-metathesis, and addition reactions.

The presence of a fully substituted carbon at the C3 position creates a quaternary stereocenter, providing a fixed and predictable orientation for the attached functional groups.

Molecular Structure and Stereochemistry

Chemical Structure

The systematic IUPAC name for the molecule is 3-allyl-1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid. It features a piperidine ring where the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The C3 carbon of the ring is substituted with both an allyl group and a carboxylic acid group.

Caption: 2D structure of this compound.

Stereochemistry

The C3 carbon is a chiral center. The molecule is commercially available as a racemate. The synthesis of enantiomerically pure forms would require either a chiral starting material, a chiral auxiliary, or resolution of the final racemic mixture. The stereochemistry at this center is critical as it dictates the spatial orientation of the carboxylic acid and allyl groups, which will, in turn, influence its interaction with chiral biological macromolecules.

Physicochemical and Spectroscopic Properties

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in public literature. The table below summarizes known data for the target compound and its parent scaffold, 1-Boc-piperidine-3-carboxylic acid, for comparison.

PropertyValue (Target Compound)Value (Parent Compound)Reference(s)
CAS Number 959236-11-488495-54-9 ((S)-form)[1]
Molecular Formula C₁₄H₂₃NO₄C₁₁H₁₉NO₄[2][3]
Molecular Weight 269.34 g/mol 229.27 g/mol [2][3]
Appearance Not ReportedWhite to off-white solid[1]
Melting Point Not Reported165-169 °C ((S)-form)[1]
Expected Spectroscopic Profile

While specific spectra for this exact molecule are not publicly available, a detailed profile can be predicted based on its functional groups and data from structurally similar compounds.[4][5]

  • ¹H NMR:

    • Boc Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

    • Piperidine Ring: A series of complex multiplets between δ 1.5-3.8 ppm would correspond to the CH₂ protons of the piperidine ring. The protons on C2 and C6, adjacent to the nitrogen, would likely be the most deshielded.

    • Allyl Group: Three distinct signals are expected: a doublet of triplets (or multiplet) for the CH₂ group adjacent to the ring (δ ~2.5 ppm), a multiplet for the internal CH (δ ~5.7-5.9 ppm), and two multiplets for the terminal =CH₂ protons (δ ~5.0-5.2 ppm).

    • Carboxylic Acid: A broad singlet for the acidic proton, typically > δ 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Boc Group: Two signals are expected: one for the quaternary carbon of the t-butyl group at ~80 ppm and one for the carbonyl carbon at ~155 ppm. The methyl carbons will appear around δ 28 ppm.

    • Piperidine Ring: Signals for the five ring carbons would appear in the δ 25-55 ppm range.

    • Quaternary C3 Carbon: A signal around δ 45-55 ppm is expected for this key carbon.

    • Allyl Group: Three signals: ~135 ppm (internal CH), ~117 ppm (=CH₂), and ~40 ppm (CH₂ attached to the ring).

    • Carboxylic Acid: The carbonyl carbon signal would appear significantly downfield, typically in the δ 175-180 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

    • C=O Stretches: Two distinct carbonyl bands are expected. A strong band around 1700-1725 cm⁻¹ for the carboxylic acid C=O, and another strong band around 1680-1700 cm⁻¹ for the carbamate (Boc) C=O.[5]

    • C=C Stretch: A medium intensity band around 1640 cm⁻¹ corresponding to the allyl group's double bond.

Synthesis and Purification

A specific, peer-reviewed synthesis for this compound is not readily found. However, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, starting from the commercially available 1-Boc-piperidine-3-carboxylic acid.

Retrosynthetic Analysis & Strategy

The key transformation is the introduction of the allyl group at the C3 position, alpha to the carboxylic acid. Direct alkylation of the carboxylic acid is difficult. A more viable strategy involves converting the carboxylic acid to an ester, which can then be deprotonated at the alpha-carbon to form an enolate, followed by nucleophilic attack on an allyl halide. The final step is the hydrolysis of the ester back to the carboxylic acid.

Target Target Molecule (this compound) Ester_Intermediate Ester Intermediate (1-Boc-3-allylpiperidine-3-carboxylate) Target->Ester_Intermediate Ester Hydrolysis (Saponification) Starting_Ester Starting Ester (1-Boc-piperidine-3-carboxylate) Ester_Intermediate->Starting_Ester α-Allylation (LDA, Allyl Bromide) Starting_Acid Starting Material (1-Boc-piperidine-3-carboxylic acid) Starting_Ester->Starting_Acid Esterification (e.g., MeOH, H⁺)

Caption: Retrosynthetic pathway for the target molecule.

Representative Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own reaction optimizations.

Step 1: Esterification of 1-Boc-piperidine-3-carboxylic acid

  • Rationale: Conversion to the methyl or ethyl ester protects the carboxylic acid and activates the alpha-proton for the subsequent alkylation step.

  • Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (or ethanol) (approx. 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. The addition is exothermic.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: α-Allylation of the Ester Intermediate

  • Rationale: This is the key bond-forming step. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively form the enolate of the ester at the C3 position. The resulting nucleophilic enolate then reacts with allyl bromide in an Sₙ2 reaction.

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve the methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the conversion of the ester back to the carboxylic acid using base-mediated hydrolysis.

  • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.

  • Concentrate the mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with cold 1 M HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Derivatization Potential

The molecule's three distinct functional groups offer a rich landscape for further chemical modification.

  • Carboxylic Acid: This group is a versatile handle for forming amide bonds, which is central to its use in peptide and peptidomimetic synthesis. Standard coupling reagents like EDC/NHS or HATU can be employed to couple the acid with various amines.[6] The acid can also be reduced to a primary alcohol using reagents like borane (BH₃) or lithium aluminum hydride (LAH), though the latter would also remove the Boc group.

  • Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to liberate the secondary piperidine nitrogen. This amine can then be used in reductive amination, acylation, or arylation reactions.

  • Allyl Group: The terminal double bond is a gateway to numerous transformations. It can be:

    • Hydrogenated to a propyl group.

    • Oxidized (e.g., via ozonolysis or dihydroxylation) to introduce aldehydes or diols.

    • Used in olefin metathesis reactions to form more complex structures.

    • Subjected to hydroboration-oxidation to yield a terminal alcohol.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a high-value building block for creating complex molecules with precisely controlled three-dimensional structures.

  • Constrained Peptidomimetics: Incorporating this scaffold into a peptide sequence can force a specific turn or conformation, which can be crucial for mimicking a natural binding epitope while improving resistance to proteases.

  • Scaffold for Combinatorial Libraries: The orthogonal reactivity of its functional groups makes it an ideal core for generating libraries of diverse small molecules. For example, the carboxylic acid can be coupled to a library of amines, followed by Boc deprotection and reaction with a library of sulfonyl chlorides, and finally, modification of the allyl group.

  • Fragment-Based Drug Discovery (FBDD): The piperidine core itself is a common and effective fragment. This more elaborated version can be used to "grow" a fragment hit into a more potent lead compound by utilizing the vector-like orientation of the allyl and carboxylate groups to probe nearby pockets in a protein's active site.

The structural rigidity and dense functionality of this compound make it a powerful tool for medicinal chemists aiming to overcome challenges in potency, selectivity, and pharmacokinetics.

Conclusion

This compound is a sophisticated chemical building block with significant potential in the field of drug discovery. Its conformationally rigid piperidine core, crowned with a quaternary stereocenter and three distinct and versatile functional groups, provides a robust platform for the synthesis of novel and complex molecular architectures. While detailed physicochemical and biological data remain to be published, its structural features strongly position it as a valuable asset for constructing the next generation of precisely engineered therapeutic agents.

References

A Practical Guide to the Spectroscopic Characterization of 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Boc-3-allylpiperidine-3-carboxylic acid (CAS 959236-11-4), a substituted piperidine derivative of interest in synthetic chemistry and drug discovery. As a compound with limited publicly available characterization data, this document serves as a predictive and methodological guide for researchers.[1][2] It outlines the theoretical basis for its spectral features and provides robust, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind predicted spectral patterns is explained, drawing from established principles and data from analogous structures.

Introduction and Molecular Structure

This compound is a chiral heterocyclic compound featuring a piperidine core, a common scaffold in medicinal chemistry. The structure is characterized by three key functionalities attached to this core:

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

  • An allyl group at the C3 position.

  • A carboxylic acid group, also at the C3 position, creating a quaternary carbon center.

The molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Given the quaternary center at C3, the molecule is chiral and can exist as (R) and (S) enantiomers. The lack of extensive published spectra necessitates a predictive approach grounded in the fundamental principles of spectroscopy. This guide will empower the researcher to confirm the compound's identity and purity with confidence.[2]

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Due to the conformational flexibility of the piperidine ring and restricted rotation around the N-Boc bond, some signals may appear broadened at room temperature. Variable temperature NMR studies could be employed to resolve these dynamic effects if necessary.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for each component of the molecule. The chemical shifts are estimated based on analogous structures and standard functional group values.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Notes
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1HHighly deshielded, exchangeable proton. Often very broad.[3]
Allyl (-CH=)5.6 - 5.9ddt1HVinyl proton at C2', coupled to protons at C1' and C3'.
Allyl (=CH₂)5.0 - 5.2m2HTerminal vinyl protons at C3', diastereotopic.
Piperidine (N-CH₂)3.0 - 4.0m4HProtons at C2 and C6 are deshielded by the adjacent nitrogen and Boc group. May show complex splitting and broadening.
Allyl (-CH₂-)2.4 - 2.7m2HProtons at C1' adjacent to the quaternary center and the double bond.
Piperidine (-CH₂-)1.5 - 2.2m4HProtons at C4 and C5 of the piperidine ring.
Boc (-C(CH₃)₃)1.4 - 1.5singlet9HNine equivalent protons of the tert-butyl group, typically a sharp singlet.
Predicted ¹³C NMR Spectrum

The carbon spectrum will be critical for confirming the full carbon skeleton, especially the quaternary carbons.

Carbon Assignment Predicted δ (ppm) Rationale & Notes
Carboxylic Acid (-C OOH)175 - 180Carbonyl carbon of the carboxylic acid.[3]
Boc (-C O-)154 - 156Carbonyl carbon of the carbamate group.
Allyl (-C H=)132 - 135Internal sp² carbon of the allyl group.
Allyl (=C H₂)118 - 120Terminal sp² carbon of the allyl group.
Boc (-C (CH₃)₃)79 - 81Quaternary carbon of the tert-butyl group.
Piperidine (C3)45 - 55Quaternary sp³ carbon. Its assignment would be definitively confirmed via HMBC.
Piperidine (C2, C6)40 - 50Carbons adjacent to nitrogen. May be broadened.
Allyl (-C H₂-)35 - 45Aliphatic carbon of the allyl group.
Piperidine (C4, C5)20 - 30Remaining piperidine ring carbons.
Boc (-C(C H₃)₃)28 - 29Methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition

This protocol is designed to provide a self-validating dataset for unambiguous structural confirmation.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for observing the carboxylic acid proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Acquire data on a spectrometer with a minimum field strength of 400 MHz.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a standard pulse program. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans.

    • ¹³C{¹H} NMR: Acquire with a standard proton-decoupled pulse program. Use a relaxation delay of 2 seconds and acquire a sufficient number of scans (e.g., 1024-4096) for good signal-to-noise.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D Spectra Acquisition:

    • COSY (¹H-¹H): Identifies proton-proton couplings. Crucial for mapping the piperidine and allyl spin systems.

    • HSQC (¹H-¹³C): Correlates protons with their directly attached carbons.

    • HMBC (¹H-¹³C): Detects long-range (2-3 bond) correlations. This is essential for connecting the fragments, for example, correlating the allyl protons to the C3 quaternary carbon and the Boc protons to the carbamate carbonyl.

H_allyl_CH Allyl H (δ 5.6-5.9) H_allyl_CH2 Allyl H₂ (δ 2.4-2.7) H_piperidine Piperidine H's (δ 1.5-4.0) C_quat_3 Quaternary C3 H_allyl_CH2->C_quat_3 HMBC (³J) C_cooh COOH Carbonyl H_allyl_CH2->C_cooh HMBC (³J) H_boc Boc H's (δ 1.4-1.5) H_piperidine->C_quat_3 HMBC (²J, ³J) H_piperidine->C_cooh HMBC (²J) C_boc_co Boc Carbonyl H_boc->C_boc_co HMBC (³J) C_piperidine Piperidine Carbons C_allyl Allyl Carbons

Caption: Key HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the carbamate moieties.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Rationale & Notes
2500 - 3300O-H stretch (Carboxylic Acid)Strong, very broadThe broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[3][4]
2980 - 2850C-H stretch (Aliphatic)Medium-StrongAliphatic C-H bonds in the piperidine, allyl, and Boc groups.
~1740C=O stretch (Carbamate)Strong, sharpThe Boc group carbonyl typically absorbs at a higher frequency than the carboxylic acid carbonyl.
~1710C=O stretch (Carboxylic Acid)Strong, sharpThe carbonyl of the hydrogen-bonded carboxylic acid dimer.[5] May overlap with the carbamate C=O.
~1645C=C stretch (Allyl)Weak-MediumAlkene stretch.
1150 - 1300C-O stretchStrongOverlapping stretches from the carboxylic acid and carbamate groups.
~910 & ~990=C-H bend (Allyl)MediumOut-of-plane bends for the terminal vinyl group.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Predicted Mass Spectrum (ESI+)
  • Molecular Ion: The primary ion observed in positive mode ESI would be the protonated molecule, [M+H]⁺, at m/z 270.17. Adducts with sodium, [M+Na]⁺ at m/z 292.15, or potassium, [M+K]⁺ at m/z 308.12, are also possible.

  • Key Fragmentation Pathways:

    • Loss of Boc Group: The most characteristic fragmentation for Boc-protected amines is the loss of the entire protecting group or parts of it.

      • m/z 214.11: Loss of isobutylene (-56 Da) from the Boc group, [M+H - C₄H₈]⁺.

      • m/z 170.12: Loss of the entire Boc group (-100 Da), [M+H - C₅H₈O₂]⁺. This would result in the protonated 3-allylpiperidine-3-carboxylic acid.

    • Loss of Carboxyl Group: Loss of the carboxylic acid moiety as CO₂ and H₂O is also plausible.

      • m/z 224.18: Loss of formic acid (-46 Da), [M+H - CH₂O₂]⁺.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Optimize nebulizer gas pressure and drying gas flow rate and temperature.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 270.17) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Conclusion

While experimental spectra for this compound are not readily found in public literature, a comprehensive analytical characterization is achievable through standard spectroscopic techniques. This guide provides the expected NMR, IR, and MS spectral features based on established chemical principles. By following the detailed experimental protocols, researchers can generate a robust, self-validating data package to unequivocally confirm the structure and purity of this valuable synthetic building block, enabling its confident use in further research and development.

References

An In-Depth Technical Guide to 1-Boc-3-allylpiperidine-3-carboxylic acid (CAS: 959236-11-4): A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

1-Boc-3-allylpiperidine-3-carboxylic acid is a sophisticated, multifunctional chemical intermediate designed for advanced applications in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine core, a foundational scaffold in numerous pharmaceutical agents, with strategically placed functional groups that allow for precise and sequential chemical modifications.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and controlled reactivity, while the quaternary center at the 3-position, substituted with both a carboxylic acid and an allyl group, provides two orthogonal handles for molecular elaboration.[3][4] This guide elucidates the compound's core properties, outlines a robust synthetic strategy, and explores its vast potential as a building block in the development of novel therapeutics.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 959236-11-4[5][6]
Molecular Formula C₁₄H₂₃NO₄[7][8]
Molecular Weight 269.34 g/mol [6]
IUPAC Name 3-allyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid[6]
Synonyms This compound[9]
Physical Form Solid[5]
InChI Key 1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)[6]

The Architectural Significance of a Multifunctional Scaffold

The utility of this compound stems from the synergistic interplay of its three primary structural components. Understanding the role of each moiety is critical to leveraging its full synthetic potential.

The Piperidine Core: A Privileged Structure

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceutical compounds, valued for its conformational properties and its ability to present substituents in a well-defined three-dimensional space.[2] Piperidine derivatives are central to drugs targeting a wide array of conditions, including neurological disorders and inflammatory diseases.[10][11][12]

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in non-peptide chemistry.[13] Its function is to render the piperidine nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during subsequent synthetic steps.[3][4] The key advantage of the Boc group is its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its clean and facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl).[4][14][15] This acid-lability is fundamental to orthogonal protection strategies, allowing for selective deprotection without disturbing other sensitive functional groups.[3]

The Quaternary Allyl-Carboxylic Acid Center: A Hub for Derivatization

The geminally disubstituted carbon at the 3-position offers two distinct points for chemical modification:

  • Carboxylic Acid: This functional group is a versatile handle for forming amide bonds, a cornerstone of drug design.[2] It can be activated and coupled with a vast library of amines to generate diverse carboxamide derivatives. Furthermore, the carboxylic acid moiety itself is a key pharmacophoric feature in many drugs, capable of forming critical ionic interactions with biological targets.[16]

  • Allyl Group: The terminal alkene of the allyl group is a gateway to a wealth of chemical transformations. It can undergo oxidation (e.g., ozonolysis to an aldehyde, dihydroxylation to a diol), reduction, or participate in carbon-carbon bond-forming reactions like olefin metathesis, providing a powerful tool for scaffold elaboration.

Synthetic Strategy and Methodologies

While multiple routes to substituted piperidines exist, a highly effective and logical approach to this compound involves the α-alkylation of a readily available precursor.

Proposed Synthetic Pathway

The synthesis originates from N-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid), which is commercially available.[17] The core transformation is the deprotonation of the α-carbon to the carboxylic acid, followed by quenching the resulting enolate with an allyl electrophile.

G cluster_start Starting Material cluster_reaction Core Reaction Sequence cluster_end Final Product start N-Boc-piperidine-3-carboxylic acid deprotonation 1. Dianion Formation (e.g., 2.2 eq. LDA, THF, -78 °C) start->deprotonation  Step 1 alkylation 2. Electrophilic Quench (e.g., Allyl Bromide, -78 °C to RT) deprotonation->alkylation  Step 2 product This compound alkylation->product  Workup & Purification

Caption: Proposed synthesis of the target compound via α-alkylation.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-Boc-nipecotic acid.

Materials:

  • N-Boc-nipecotic acid (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.2 eq.)

  • Diisopropylamine (2.2 eq.)

  • Allyl bromide (1.2 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), cool a solution of diisopropylamine in anhydrous THF to -78 °C (acetone/dry ice bath). Add n-butyllithium dropwise via syringe and stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Dianion Formation: Dissolve N-Boc-nipecotic acid in anhydrous THF and cool the solution to -78 °C in a separate flask. Transfer the freshly prepared LDA solution from Step 1 into this flask via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion (deprotonation of both the carboxylic acid and the α-carbon).

  • Alkylation: Add allyl bromide dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Quench the reaction by carefully adding 1 M HCl until the pH is acidic (~pH 3-4). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development and Medicinal Chemistry

This molecule is not an end-product but a versatile starting point for constructing more complex molecular architectures.

Workflow for Synthetic Elaboration

The logical flow for utilizing this building block involves sequential modification of its functional handles, culminating in the deprotection of the piperidine nitrogen to reveal the final amine, which is often a key pharmacophoric element.

G A 1-Boc-3-allylpiperidine- 3-carboxylic acid B Amide Coupling (R-NH₂, Coupling Reagents) A->B Derivatize Acid C Allyl Modification (e.g., Oxidation, Metathesis) B->C Modify Sidechain D Boc Deprotection (TFA or HCl) C->D Expose Core Amine E Final Target Molecule (Secondary Piperidine) D->E Final Product

Caption: General workflow for elaborating the building block.

Key Transformations
  • Amide Coupling: The carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and reacted with primary or secondary amines to form a diverse library of amide derivatives. This is a primary strategy for exploring structure-activity relationships (SAR).[2]

  • Allyl Group Functionalization:

    • Oxidative Cleavage: Ozonolysis followed by a reductive workup yields a primary alcohol, while an oxidative workup yields a carboxylic acid. This converts the allyl group into a two-carbon linker with a terminal functional group.

    • Dihydroxylation: Treatment with OsO₄/NMO or other dihydroxylating agents produces a vicinal diol, a useful precursor for further modification.

    • Cross-Metathesis: Reaction with other olefins in the presence of a Grubbs-type catalyst allows for the installation of more complex side chains.

  • Boc Deprotection: The final step in many synthetic sequences is the removal of the Boc group using a strong acid like trifluoroacetic acid in dichloromethane (DCM) or HCl in an alcohol or ether.[13][14] This unmasks the secondary amine of the piperidine ring, which can be crucial for biological activity or can be used for further N-alkylation or N-arylation reactions.

Analytical Characterization Profile (Predicted)

Confirmation of the compound's identity would be achieved through standard analytical techniques. The expected spectral features are:

  • ¹H NMR: Characteristic signals would include a broad singlet for the 9 protons of the tert-butyl group (~1.4-1.5 ppm), multiplets for the piperidine ring protons, signals for the allyl group including methylene protons (~2.5 ppm) and vinylic protons (~5.0-6.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Key resonances would be observed for the carbonyls of the Boc group (~155 ppm) and the carboxylic acid (~175-180 ppm), the quaternary carbon of the Boc group (~80 ppm), the quaternary carbon at the 3-position, and the sp² carbons of the allyl group (~118 and 134 ppm).

  • Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum would show a prominent ion corresponding to [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ would be expected.

Conclusion

This compound is a high-value synthetic intermediate, expertly designed for the efficient construction of complex, piperidine-containing molecules. Its pre-installed, orthogonally reactive functional groups—a protected amine, a modifiable alkene, and a versatile carboxylic acid—provide researchers with a powerful platform for generating novel chemical entities. This strategic combination of features minimizes the need for lengthy de novo ring synthesis and protection/deprotection sequences, accelerating the discovery and development of next-generation therapeutics.

References

A Technical Guide to the Chiral Resolution of 1-Boc-3-allylpiperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical exploration of the methodologies for the chiral resolution of racemic 1-Boc-3-allylpiperidine-3-carboxylic acid. As a valuable chiral building block in modern drug discovery, the efficient separation of its enantiomers is of critical importance. This document delves into the foundational principles and practical execution of three primary resolution strategies: classical diastereomeric salt crystallization, enzyme-catalyzed kinetic resolution, and direct enantioseparation by chiral chromatography. Each section offers a detailed examination of the underlying scientific principles, step-by-step experimental protocols, and data-driven insights to empower researchers, chemists, and drug development professionals in selecting and optimizing the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. When substituted at the 3-position with a quaternary stereocenter, as in this compound (MW: 269.34 g/mol ), the resulting molecule is chiral. It is a well-established principle that enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[] Consequently, the ability to access enantiomerically pure forms of such building blocks is not merely an academic exercise but a regulatory and therapeutic necessity.

While asymmetric synthesis offers an elegant route to a single enantiomer, chiral resolution of a readily prepared racemate remains a pragmatic, scalable, and often more economical strategy.[2] This guide focuses exclusively on resolution techniques, providing a comprehensive framework for separating the enantiomers of the title compound.

Foundational Strategy: Diastereomeric Salt Formation and Fractional Crystallization

The most established and widely implemented method for resolving racemic acids is the formation of diastereomeric salts.[3] This technique leverages a core principle of stereochemistry: while enantiomers share identical physical properties, diastereomers do not.[][4] By reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent system.[2][3]

Causality and Selection of the Resolving Agent

The success of this method hinges on the selection of an appropriate resolving agent. The agent must form a stable salt that crystallizes well, and critically, one of the two diastereomeric salts must be significantly less soluble than the other in a chosen solvent. This selection is often empirical, requiring the screening of several candidates. For carboxylic acids, common resolving agents are chiral amines such as:

  • (R)-(+)- or (S)-(-)-1-Phenylethylamine

  • Cinchona alkaloids (e.g., Cinchonidine, Quinine)

  • Brucine

  • (1R,2R)-(-)-1-(4-Nitrophenyl)-2-amino-1,3-propanediol ("levobase")[5]

The differential solubility arises from the distinct three-dimensional packing of the diastereomeric salts in the crystal lattice, which is influenced by a network of hydrogen bonds, ionic interactions, and van der Waals forces.[2]

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization
  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, acetone, or mixtures thereof).[6]

  • Addition of Resolving Agent: To the warm solution, add 0.5-1.0 equivalents of the chosen chiral amine resolving agent. The use of 0.5 equivalents is often preferred as it can maximize the recovery of the less soluble salt.

  • Crystallization: Heat the mixture until a clear solution is obtained.[6] Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Maturation: Allow the mixture to stand at room temperature or in a refrigerator (e.g., 4 °C) for several hours (typically 12-18 hours) to maximize the yield of the crystallized salt.[6]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. This protonates the carboxylic acid and liberates it from the amine salt.

  • Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC (see Section 4.0).

Data Presentation: Screening of Chiral Resolving Agents
Resolving AgentSolvent SystemYield of Salt (%)% ee of Liberated Acid
(S)-(-)-1-PhenylethylamineEthanol42%85% (R-enantiomer)
(R)-(+)-1-PhenylethylamineEthanol40%82% (S-enantiomer)
CinchonidineAcetone35%92% (R-enantiomer)
BrucineMethanol/Water (9:1)45%95% (S-enantiomer)
(Data is illustrative and serves as an example of a screening summary.)

Visualization: Diastereomeric Salt Resolution Workflow

G racemate Racemic Acid (R-Acid + S-Acid) solvent Dissolve & Heat in Solvent racemate->solvent agent Chiral Resolving Agent (S-Base) agent->solvent salts Diastereomeric Salt Mixture (R-Acid•S-Base + S-Acid•S-Base) solvent->salts cool Slow Cooling & Crystallization salts->cool filter Filtration cool->filter less_soluble Less Soluble Salt (Crystalline) (e.g., S-Acid•S-Base) filter->less_soluble Solid more_soluble More Soluble Salt (in Filtrate) (e.g., R-Acid•S-Base) filter->more_soluble Liquid acidify Acidification (HCl) & Extraction less_soluble->acidify pure_enantiomer Enantiomerically Enriched S-Acid acidify->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[7][8] In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For a racemic carboxylic acid, this typically involves an enzyme-catalyzed esterification. At approximately 50% conversion, the reaction mixture contains one enantiomer as an ester and the other as the unreacted acid, allowing for their chemical separation.[9]

Causality: The Chiral Active Site

Lipases, such as those from Pseudomonas cepacia (Lipase PS) or Candida antarctica (Novozym 435), function effectively in non-aqueous environments.[7][8] Their active site creates a specific three-dimensional chiral pocket. One enantiomer of the substrate fits optimally into this pocket, leading to efficient catalysis, while the other enantiomer binds poorly, resulting in a significantly slower reaction rate.

Experimental Protocol: Lipase-Catalyzed Esterification
  • Setup: To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., toluene, methyl tert-butyl ether), add a simple alcohol (e.g., n-butanol, 1.5 eq).

  • Enzyme Addition: Add the lipase catalyst (e.g., 10-50% by weight of the substrate). The enzyme can be a crude powder or immobilized on a solid support.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC to determine the percent conversion. The ideal endpoint is as close to 50% conversion as possible to maximize the yield and % ee of both products.

  • Workup & Separation:

    • Filter off the enzyme catalyst (which can often be reused).

    • Concentrate the filtrate.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1 M NaHCO₃).

    • The unreacted carboxylic acid will move into the aqueous phase. The ester product will remain in the organic phase.

  • Isolation:

    • Acid: Acidify the aqueous phase with 1 M HCl and extract with ethyl acetate to recover the unreacted, enantiomerically enriched acid.

    • Ester: Wash, dry, and concentrate the organic phase to isolate the enantiomerically enriched ester. This can be hydrolyzed back to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., LiOH in THF/water) if desired.

Data Presentation: Screening of Biocatalysts
EnzymeSolventAlcoholTime (h)Conversion (%)% ee of Unreacted Acid
Lipase PS (P. cepacia)Toluenen-Butanol2448%>98%
Novozym 435 (C. antarctica)MTBEBenzyl Alcohol1851%95%
Amano Lipase AKHeptanen-Butanol4845%91%
(Data is illustrative and serves as an example of a screening summary.)

Visualization: Enzymatic Kinetic Resolution Workflow

G racemate Racemic Acid (R-Acid + S-Acid) reagents Lipase + Alcohol ~50% Conversion racemate->reagents mixture Product Mixture (R-Ester + S-Acid) reagents->mixture separation Basic Aqueous Extraction mixture->separation ester R-Ester (Organic Phase) separation->ester Stays in Organic acid S-Acid (Aqueous Phase) separation->acid Moves to Aqueous hydrolysis Hydrolysis (e.g., LiOH) ester->hydrolysis acid_recovered Enriched S-Acid acid->acid_recovered acid_from_ester Enriched R-Acid hydrolysis->acid_from_ester

Caption: Workflow for enzymatic kinetic resolution of a carboxylic acid.

Direct Separation: Chiral Preparative Chromatography

Chiral chromatography offers a direct method for separating enantiomers without chemical derivatization.[10] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute separately.[11] While analytical chiral HPLC is used to determine % ee, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be used to isolate gram-quantities of pure enantiomers. SFC is often preferred for preparative separations due to its speed, lower solvent consumption, and easier product isolation.[12]

Principle: Chiral Recognition on the Stationary Phase

CSPs are typically composed of a chiral selector molecule immobilized on a silica support. For acidic compounds like the target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® IA, IB, IC) are highly effective.[13] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Experimental Protocol: Preparative Chiral SFC
  • Method Development (Analytical Scale):

    • Screen a panel of chiral columns (e.g., Chiralpak IA, IC, ID) using an analytical SFC or HPLC system.

    • Test various mobile phases, typically a mixture of supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

    • Identify the column and mobile phase combination that provides the best separation (baseline resolution, Rs > 1.5).

  • Scale-Up to Preparative System:

    • Transfer the optimized method to a preparative SFC system equipped with a larger diameter column of the same stationary phase.

    • Dissolve the racemic this compound in the mobile phase co-solvent to create a concentrated sample solution.

  • Injection and Fraction Collection:

    • Perform stacked injections of the sample solution onto the column.

    • Use an automated fraction collector triggered by the UV detector signal to collect the two eluting enantiomer peaks into separate vessels.

  • Product Isolation:

    • Combine the fractions for each respective enantiomer.

    • Remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.

Data Presentation: Chiral Column Screening Summary
ColumnCo-Solvent (in CO₂)Additivet_R1 (min)t_R2 (min)Resolution (Rs)
Chiralpak IA20% Methanol0.1% TFA3.54.21.8
Chiralpak IB25% Isopropanol0.1% TFA5.15.50.9
Chiralpak IC15% Ethanol0.2% Acetic Acid4.86.12.5
(Data is illustrative for an analytical SFC screening.)

Visualization: Principle of Chiral Chromatography

G cluster_0 Injection cluster_1 Chiral Column (CSP) cluster_2 Elution & Detection inj Racemic Mixture (R + S) col Differential Interaction: S-enantiomer interacts more strongly with the CSP than the R-enantiomer. inj->col Mobile Phase Flow det Separated Peaks: R-enantiomer elutes first, S-enantiomer elutes second. col->det

Caption: Schematic principle of enantiomeric separation on a chiral column.

Conclusion and Method Selection

The chiral resolution of this compound can be successfully achieved through several robust methodologies.

  • Diastereomeric salt crystallization is a classical, cost-effective method well-suited for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Its primary drawback is the empirical and sometimes laborious screening process.

  • Enzymatic kinetic resolution offers high selectivity and operates under mild conditions, often yielding products with very high enantiomeric purity. However, it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer unless the unwanted enantiomer can be racemized and recycled.

  • Preparative chiral chromatography (SFC/HPLC) provides a direct and often rapid separation with high recovery of both enantiomers. While highly effective, the initial capital investment for equipment and the cost of chiral stationary phases can be significant, making it ideal for high-value compounds or when other methods fail.

The optimal choice depends on the desired scale, available resources, development timeline, and economic constraints of the project. A thorough evaluation, beginning with analytical screening, is essential for identifying the most efficient and scalable path to the desired enantiomerically pure piperidine building block.

References

An In-Depth Technical Guide to the Stereoselective Synthesis of 1-Boc-3-allylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Constrained Amino Acids

In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecules with precise three-dimensional architecture is paramount. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products, valued for their favorable physicochemical properties.[1][2] When substituted at the 3-position with a quaternary stereocenter bearing both alkyl and carboxylic acid functionalities, they become constrained α-amino acid analogues. These structures are of immense interest as they can enforce specific conformations in peptides, enhance metabolic stability, and serve as versatile chiral building blocks for complex molecular targets.[3]

The subject of this guide, 1-Boc-3-allylpiperidine-3-carboxylic acid, embodies this molecular class. Its synthesis, however, presents a significant stereochemical challenge: the creation of a fully substituted carbon center with high enantiomeric purity. This guide provides a comprehensive overview of the key strategies developed to address this challenge, delving into the mechanistic rationale behind each approach and offering field-proven insights for practical application.

Retrosynthetic Analysis: Deconstructing the Challenge

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for constructing the key C3 quaternary center. The primary disconnections involve the formation of the C3-allyl bond and the elaboration of the piperidine ring itself. This leads to three principal strategic approaches, each with distinct advantages and considerations.

G target 1-Boc-3-allylpiperidine- 3-carboxylic acid subgoal1 Stereoselective Allylation target->subgoal1 subgoal2 Piperidine Precursor subgoal1->subgoal2 precursor1 N-Boc-piperidine- 3-carboxylic acid deriv. subgoal2->precursor1 Attach Auxiliary precursor2 N-Boc-3-piperidone deriv. subgoal2->precursor2 Direct Allylation precursor3 Acyclic Chiral Precursor (e.g., L-Glutamic Acid) subgoal2->precursor3 Ring Formation strategy1 Strategy 1: Chiral Auxiliary strategy2 Strategy 2: Asymmetric Catalysis strategy3 Strategy 3: Chiral Pool Synthesis precursor1->strategy1 precursor2->strategy2 precursor3->strategy3

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Strategies

The enantioselective construction of the C3-quaternary center can be achieved through several distinct methodologies. The choice of strategy often depends on factors such as desired scale, availability of starting materials, and the required level of enantiopurity.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Allylation

This classic and robust strategy involves covalently attaching a chiral auxiliary to a prochiral piperidine precursor. The inherent chirality of the auxiliary directs the incoming electrophile (in this case, an allyl group) to one face of the molecule, thereby creating the new stereocenter with a high degree of diastereoselectivity.[4]

The most common auxiliaries for this purpose are Evans-type oxazolidinones and pseudoephedrine amides.[4][] The process typically involves:

  • Coupling: The carboxylic acid of an N-Boc-piperidine-3-carboxylic acid precursor is coupled to the chiral auxiliary.

  • Enolate Formation: The resulting imide or amide is treated with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) to generate a conformationally locked Z-enolate. The steric bulk of the auxiliary effectively blocks one face of the enolate.

  • Diastereoselective Allylation: The enolate is quenched with an allyl halide (e.g., allyl iodide or bromide), which adds to the less hindered face.

  • Auxiliary Cleavage: The auxiliary is hydrolytically removed, typically under mild acidic or basic conditions, to reveal the enantiomerically enriched carboxylic acid and recover the auxiliary.

G start N-Boc-piperidine- 3-carboxylic acid step1 Couple Chiral Auxiliary (Aux) start->step1 intermediate1 Piperidine-Aux step1->intermediate1 step2 1. Form Enolate (Base) 2. Add Allyl-Br intermediate1->step2 intermediate2 Allylated Piperidine-Aux* step2->intermediate2 step3 Cleave Auxiliary (e.g., LiOH/H2O2) intermediate2->step3 product Enantiopure Product step3->product

Caption: Workflow for chiral auxiliary-mediated synthesis.

Strategy 2: Catalytic Asymmetric Synthesis

The use of a chiral catalyst to control stereoselectivity represents a more atom-economical approach. Both metal-based catalysts and organocatalysts have been successfully employed for the synthesis of related chiral piperidines.[6][7][8]

A particularly powerful method is the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) .[9] This strategy starts from a precursor such as an allyl enol carbonate derived from N-Boc-piperidin-3-one. In the presence of a chiral palladium catalyst, the substrate undergoes decarboxylation to form a π-allyl palladium intermediate, which then undergoes an enantioselective intramolecular cyclization to construct the quaternary stereocenter.

Alternatively, organocatalytic methods can be employed. A chiral phase-transfer catalyst or a chiral Brønsted acid can activate an enolate derived from a 1-Boc-piperidine-3-carboxylate ester, facilitating a highly enantioselective reaction with an allylic electrophile.[8][10][11]

G sub Substrate (e.g., Piperidone Enolate) sub_cat Substrate-[Cat] Complex sub->sub_cat cat Chiral Catalyst [Cat*] cat->sub_cat reagent Allyl Source reagent->sub_cat product_cat Product-[Cat] Complex sub_cat->product_cat Stereoselective Allylation product_cat->cat Catalyst Regeneration product Enantioenriched Product product_cat->product

Caption: Generalized catalytic cycle for asymmetric allylation.

Strategy 3: Chiral Pool Synthesis

This approach leverages the stereochemistry of readily available natural products, such as amino acids. L-glutamic acid is an excellent starting material for constructing substituted piperidines.[12] A typical route involves:

  • Protection and Reduction: The α-amino and both carboxyl groups of L-glutamic acid are protected. The two ester groups are then reduced to a diol.

  • Cyclization: The diol is converted to a ditosylate or dimesylate, which undergoes intramolecular cyclization upon reaction with a primary amine (often benzylamine, which can be later removed) to form the piperidine ring. The stereocenter from the original amino acid is preserved.

  • Elaboration: The resulting 3-substituted piperidine is then elaborated. This would involve forming an enolate at the C3 position and performing a diastereoselective allylation, with the existing stereocenter directing the approach of the allyl group.

While often involving more steps, this strategy provides excellent control over the absolute configuration of the final product. A similar approach can be envisioned starting from L-aspartic acid.[13][14][15]

Comparative Analysis of Synthetic Strategies

StrategyKey PrincipleTypical StereoselectivityKey AdvantagesKey Disadvantages
Chiral Auxiliary Diastereoselective reaction guided by a recoverable chiral group.High (often >95:5 dr)Reliable, predictable stereochemical outcome, well-established procedures.[4]Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps.
Asymmetric Catalysis Enantioselective reaction controlled by a substoichiometric chiral catalyst.Good to Excellent (often >90% ee)High atom economy, potential for large-scale synthesis.[9]Catalyst development can be complex, optimization of reaction conditions is critical.
Chiral Pool Utilizes the inherent chirality of a natural starting material.Excellent (absolute configuration from start)Inexpensive starting materials, unambiguous absolute stereochemistry.Often requires longer synthetic sequences, may lack flexibility for analogue synthesis.

Detailed Experimental Protocol: Evans Auxiliary Approach

This section provides a representative, detailed protocol for the synthesis via the chiral auxiliary method, a robust and well-validated approach for achieving high stereoselectivity.

Objective: To synthesize (R)- or (S)-1-Boc-3-allylpiperidine-3-carboxylic acid using an Evans oxazolidinone auxiliary. The enantiomer obtained depends on the choice of auxiliary. Using (S)-4-benzyl-2-oxazolidinone as described will lead to the (R)-product after cleavage.

Step 1: Synthesis of N-Acyl Oxazolidinone (3)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperidine-3-carboxylic acid (1 ) (1.0 eq).

  • Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for gas evolution to cease. The formation of the acyl chloride (2 ) is typically assumed to be quantitative and is used directly.

  • In a separate flame-dried flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.1 eq) in anhydrous THF (0.2 M) under N₂.

  • Cool this solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Cannulate the freshly prepared acyl chloride (2 ) solution into the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel flash chromatography to afford the desired N-acyl oxazolidinone (3 ).

Step 2: Diastereoselective Allylation (4)
  • To a flame-dried round-bottom flask under N₂, add the N-acyl oxazolidinone (3 ) (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add allyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Maintain the reaction at -78 °C for 4-6 hours, monitoring by TLC for the consumption of starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by silica gel flash chromatography to yield the allylated product (4 ).

Step 3: Auxiliary Cleavage (5)
  • Dissolve the allylated product (4 ) (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 1.0 M solution).

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

  • Adjust the pH to ~9-10 with saturated NaHCO₃ and extract with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, This compound (5) .

Conclusion and Future Perspectives

The stereoselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding strategies available to the practicing scientist. The choice between a chiral auxiliary, catalytic, or chiral pool approach depends on the specific requirements of the research program. While chiral auxiliary methods offer reliability and predictability, the ongoing development of novel catalytic systems continues to push the boundaries of efficiency and atom economy.[9][16] Future efforts will likely focus on refining these catalytic methods to reduce catalyst loading, broaden substrate scope, and enable the synthesis of increasingly complex piperidine-based scaffolds for the advancement of drug discovery and development.

References

An In-depth Technical Guide to 1-Boc-3-allylpiperidine-3-carboxylic acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on a specific, highly versatile building block: 1-Boc-3-allylpiperidine-3-carboxylic acid . The presence of three distinct, orthogonally reactive functional groups—a Boc-protected amine, a carboxylic acid, and an allyl group—makes this molecule an exceptionally valuable starting point for the synthesis of diverse chemical libraries. We will explore the synthesis of this core scaffold, delve into strategies for its derivatization, and discuss its applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[4][5] This document serves as a practical resource, providing both the theoretical basis for experimental choices and detailed, actionable protocols.

Introduction: The Strategic Value of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, known for enhancing metabolic stability and facilitating transport across biological membranes, including the blood-brain barrier.[1] While simple piperidines are common, the creation of a quaternary center, as seen in 3,3-disubstituted piperidines, offers significant advantages:

  • Increased Three-Dimensionality: Moving beyond flat, 2D structures is a key objective in modern drug design to improve selectivity and explore novel chemical space. The 3,3-disubstitution pattern forces the piperidine ring into a defined chair conformation, presenting substituents in precise vectors.

  • Metabolic Stability: The quaternary carbon at the C3 position is inherently more resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.

  • Fine-Tuning of Properties: The ability to introduce two different substituents at the same position allows for granular control over properties like lipophilicity, hydrogen bonding capacity, and target engagement.

The core molecule, This compound , is an ideal starting point for leveraging these benefits. The tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the nitrogen. The carboxylic acid and allyl groups serve as handles for a wide range of chemical transformations, enabling the creation of diverse analogues.

Synthesis of the Core Scaffold

The construction of the this compound core typically begins with a readily available piperidine derivative. A common and efficient strategy involves the α-alkylation of an N-Boc-piperidine-3-carboxylic acid ester.

Causality in the Synthetic Approach:

The choice of a strong, non-nucleophilic base is critical for the success of this synthesis. A base like Lithium Diisopropylamide (LDA) is ideal because its steric bulk prevents it from attacking the ester carbonyl group (a competing side reaction), while its high basicity ensures complete and rapid deprotonation of the α-carbon to form the desired enolate. The subsequent addition of an electrophile, in this case, allyl bromide, leads to the formation of the C-C bond at the C3 position.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines the synthesis starting from commercially available N-Boc-nipecotic acid (1-Boc-piperidine-3-carboxylic acid).

Step 1: Esterification

  • Objective: To protect the carboxylic acid as a methyl or ethyl ester, preventing it from interfering with the subsequent enolate formation.

  • Procedure:

    • Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to yield the methyl ester, which can be used in the next step without further purification.

Step 2: α-Allylation

  • Objective: To introduce the allyl group at the C3 position via enolate alkylation.

  • Procedure:

    • Prepare a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of the methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

    • Add allyl bromide (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Saponification

  • Objective: To hydrolyze the ester back to a carboxylic acid.

  • Procedure:

    • Dissolve the purified allyl-substituted ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, This compound .[6][7]

Characterization Data
Technique Expected Observations
¹H NMR Signals corresponding to the Boc group (~1.4 ppm), piperidine ring protons (1.5-3.8 ppm), allyl group protons (~5.0-5.8 ppm for the vinyl protons, ~2.5 ppm for the allylic CH₂), and a broad signal for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the Boc carbonyl (~155 ppm), carboxylic acid carbonyl (~175 ppm), quaternary C3 carbon, and carbons of the piperidine and allyl groups.
Mass Spec (ESI-) A prominent peak corresponding to [M-H]⁻.

Derivatization Strategies and Analogue Design

The true utility of the core scaffold lies in its potential for divergent synthesis. The three key functionalization points can be addressed selectively to generate a library of analogues.

G cluster_core Core Scaffold cluster_n N-terminus Modification cluster_cooh Carboxylic Acid Modification cluster_allyl Allyl Group Modification core 1-Boc-3-allylpiperidine- 3-carboxylic acid boc_removal Boc Deprotection (e.g., TFA, HCl) core->boc_removal amidation Amidation (Peptide Coupling, e.g., HATU, EDC) core->amidation esterification Esterification (Fischer, Mitsunobu) core->esterification oxidation Oxidation (Ozonolysis, Dihydroxylation) core->oxidation metathesis Cross-Metathesis core->metathesis reduction Reduction (H₂, Pd/C) core->reduction n_alkylation N-Alkylation / N-Arylation (Reductive Amination, Buchwald-Hartwig) boc_removal->n_alkylation

A. Carboxylic Acid Modification: Building Amide Libraries

The carboxylic acid is readily converted into amides using standard peptide coupling reagents (e.g., HATU, EDC, HOBt). This is a powerful strategy for introducing a wide range of substituents and is frequently used in medicinal chemistry to modulate solubility, cell permeability, and target interactions.[8][9][10]

Experimental Protocol 2: Representative Amidation

  • Dissolve this compound (1.0 eq), a primary or secondary amine (1.1 eq), and HATU (1.1 eq) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 4-12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify by column chromatography to yield the desired amide.

B. Allyl Group Transformation: Introducing Novel Functionality

The allyl group is a versatile handle for numerous transformations:

  • Oxidative Cleavage: Ozonolysis followed by a reductive workup cleaves the double bond to yield an aldehyde, which can be used in reductive aminations or Wittig reactions.

  • Dihydroxylation: Treatment with OsO₄ (catalytic) and NMO yields a diol, introducing hydrogen bond donors.

  • Reduction: Hydrogenation (e.g., H₂, Pd/C) converts the allyl group to a propyl group, which can be useful for structure-activity relationship (SAR) studies to probe the effect of the double bond.

  • Cross-Metathesis: Reaction with other olefins in the presence of a Grubbs catalyst allows for the installation of more complex side chains.

C. N-Deprotection and Functionalization

The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). The resulting secondary amine is a key diversification point. It can be functionalized via:

  • N-Alkylation/N-Arylation: Using alkyl halides, or through more advanced methods like Buchwald-Hartwig amination for aryl groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.[10]

Applications in Medicinal Chemistry

Derivatives of piperidine-3-carboxylic acid have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[11]

Central Nervous System (CNS) Disorders

The piperidine scaffold is well-represented in CNS-active drugs due to its ability to cross the blood-brain barrier.[4] Analogues of piperidine-3-carboxylic acid have been investigated as:

  • GABA Uptake Inhibitors: For conditions like epilepsy, where modulating the neurotransmitter GABA is a key therapeutic strategy.[5]

  • Antidepressants and Anxiolytics: By targeting serotonin and other neurotransmitter receptors.[12]

Oncology

Rigidified, 3,3-disubstituted piperidines have been developed as potent inhibitors of protein-protein interactions (PPIs), which are often dysregulated in cancer. For example, analogues have been designed to inhibit the HDM2-p53 interaction, a critical target for restoring tumor suppressor function.[13]

Structure-Activity Relationship (SAR) Summary

The following table summarizes general SAR trends observed for this class of compounds based on literature precedents.

Modification Site Modification Type Potential Biological Impact Relevant Therapeutic Area
Carboxylic Acid Conversion to amidesModulates H-bonding, cell permeability, and target occupancy.[8]Oncology, CNS
Nitrogen Addition of aryl or alkyl groupsProbes specific pockets in target proteins; can significantly alter lipophilicity and CNS penetration.CNS, Antiviral
C3-Substituent Variation of the alkyl/allyl chainExplores hydrophobic pockets; influences conformational preference of the piperidine ring.Multiple

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile tool for the modern medicinal chemist. Its three orthogonal points of diversification allow for the systematic and efficient exploration of chemical space. The synthetic routes are robust and scalable, and the resulting derivatives have demonstrated potential across multiple therapeutic areas, most notably in the challenging field of CNS drug discovery. Future work will likely focus on the asymmetric synthesis of this core to access enantiomerically pure derivatives, further refining the structure-activity relationships and leading to the development of more potent and selective clinical candidates.

References

Methodological & Application

Protocol for Amide Coupling with 1-Boc-3-allylpiperidine-3-carboxylic acid: Strategies for Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

1-Boc-3-allylpiperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, offering a conformationally constrained scaffold. However, its utility is often hampered by the steric hindrance associated with its α,α-disubstituted (quaternary) carboxylic acid center. This structural feature significantly impedes standard amide bond formation. This application note provides a detailed guide for researchers, outlining robust protocols to achieve efficient amide coupling with this challenging substrate. We present a comparative analysis of common and advanced coupling strategies, furnish step-by-step experimental procedures, and explain the mechanistic rationale behind reagent selection to ensure reproducible, high-yielding syntheses.

Introduction: The Challenge of Steric Hindrance

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. The primary obstacle is a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt[1][2]. To overcome this, coupling reagents are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by the amine[3].

The substrate, this compound, presents a formidable challenge beyond this basic principle. The carboxylic acid is attached to a quaternary carbon, creating significant steric bulk that shields the reaction center. This hindrance can dramatically slow the rate of nucleophilic attack by the amine, even after the acid is activated. Consequently, standard coupling conditions that are effective for primary or secondary acids may result in low yields, sluggish reactions, or complete failure[4][5].

This guide focuses on methodologies proven to be effective for such sterically demanding transformations.

General Principles of Amide Coupling

The core strategy for amide bond formation involves two key steps: activation of the carboxylic acid and subsequent nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of the activated intermediate.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (optional) (e.g., DIPEA) Base->CarboxylicAcid Deprotonation AmideProduct Amide Product (R-CO-NHR') ActivatedIntermediate->AmideProduct Nucleophilic Attack Byproduct Byproduct (e.g., Urea, HOAt) ActivatedIntermediate->Byproduct Amine Amine (R'-NH2) Amine->AmideProduct

Caption: General workflow for reagent-mediated amide bond formation.

Selecting the Optimal Coupling Protocol

For sterically hindered substrates, the efficiency of the coupling reagent is paramount. We compare three reliable methods, ranging from a standard carbodiimide protocol to more powerful uronium salt and acyl fluoride-based approaches.

Method Reagents Pros Cons Best For
Carbodiimide EDC / HOBtCost-effective, common reagents, water-soluble byproduct (DCU from DCC is not).[6]Less effective for highly hindered substrates; risk of N-acylurea side product formation.[7]Initial screening, less hindered amine partners, cost-sensitive syntheses.
Uronium Salt HATU / DIPEAHigh efficiency and fast reaction rates[8], excellent for hindered substrates, low racemization risk.[9]Higher cost, byproducts can sometimes be difficult to remove.The "go-to" method for reliable and high-yielding coupling of hindered substrates.
Acyl Fluoride BTFFH / PyridineExcellent for extremely hindered or electron-deficient substrates[10], acyl fluoride is a small, highly reactive intermediate.Reagents can be moisture-sensitive, requires careful handling.Cases where other methods have failed, particularly with challenging amine partners.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling (Recommended Method)

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), a highly efficient coupling reagent ideal for challenging substrates.[8][11]

Reagents:

ReagentMolar Eq.Purpose
This compound1.0Carboxylic Acid
Amine (R-NH₂)1.1 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA (Hünig's base)2.5 - 3.0Non-nucleophilic Base
Anhydrous DMF-Solvent

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[12]

  • Add the desired amine (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (2-3x) to remove residual DMF, followed by a wash with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Mechanism of HATU Coupling:

The reaction proceeds via the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[8][12]

G cluster_0 Activation Phase cluster_1 Coupling Phase RCOOH R-COOH HATU HATU RCOOH->HATU 1. Deprotonation 2. Attack on HATU DIPEA DIPEA ActiveEster OAt Active Ester (R-CO-OAt) HATU->ActiveEster TMU Tetramethylurea (Byproduct) HATU->TMU releases Amide Amide (R-CO-NHR') ActiveEster->Amide Nucleophilic Attack HOAt HOAt (Byproduct) ActiveEster->HOAt releases Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Coupling

This method uses the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole) as an additive to improve efficiency and suppress side reactions.[11][13]

Reagents:

ReagentMolar Eq.Purpose
This compound1.0Carboxylic Acid
Amine (R-NH₂)1.1Nucleophile
EDC·HCl1.2 - 1.5Coupling Reagent
HOBt1.2Additive
DIPEA or Et₃N2.5Base
Anhydrous DCM or DMF-Solvent

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (or 10% citric acid), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Acyl Fluoride-Mediated Coupling (for Difficult Cases)

This protocol involves the in situ formation of a highly reactive acyl fluoride using a reagent like BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate). This is particularly effective for the most sterically congested couplings.[10]

Reagents:

ReagentMolar Eq.Purpose
This compound1.0Carboxylic Acid
Amine (R-NH₂)1.2Nucleophile
BTFFH1.1Fluorinating Agent
Pyridine or DIPEA3.0Base
Anhydrous DCM-Solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (3.0 eq).

  • Add BTFFH (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature. For very hindered amines, the reaction may require heating to reflux (40 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with DCM. Wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Conclusion

The successful synthesis of amides from this compound is highly dependent on choosing a coupling strategy that can overcome significant steric hindrance. While standard EDC/HOBt protocols may suffice for simple amines, the use of a more potent uronium salt reagent like HATU is strongly recommended for achieving consistently high yields and reaction efficiency. For exceptionally challenging cases, an in situ acyl fluoride formation strategy provides a powerful alternative. The protocols detailed in this note offer researchers a reliable toolkit for incorporating this valuable scaffold into their target molecules.

References

Using 1-Boc-3-allylpiperidine-3-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-Boc-3-allylpiperidine-3-carboxylic acid in Modern Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of peptide-based therapeutics with enhanced stability, target affinity, and bioavailability has led to the widespread adoption of non-canonical amino acids designed to impart conformational rigidity.[1][2] this compound is a novel and versatile building block that addresses this need on two fronts. Firstly, its inherent piperidine scaffold introduces a significant conformational constraint into the peptide backbone, pre-organizing the peptide into a more defined structure to reduce the entropic penalty of binding.[1] Secondly, the integral allyl group serves as a chemically orthogonal handle, enabling a suite of post-synthesis modifications such as hydrocarbon stapling via ring-closing metathesis to further rigidify the peptide's secondary structure.[3] This guide provides a comprehensive overview, detailed protocols, and expert insights into the effective incorporation of this unique building block into peptide sequences using modern synthetic strategies.

Introduction: The Rationale for Conformational Constraint

Native peptides often suffer from therapeutic limitations due to their inherent flexibility, which makes them susceptible to proteolytic degradation and results in a disordered state in solution. Imposing conformational constraints is a powerful strategy to overcome these limitations.[2] By locking a peptide into its bioactive conformation, we can achieve significant gains in binding affinity and metabolic stability.[1][4] this compound is a strategically designed α,α-disubstituted amino acid analog that serves this purpose.

Key Structural Features:

  • Piperidine Ring: The saturated heterocyclic ring system severely restricts bond rotation, acting as a potent conformational lock within the peptide backbone.

  • Allyl Group: This functional group is stable to standard peptide synthesis conditions and provides a reactive site for post-synthesis modifications, most notably for creating macrocyclic, or "stapled," peptides.[3]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile amine protecting group, making the building block fully compatible with established Boc-based solid-phase peptide synthesis (SPPS) workflows.[5][6]

Below is a diagram illustrating the workflow for selecting a synthesis strategy when working with piperidine-based building blocks.

G cluster_start cluster_path cluster_methods_racemic cluster_methods_chiral start Desired Piperidine Product racemic Racemic N-Boc-3-aminopiperidine start->racemic Racemic Mixture enantiopure Enantiomerically Pure N-Boc-3-aminopiperidine start->enantiopure Specific Stereoisomer direct_boc Direct Boc Protection of 3-aminopiperidine racemic->direct_boc from_nipecotate Multi-step from Ethyl Nipecotate racemic->from_nipecotate resolution Chiral Resolution enantiopure->resolution asymmetric Asymmetric Synthesis enantiopure->asymmetric chiral_pool Chiral Pool Synthesis (e.g., L-Glutamic Acid) enantiopure->chiral_pool

Caption: Logic diagram for selecting a synthetic route.[7]

Physicochemical Properties

A clear understanding of the building block's properties is essential for accurate reagent calculation and analytical characterization.

PropertyValueSource
Molecular Formula C₁₄H₂₃NO₄[8][9]
Molecular Weight 269.34 g/mol [8][9]
Appearance Typically a white to off-white solid
CAS Number Not consistently available[9]

Caption: Structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is best achieved using a Boc/Bzl protection strategy. The workflow involves a repetitive cycle of deprotection and coupling steps. Due to the sterically hindered nature of this α,α-disubstituted amino acid, special consideration must be given to the coupling step to ensure high efficiency.[10][11]

Boc_SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Step 1 Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Step 2 Coupling Coupling (Boc-AA, Coupling Reagent, Base) Neutralization->Coupling Step 3 Wash Wash (DCM/DMF) Coupling->Wash FinalPeptide Elongated Peptide (N-terminal Boc) Wash->FinalPeptide Cycle Complete FinalPeptide->Deprotection Next Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.[5]

Protocol 1: N-terminal Boc Deprotection

The Boc group is reliably removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6]

  • Reagents & Materials:

    • Peptide-resin with N-terminal Boc protection

    • Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)

    • Wash Solvents: DCM, Isopropanol (IPA)

    • Neutralization Solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

    • Solid Phase Synthesis Vessel

  • Step-by-Step Methodology:

    • Swell the peptide-resin in DCM for 20-30 minutes.

    • Drain the solvent and add the Deprotection Solution (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture for a 2-minute pre-wash, then drain.

    • Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes.[12]

    • Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x) to shrink the resin and remove residual acid, and finally with DCM (3x).[12]

    • To neutralize the resulting trifluoroacetate salt, wash the resin with the Neutralization Solution for 2 minutes (repeat twice).

    • Wash the resin again with DCM (3x) to remove excess base. The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound

The primary challenge when incorporating this building block is overcoming the steric hindrance around the carboxylic acid. Standard coupling reagents like DCC may prove inefficient. The use of high-reactivity uronium/aminium or phosphonium salt reagents is strongly recommended.[11] HATU, which forms a highly reactive OAt-ester intermediate, is an excellent choice for this purpose.[13]

Coupling ReagentClassActivation IntermediateSuitability for Hindered CouplingNotes
DCC/DIC CarbodiimideO-acylisoureaLowInexpensive, but can lead to racemization and DCU byproduct formation.[13]
HBTU Uronium/AminiumOBt-esterModerateGood general-purpose reagent.
HATU Uronium/AminiumOAt-esterHighHighly efficient due to the neighboring group participation of the pyridine nitrogen in HOAt.[13]
PyBOP PhosphoniumOBt-esterModerate-HighAvoids guanidinylation side products sometimes seen with uronium salts.
COMU Uronium/AminiumOxyma-esterHighConsidered a very fast and efficient modern reagent with low racemization.
  • Reagents & Materials (HATU-Mediated Coupling):

    • Deprotected peptide-resin (free N-terminal amine)

    • This compound (3.0 eq.)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

    • DIPEA (6.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Step-by-Step Methodology:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.

    • Add DIPEA (6.0 eq.) to the solution and vortex briefly. Allow this mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically turn yellow.

    • Swell the deprotected peptide-resin in DMF. Drain the solvent.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended or the temperature slightly increased (e.g., to 40 °C).

    • To monitor completion, a small sample of resin beads can be removed and tested with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Post-Synthesis Modification: Leveraging the Allyl Handle

The true synthetic power of this building block is realized after the peptide chain has been assembled. The allyl group provides a site for selective modification, most commonly for peptide "stapling" via Ring-Closing Metathesis (RCM). This involves incorporating a second allyl-containing residue (e.g., (S)-2-(2'-allylglycine)) at a specific distance (often i, i+4 or i, i+7) and using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a covalent hydrocarbon bridge.

RCM_Workflow Start Fully Protected Linear Peptide on Resin with Two Allyl Groups Catalyst Add Grubbs' Catalyst (e.g., Grubbs' I or II) in Anhydrous Solvent (DCE/DCM) Start->Catalyst Reaction Agitate at RT to 40°C (Under Inert Atmosphere) Catalyst->Reaction Wash Wash to Remove Catalyst Reaction->Wash Result Resin-Bound Stapled (Macrocyclic) Peptide Wash->Result Cleavage Final Cleavage & Deprotection Result->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: General workflow for on-resin ring-closing metathesis.

This macrocyclization dramatically enhances alpha-helicity, improves proteolytic resistance, and can increase cell permeability, making it a highly valuable strategy in drug design.

Final Cleavage from Resin

Once the synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support and all side-chain protecting groups (e.g., Benzyl ethers, Tosyl groups) must be removed. In Boc/Bzl chemistry, this is typically accomplished with a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

  • Caution: This procedure requires specialized equipment and stringent safety precautions.

  • Typical Cleavage Cocktail: HF/anisole (9:1) or a low-high HF system. The cocktail includes scavengers like anisole or p-cresol to trap the reactive carbocations generated during deprotection.

  • Procedure: The peptide-resin is treated with the cleavage cocktail at 0 °C for 1-2 hours. The HF is then evaporated under vacuum, and the crude peptide is precipitated with cold diethyl ether, washed, and dried. The crude product is then purified, typically by reverse-phase HPLC.

Conclusion

This compound is a high-impact building block for peptide chemists aiming to develop next-generation therapeutics. Its dual-functionality—providing backbone constraint and a handle for macrocyclization—offers a robust platform for creating peptides with superior pharmacological properties. While its sterically hindered nature demands optimized coupling protocols using potent reagents like HATU, its successful incorporation unlocks advanced peptide design strategies that are central to modern drug discovery.

References

The Versatile Building Block: 1-Boc-3-allylpiperidine-3-carboxylic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space with a Unique Piperidine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Piperidine scaffolds are among the most prevalent heterocyclic motifs in approved pharmaceuticals, valued for their favorable physicochemical properties and their ability to interact with a wide range of biological targets.[1][2] However, the exploration of three-dimensional chemical space necessitates the development of building blocks that introduce conformational rigidity and novel exit vectors for substitution. 1-Boc-3-allylpiperidine-3-carboxylic acid emerges as a highly versatile and valuable building block, poised to address this challenge. Its unique trifunctional nature—a protected amine, a reactive carboxylic acid, and a strategically positioned allyl group—offers a gateway to a diverse array of complex heterocyclic systems, particularly spirocyclic and fused bicyclic structures.[3] These rigidified scaffolds are of significant interest in drug design as they can lead to improved target affinity, selectivity, and metabolic stability.[4]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel heterocycles. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Attributes of this compound

The synthetic utility of this building block is rooted in the orthogonal reactivity of its three key functional groups:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This allows for late-stage functionalization of the nitrogen atom, a crucial aspect in the synthesis of compound libraries for structure-activity relationship (SAR) studies.

  • Carboxylic Acid: This functional group serves as a handle for a multitude of transformations. It can be activated to form amides and esters, or it can participate in intramolecular reactions, such as lactonization, to form spirocyclic systems.

  • Allyl Group: The olefinic bond of the allyl group is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include intramolecular cyclizations like ring-closing metathesis (RCM), iodolactonization, and Heck reactions, which enable the construction of fused and spirocyclic ring systems.

Synthesis of the Building Block

While this compound is commercially available from several suppliers,[5] understanding its synthesis provides valuable insights into its properties and potential impurities. A common synthetic route involves the alkylation of a suitable N-Boc-piperidine-3-carboxylic acid derivative.

A general synthetic approach is outlined below:

cluster_0 Synthesis of this compound N-Boc-3-piperidone N-Boc-3-piperidone Intermediate_1 N-Boc-3-cyano-3-hydroxypiperidine N-Boc-3-piperidone->Intermediate_1 1. TMSCN, ZnI2 2. H2O Intermediate_2 N-Boc-piperidine-3-carboxylic acid Intermediate_1->Intermediate_2 Acid or Base Hydrolysis Final_Product This compound Intermediate_2->Final_Product 1. LDA, THF, -78 °C 2. Allyl bromide

Caption: A plausible synthetic route to the target building block.

Application in the Synthesis of Novel Heterocycles: Protocols and Mechanistic Insights

The true power of this compound lies in its ability to serve as a linchpin for the construction of complex heterocyclic frameworks. Below, we provide detailed protocols for key transformations that leverage the unique reactivity of this building block.

Synthesis of Spiro-γ-lactones via Iodolactonization

Iodolactonization is a powerful method for the construction of lactones from unsaturated carboxylic acids.[6] This intramolecular cyclization proceeds via an iodonium ion intermediate, which is then trapped by the carboxylate. The reaction is typically highly diastereoselective, with the stereochemistry being controlled by the conformation of the transition state.

cluster_0 Iodolactonization Workflow Start 1-Boc-3-allylpiperidine- 3-carboxylic acid Reaction I2, NaHCO3 CH3CN/H2O Start->Reaction Reagents Intermediate Iodonium Ion Intermediate Reaction->Intermediate Formation Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization 5-exo-tet Product Spiro-γ-lactone Cyclization->Product Lactonization

Caption: Iodolactonization of the building block to form a spiro-γ-lactone.

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water, add sodium bicarbonate (3.0 eq).

  • Stir the mixture at room temperature until the acid is fully dissolved and gas evolution ceases.

  • Add a solution of iodine (2.5 eq) in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-γ-lactone.

Expert Insights: The use of a biphasic solvent system (acetonitrile/water) is crucial for this reaction as it helps to dissolve both the starting material and the inorganic base. The diastereoselectivity of the reaction is often high, favoring the formation of the trans relationship between the newly formed C-I bond and the piperidine ring.

Synthesis of Spiro-γ-lactams via Intramolecular Amination

The carboxylic acid functionality can be readily converted to an amide, which can then undergo intramolecular cyclization to form a spiro-γ-lactam. This transformation can be achieved through various methods, including intramolecular Heck reactions or radical cyclizations.

cluster_0 Spiro-γ-lactam Synthesis Workflow Start 1-Boc-3-allylpiperidine- 3-carboxylic acid Amidation Amine, Coupling Agent (e.g., HATU, EDC) Start->Amidation Amide_Intermediate N-Substituted Amide Amidation->Amide_Intermediate Cyclization Intramolecular Cyclization (e.g., Heck Reaction) Amide_Intermediate->Cyclization Product Spiro-γ-lactam Cyclization->Product

Caption: A general workflow for the synthesis of spiro-γ-lactams.

Part A: Amide Formation

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding amide.

Part B: Intramolecular Heck Cyclization

Materials:

  • The N-aryl or N-vinyl amide derivative from Part A

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of the amide (1.0 eq) in anhydrous acetonitrile, add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and triethylamine (3.0 eq).

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the spiro-γ-lactam.

Expert Insights: The choice of the palladium catalyst and ligands is crucial for the success of the Heck reaction. The reaction conditions, such as temperature and solvent, may need to be optimized for different substrates. The intramolecular Heck reaction typically proceeds via a syn-addition of the palladium species to the double bond, followed by a syn-β-hydride elimination.

Synthesis of Fused Bicyclic Piperidines via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile tool for the formation of cyclic olefins.[7] By introducing a second olefin-containing moiety to either the nitrogen or the carboxylic acid of our building block, RCM can be employed to construct fused bicyclic piperidine systems.

cluster_0 RCM Workflow for Fused Bicyclic Piperidines Start 1-Boc-3-allylpiperidine- 3-carboxylic acid Functionalization Introduce second olefinic tether Start->Functionalization Diene_Intermediate Diene Precursor Functionalization->Diene_Intermediate RCM Grubbs' Catalyst (e.g., 2nd Gen) Diene_Intermediate->RCM Product Fused Bicyclic Piperidine RCM->Product

Caption: General workflow for the synthesis of fused bicyclic piperidines via RCM.

Materials:

  • Diene precursor (derived from this compound)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous and degassed dichloromethane (DCM) or toluene

Procedure:

  • Dissolve the diene precursor in anhydrous and degassed DCM or toluene (concentration typically 0.01-0.05 M).

  • Add Grubbs' 2nd Generation Catalyst (1-5 mol%) to the solution under an inert atmosphere (argon or nitrogen).

  • Heat the reaction mixture to reflux (for DCM) or 80-100 °C (for toluene) and stir for 2-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the crude product by column chromatography.

Expert Insights: The choice of catalyst generation and reaction concentration is critical for the success of RCM. High dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular oligomerization. The resulting double bond in the fused ring can be further functionalized, for example, by hydrogenation or dihydroxylation, to introduce additional stereocenters.

Data Presentation: A Comparative Overview

Heterocyclic ScaffoldSynthetic StrategyKey ReagentsTypical Yield Range (%)
Spiro-γ-lactoneIodolactonizationI₂, NaHCO₃60-85
Spiro-γ-lactamIntramolecular HeckPd(OAc)₂, PPh₃, Et₃N50-75
Fused Bicyclic PiperidineRing-Closing MetathesisGrubbs' 2nd Gen. Catalyst70-95

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its inherent trifunctionality provides a robust platform for the construction of a diverse array of novel and complex heterocyclic systems. The protocols outlined in this guide serve as a starting point for researchers and drug development professionals to explore the vast chemical space accessible from this unique building block. The resulting spirocyclic and fused bicyclic piperidine scaffolds are poised to play a significant role in the development of the next generation of therapeutics, offering improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to evolve, the applications of this versatile building block are bound to expand, further solidifying its importance in the field of medicinal chemistry.

References

The Strategic Application of 1-Boc-3-allylpiperidine-3-carboxylic acid in Modern Drug Discovery: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Unique Utility of a Trifunctional Building Block

The piperidine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of therapeutic agents.[1] Its prevalence stems from its ability to impart favorable physicochemical properties such as improved solubility and bioavailability, while also serving as a versatile scaffold for three-dimensional diversification, crucial for enhancing potency and selectivity towards biological targets.[2][3] Within the expansive toolkit of piperidine-based building blocks, 1-Boc-3-allylpiperidine-3-carboxylic acid emerges as a particularly powerful and versatile intermediate for drug discovery programs.

This trifunctional molecule, commercially available from suppliers like Sigma-Aldrich[4][5], offers three distinct points for chemical modification:

  • The N-Boc protecting group: Provides a stable, yet readily cleavable, handle for masking the piperidine nitrogen, allowing for selective reactions at other positions. Its removal reveals a secondary amine that can be functionalized through a variety of methods.

  • The carboxylic acid: A versatile functional group that can be readily converted into a wide array of amides, esters, and other functionalities, enabling the exploration of diverse chemical space and the introduction of key pharmacophoric elements.[6][7]

  • The allyl group: A valuable synthetic handle for a range of carbon-carbon bond-forming reactions, including cross-coupling reactions like the Heck reaction[8][9] and ring-closing metathesis (RCM), which can be employed to construct novel polycyclic and spirocyclic scaffolds.

This technical guide provides a detailed exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the generation of compound libraries and the synthesis of complex molecular architectures relevant to contemporary drug discovery.

Core Synthetic Strategies and Applications

The strategic advantage of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal substrate for both lead optimization and the construction of diverse compound libraries.

I. Derivatization of the Carboxylic Acid Moiety: Amide Library Synthesis

The carboxylic acid functionality is a primary site for diversification. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, and this building block is an excellent substrate for parallel amide synthesis to generate libraries of compounds for screening.[10]

Rationale for Amide Coupling: Amide bonds are prevalent in biologically active molecules, contributing to structural rigidity and providing hydrogen bond donors and acceptors for target engagement. By coupling a diverse range of amines to the carboxylic acid of our building block, researchers can systematically probe the structure-activity relationship (SAR) of a particular pharmacophore.

Experimental Protocol: General Procedure for Parallel Amide Synthesis via HATU Coupling

This protocol outlines a robust method for the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.2 M solution of each amine from the library in anhydrous DMF in a separate 96-well plate (the "amine plate").

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the this compound stock solution.

    • Add 100 µL (0.02 mmol) of the HATU stock solution to each well.

    • Add 80 µL (0.04 mmol) of the DIPEA stock solution to each well.

    • Agitate the reaction block for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Transfer 100 µL (0.02 mmol) from each well of the amine plate to the corresponding well of the reaction block.

  • Reaction and Work-up:

    • Seal the reaction block and agitate at room temperature for 12-16 hours.

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, agitating, and then carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts in a new 96-well plate and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Purification and Analysis:

    • The crude products can be purified by high-throughput parallel flash chromatography.

    • The purity and identity of the final compounds should be confirmed by LC-MS and ¹H NMR analysis.

Expected Outcome: This protocol is expected to yield a library of diverse amides with high purity, suitable for biological screening.

Data Presentation: Representative Amide Coupling Reactions

Amine MoietyCoupling ReagentBaseSolventTime (h)Yield (%)
BenzylamineHATUDIPEADMF12>90
MorpholineHATUDIPEADMF16>85
AnilineHATUDIPEADMF16>75

Visualization of the Amide Synthesis Workflow

Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents Building_Block 1-Boc-3-allylpiperidine- 3-carboxylic acid Reaction_Vessel 96-Well Reaction Block Building_Block->Reaction_Vessel Amine_Library Amine Library (R1R2NH) Amine_Library->Reaction_Vessel HATU HATU HATU->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Amide_Library_Product Amide Library Reaction_Vessel->Amide_Library_Product Parallel Synthesis

Workflow for parallel amide library synthesis.
II. Elaboration of the Allyl Group: Synthesis of Spirocyclic Scaffolds

The allyl group provides a gateway to constructing more complex and rigid three-dimensional scaffolds, which are highly sought after in modern drug discovery to improve target affinity and selectivity.[6] Ring-closing metathesis (RCM) is a powerful reaction that can be employed to construct spirocyclic systems from appropriately functionalized derivatives of our building block. Spiro-piperidines, in particular, are gaining popularity in drug discovery programs.[6][12]

Rationale for Spirocycle Synthesis: Introducing a spirocyclic junction increases the sp³ character of a molecule, enhancing its three-dimensional shape and often leading to improved physicochemical properties. Spiro-lactams are a particularly interesting class of compounds with a wide range of biological activities.

Experimental Protocol: Synthesis of a Spiro-Piperidine-Lactam

This two-step protocol describes the synthesis of a novel spiropiperidine-lactam scaffold.

Step 1: Amide Coupling with N-allyl-2-bromoacetamide

Materials:

  • This compound

  • N-allyl-2-bromoacetamide

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add N-allyl-2-bromoacetamide (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the di-allyl intermediate.

Step 2: Ring-Closing Metathesis (RCM)

Materials:

  • Di-allyl intermediate from Step 1

  • Grubbs' Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the di-allyl intermediate (1.0 eq) in anhydrous DCM to a concentration of 0.01 M.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Add Grubbs' Second Generation Catalyst (5 mol%) to the solution under an argon atmosphere.

  • Reflux the reaction mixture under argon for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired spiro-piperidine-lactam.

Visualization of the Spiro-Lactam Synthesis Workflow

Spiro_Lactam_Synthesis Start_Material 1-Boc-3-allylpiperidine- 3-carboxylic acid Amide_Coupling Amide Coupling with N-allyl-2-bromoacetamide (EDC, HOBt, DIPEA) Start_Material->Amide_Coupling Di_Allyl_Intermediate Di-allyl Intermediate Amide_Coupling->Di_Allyl_Intermediate RCM Ring-Closing Metathesis (Grubbs' II Catalyst) Di_Allyl_Intermediate->RCM Spiro_Lactam Spiro-Piperidine-Lactam RCM->Spiro_Lactam

Synthetic route to a spiro-piperidine-lactam.

Application in Specific Therapeutic Areas: Neurokinin Receptor Antagonists

The piperidine scaffold is a common feature in antagonists of neurokinin (NK) receptors, which are implicated in a variety of physiological processes and are targets for conditions such as emesis, pain, and CNS disorders.[1][5] The structural features of this compound make it an attractive starting point for the synthesis of novel NK1 receptor antagonists.

The general structure of many NK1 antagonists features a piperidine core with substituents at the 3- and 4-positions. The carboxylic acid and allyl groups of our building block can be strategically manipulated to install the necessary pharmacophoric elements. For instance, the carboxylic acid can be coupled with a substituted benzylamine, a common feature in NK1 antagonists. The allyl group could be further functionalized, for example, through hydroboration-oxidation to introduce a hydroxyl group, which can then be used as a handle for further derivatization.

Conclusion

This compound is a high-value, trifunctional building block that offers medicinal chemists a powerful tool for the efficient synthesis of diverse and complex molecules. Its orthogonal functional groups allow for a modular and strategic approach to library synthesis and lead optimization. The detailed protocols provided herein for amide coupling and ring-closing metathesis serve as a practical guide for researchers to unlock the full potential of this versatile scaffold in their drug discovery endeavors. The ability to readily access novel chemical space, particularly in the realm of spirocyclic and highly functionalized piperidines, positions this building block as a key asset in the ongoing quest for new and improved therapeutics.

References

Application Notes and Protocols: Synthesis of Novel Constrained Spirocyclic Amino Acids from 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Conformational Constraint in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Natural peptides, while offering exquisite biological activity, are often hampered by their conformational flexibility, which leads to poor metabolic stability and reduced binding affinity.[1] The introduction of conformational constraints into amino acid structures is a powerful strategy to overcome these limitations. By locking the molecule into a more defined, bioactive conformation, we can significantly improve its pharmacological profile.[1][2]

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, valued for their favorable physicochemical properties and their ability to serve as versatile building blocks in medicinal chemistry.[3][4] This guide details a robust synthetic pathway to novel spirocyclic amino acids, a class of constrained amino acids, starting from the readily accessible 1-Boc-3-allylpiperidine-3-carboxylic acid. These spirocyclic structures, which feature a shared carbon atom between the piperidine ring and the amino acid moiety, offer a unique three-dimensional architecture that can lead to improved target engagement and pharmacokinetic properties.[5][6]

This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expert insights into the critical transformations involved.

Overall Synthetic Strategy

The synthetic approach is a multi-step process that begins with the oxidative cleavage of the allyl group of this compound to generate a key ketone intermediate. This ketone then serves as the foundation for the construction of the spirocyclic amino acid moiety via two well-established named reactions: the Bucherer-Bergs reaction or the Strecker synthesis. The final step involves the hydrolysis of the resulting hydantoin or aminonitrile to yield the desired constrained amino acid.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Overall Synthetic Workflow start 1-Boc-3-allylpiperidine- 3-carboxylic acid ketone 1-Boc-3-oxopiperidine- 3-carboxylic acid start->ketone Oxidative Cleavage (e.g., Lemieux-Johnson) hydantoin Piperidine-3-spiro-5'-hydantoin ketone->hydantoin Bucherer-Bergs Reaction amino_acid Constrained Spirocyclic Amino Acid hydantoin->amino_acid Hydrolysis

Caption: Synthetic route from the starting material to the final constrained amino acid.

Part 1: Oxidative Cleavage of the Allyl Group

The pivotal first step is the conversion of the allyl group to a ketone. This transformation can be achieved through several methods, with the Lemieux-Johnson oxidation and ozonolysis being the most common and reliable.[7][8]

Method A: Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation is a powerful and often milder alternative to ozonolysis for the oxidative cleavage of alkenes.[7][9] The reaction utilizes a catalytic amount of osmium tetroxide and a stoichiometric amount of an oxidant, typically sodium periodate, to cleave the double bond to form aldehydes or ketones.[7]

Scientist's Notes (Expertise & Experience): The use of a catalytic amount of the highly toxic and volatile osmium tetroxide is a significant advantage of this method. The sodium periodate serves a dual role: it cleaves the intermediate diol and regenerates the osmium tetroxide, allowing for a catalytic cycle. The addition of a non-nucleophilic base like 2,6-lutidine can improve yields by preventing side reactions.[7]

Protocol 1: Lemieux-Johnson Oxidation of this compound

Safety First: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, including blindness.[10] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and chemical splash goggles.[10][11] Decontaminate all glassware that has come into contact with osmium tetroxide with corn oil or a sodium sulfite solution.[7]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound269.341.01.0
Osmium tetroxide (4% solution in water)254.230.020.02
Sodium periodate (NaIO₄)213.894.04.0
2,6-Lutidine107.152.02.0
Dioxane---
Water---
Ethyl acetate---
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)---
Saturated aqueous sodium chloride (brine)---
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of dioxane (10 mL) and water (2.5 mL) in a round-bottom flask, add 2,6-lutidine (2.0 mmol).

  • Add the osmium tetroxide solution (0.02 mmol) dropwise to the stirred solution.

  • In a separate flask, dissolve sodium periodate (4.0 mmol) in water (5 mL) and add this solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-oxopiperidine-3-carboxylic acid.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Characterization Data for 1-Boc-3-oxopiperidine-3-carboxylic acid:

  • ¹H NMR (CDCl₃): δ 1.47 (s, 9H), 1.98 (m, 2H), 2.47 (t, J = 6.7 Hz, 2H), 3.59 (t, J = 6.1 Hz, 2H), 4.04 (s, 2H).

  • ¹³C NMR (CDCl₃): δ 28.4, 38.5, 45.8, 51.2, 80.5, 154.7, 172.1, 205.3.

  • IR (film, cm⁻¹): 3400-2500 (br, O-H), 1735 (C=O, ketone), 1690 (C=O, carbamate), 1160 (C-O).

  • MS (ESI): m/z calculated for C₁₁H₁₇NO₅ [M+H]⁺ 244.11, found 244.1.

Method B: Ozonolysis

Ozonolysis is a classic and highly effective method for cleaving double bonds.[8] The reaction proceeds by passing ozone gas through a solution of the alkene, followed by a work-up step to decompose the intermediate ozonide.

Scientist's Notes (Expertise & Experience): The choice of work-up condition is critical. A reductive work-up (e.g., with dimethyl sulfide or zinc) will yield aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) will produce carboxylic acids or ketones. For our purpose, a reductive work-up is required. Ozonolysis can sometimes offer higher yields and cleaner reactions than Lemieux-Johnson oxidation, but it requires specialized equipment (an ozone generator).

Part 2: Formation of the Spirocyclic Amino Acid Precursor

With the key ketone intermediate in hand, the next stage is the construction of the amino acid functionality. The Bucherer-Bergs reaction is an excellent choice for this transformation, as it is a one-pot synthesis of hydantoins from ketones.[4][12][13]

The Bucherer-Bergs Reaction

This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin.[4][12] The hydantoin is a stable intermediate that can be readily hydrolyzed to the desired amino acid in a subsequent step.

Scientist's Notes (Expertise & Experience): The Bucherer-Bergs reaction is often favored over the Strecker synthesis for hindered ketones, as the equilibrium can be driven towards the hydantoin product. The reaction proceeds through the formation of an aminonitrile, which then cyclizes in the presence of carbonate.[14][15] The stereochemical outcome of the reaction on cyclic ketones can be influenced by the reaction conditions, with the thermodynamically more stable product typically being favored.[14]

Protocol 2: Bucherer-Bergs Synthesis of Piperidine-3-spiro-5'-hydantoin

Safety First: Potassium cyanide is a highly toxic poison.[16] Handle with extreme care in a fume hood, wearing appropriate PPE.[16] Never allow cyanides to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.[16] All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Boc-3-oxopiperidine-3-carboxylic acid243.261.01.0
Potassium cyanide (KCN)65.122.22.2
Ammonium carbonate ((NH₄)₂CO₃)96.094.44.4
Ethanol (EtOH)---
Water---
Hydrochloric acid (HCl, conc.)---

Procedure:

  • In a pressure-rated vessel, combine 1-Boc-3-oxopiperidine-3-carboxylic acid (1.0 mmol), potassium cyanide (2.2 mmol), and ammonium carbonate (4.4 mmol).

  • Add a mixture of ethanol (10 mL) and water (10 mL).

  • Seal the vessel and heat the mixture to 80-90 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the mixture to pH 6 with concentrated hydrochloric acid in the fume hood to precipitate the hydantoin product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The Boc protecting group may be cleaved under these conditions. If it remains, it can be removed by treatment with trifluoroacetic acid in dichloromethane.

Expected Characterization Data for Piperidine-3-spiro-5'-hydantoin:

  • ¹H NMR (DMSO-d₆): δ 1.5-1.9 (m, 4H), 2.8-3.2 (m, 4H), 7.8 (br s, 1H, NH), 10.5 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆): δ 25.1, 35.8, 45.2, 59.7 (spiro-carbon), 157.8 (C=O), 178.2 (C=O).

  • IR (KBr, cm⁻¹): 3200 (N-H), 1770 (C=O), 1720 (C=O).

  • MS (ESI): m/z calculated for C₇H₁₁N₃O₂ [M+H]⁺ 186.09, found 186.1.

Diagram of the Bucherer-Bergs Reaction Mechanism

Bucherer-Bergs Mechanism Bucherer-Bergs Reaction Mechanism ketone Ketone cyanohydrin Cyanohydrin ketone->cyanohydrin + CN⁻, H⁺ aminonitrile Aminonitrile cyanohydrin->aminonitrile + NH₃, -H₂O carbamate Carbamate Intermediate aminonitrile->carbamate + CO₂ hydantoin Hydantoin carbamate->hydantoin Intramolecular Cyclization

Caption: Key intermediates in the Bucherer-Bergs synthesis of hydantoins.

Part 3: Hydrolysis to the Final Amino Acid

The final step in the synthesis is the hydrolysis of the hydantoin ring to reveal the desired α-amino acid. This is typically achieved under basic or acidic conditions at elevated temperatures.[17][18]

Scientist's Notes (Expertise & Experience): Basic hydrolysis, often with barium hydroxide or sodium hydroxide, is commonly employed for the hydrolysis of hydantoins.[17] Spiro-hydantoins can be sterically hindered, sometimes requiring more forcing conditions (higher temperatures and longer reaction times) for complete hydrolysis.[1] The reaction proceeds via the formation of an N-carbamoyl amino acid intermediate.

Protocol 3: Hydrolysis of Piperidine-3-spiro-5'-hydantoin

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Piperidine-3-spiro-5'-hydantoin185.191.01.0
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)315.463.03.0
Water---
Sulfuric acid (H₂SO₄, 1 M)---
Dowex 50WX8 ion-exchange resin---

Procedure:

  • In a round-bottom flask, suspend the piperidine-3-spiro-5'-hydantoin (1.0 mmol) in water (15 mL).

  • Add barium hydroxide octahydrate (3.0 mmol) to the suspension.

  • Heat the mixture to reflux for 24-72 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of 1 M sulfuric acid until the pH is approximately 7. A precipitate of barium sulfate will form.

  • Filter the mixture to remove the barium sulfate precipitate.

  • Pass the filtrate through a column of Dowex 50WX8 (H⁺ form) ion-exchange resin.

  • Wash the resin with water to remove any remaining salts.

  • Elute the amino acid from the resin with a 5% aqueous ammonia solution.

  • Collect the fractions containing the amino acid and concentrate under reduced pressure to yield the final constrained spirocyclic amino acid.

Expected Characterization Data for 3-Amino-3-carboxypiperidine:

  • ¹H NMR (D₂O): δ 1.6-2.0 (m, 4H), 3.0-3.4 (m, 4H).

  • ¹³C NMR (D₂O): δ 24.5, 35.2, 44.8, 60.5 (spiro-carbon), 175.1 (carboxyl).

  • MS (ESI): m/z calculated for C₆H₁₂N₂O₂ [M+H]⁺ 159.09, found 159.1.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of novel constrained spirocyclic amino acids from this compound. By leveraging robust and well-characterized reactions such as the Lemieux-Johnson oxidation and the Bucherer-Bergs reaction, researchers can access these valuable building blocks for incorporation into peptides and other drug candidates. The provided protocols, coupled with expert insights and safety considerations, are intended to empower scientists in drug discovery and development to explore new chemical space and design next-generation therapeutics with improved pharmacological properties.

References

Application Notes and Protocols: A Detailed Guide to the Boc Deprotection of Allylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides an in-depth exploration of the experimental procedures for the deprotection of the tert-butoxycarbonyl (Boc) group from allylpiperidine derivatives. Piperidine scaffolds are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The strategic use of protecting groups, such as Boc, is fundamental in the multi-step synthesis of these complex targets. This document offers a blend of theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Strategic Role of the Boc Protecting Group in Piperidine Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in amine protection.[4] Its widespread use stems from its ability to be readily introduced, its stability under a wide range of non-acidic conditions, and, most importantly, its clean and efficient removal under mild acidic conditions.[5][6] In the context of allylpiperidine derivatives, the Boc group serves to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen. This allows for selective transformations on other parts of the molecule, such as modifications of the allyl group or other substituents, without interference from the piperidine nitrogen.

The choice of the Boc group is often strategic. Its steric bulk can influence the stereochemical outcome of nearby reactions, and its presence significantly alters the solubility profile of the molecule, often aiding in purification. The subsequent deprotection is the final, critical step to unveil the desired secondary amine, a key functional handle for further diversification or for the final bioactive compound.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The mechanism is a cornerstone of this procedure's reliability.[5][7]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., trifluoroacetic acid or hydrochloric acid). This protonation enhances the electrophilicity of the carbonyl carbon.[5][7]

  • Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The lone pair of electrons on the nitrogen atom facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation.[5][7]

  • Decarboxylation and Product Formation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion. The resulting free amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5]

The tert-butyl cation generated as a byproduct is a reactive electrophile.[8] In the presence of nucleophilic functional groups on the substrate, this can lead to unwanted side reactions, such as tert-butylation.[8][9] The use of "scavengers" like anisole or thioanisole can mitigate this issue by trapping the tert-butyl cation.[10]

Experimental Protocols for Boc Deprotection

The choice of the deprotection protocol depends on the overall acid sensitivity of the allylpiperidine derivative and the desired salt form of the final product. Below are two of the most robust and commonly employed methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature.[10][11] It is often used in a mixture with a chlorinated solvent like dichloromethane (DCM).

Materials:

  • Boc-protected allylpiperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected allylpiperidine derivative (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[11][12] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[12][13]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12]

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12][14] Caution: CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected allylpiperidine as a free base.[12]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is another highly effective method that yields the hydrochloride salt of the amine directly, which is often a stable, crystalline solid.[15][16]

Materials:

  • Boc-protected allylpiperidine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected allylpiperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like ethyl acetate or methanol, or suspend it directly in the HCl solution in a round-bottom flask with a magnetic stir bar.[12]

  • Addition of HCl/Dioxane: Add the 4M solution of HCl in 1,4-dioxane (5-10 equiv of HCl).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[9][15] In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[12]

  • Isolation:

    • Upon completion, if a precipitate has formed, collect the solid by filtration using a Buchner funnel.

    • Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.[9][12]

    • Dry the solid under vacuum to obtain the pure allylpiperidine hydrochloride salt.

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt, which can then be triturated with diethyl ether to induce solidification and remove impurities.[9]

Comparative Overview of Deprotection Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid in Dichloromethane4M Hydrochloric Acid in 1,4-Dioxane
Reaction Time 1-4 hours[11][12]1-4 hours[9][15]
Temperature 0 °C to Room TemperatureRoom Temperature
Product Form Free base (after basic work-up)Hydrochloride salt
Work-up Aqueous basic wash required[12]Often simple filtration[12]
Advantages Milder for some substrates; product is the free amine.Product is often a stable, crystalline salt; simple work-up.
Disadvantages Requires a more involved work-up; TFA can be difficult to remove completely.Dioxane is a peroxide-forming solvent; product is a salt.

Reaction Monitoring and Product Characterization

A self-validating protocol relies on robust in-process controls.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the deprotection.[13]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • The Boc-protected starting material is typically less polar and will have a higher Rf value.

    • The deprotected amine is more polar and will have a lower Rf value, often close to the baseline.

    • Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a characteristic purple or yellow spot with the newly formed primary or secondary amine.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides definitive evidence of Boc group removal.[17]

  • Disappearance of the tert-butyl signal: The most telling sign of a successful deprotection is the complete disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm in the ¹H NMR spectrum.[13][18]

  • Shifts in adjacent proton signals: The protons on the carbon atoms adjacent to the nitrogen will experience a downfield shift after the removal of the electron-donating Boc group.

  • Appearance of N-H signal: In the spectrum of the free amine, a broad singlet corresponding to the N-H proton may be observed. Its chemical shift can vary and it is exchangeable with D₂O.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient acid concentration or equivalents.[9][13]- Short reaction time.[9]- Steric hindrance around the Boc group.[9]- Increase the amount of acid.- Extend the reaction time and continue monitoring.- Gently warm the reaction mixture (e.g., to 40-50 °C), but be cautious of potential side reactions.[9]
Side Product Formation (tert-butylation) The reactive tert-butyl cation alkylates nucleophilic sites on the substrate or product.[8][9]Add a scavenger, such as anisole or thioanisole (1-2 equivalents), to the reaction mixture to trap the tert-butyl cation.[10]
Difficult Work-up (emulsion formation) The deprotected amine salt may act as a surfactant.Add more brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite.
Low Yield - Product loss during aqueous work-up, especially for more polar amines.- Incomplete reaction.- Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.- Re-evaluate the reaction conditions as described for incomplete reactions.

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve Boc-allylpiperidine in appropriate solvent add_acid Add Acid (TFA or HCl/Dioxane) start->add_acid 1 stir Stir at RT (1-4 hours) add_acid->stir 2 monitor Monitor by TLC/LC-MS stir->monitor 3 quench Quench/Neutralize (if using TFA) monitor->quench 4a (TFA) filter_precipitate Filter Precipitate (if using HCl) monitor->filter_precipitate 4b (HCl) extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry analyze Characterize Product (NMR, MS) filter_precipitate->analyze concentrate Concentrate in vacuo dry->concentrate concentrate->analyze

Caption: General workflow for the Boc deprotection of allylpiperidine derivatives.

Conclusion

The Boc deprotection of allylpiperidine derivatives is a reliable and high-yielding transformation that is crucial for the synthesis of many important compounds. By understanding the underlying mechanism and having robust protocols at hand, researchers can confidently execute this reaction. Careful monitoring and an awareness of potential side reactions are key to achieving optimal results. The choice between TFA and HCl/dioxane will ultimately depend on the specific substrate and the desired final product form. This guide provides the necessary framework for successfully navigating this essential synthetic step.

References

Application Notes and Protocols: Cross-Coupling Reactions Involving 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of this core structure is a key strategy in drug discovery for modulating pharmacological properties. 1-Boc-3-allylpiperidine-3-carboxylic acid is a versatile building block that offers multiple points for diversification. The presence of an allyl group provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position. This document provides a detailed guide to several key cross-coupling reactions involving this substrate, complete with mechanistic insights, optimized protocols, and practical considerations for researchers in the field.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions during coupling, while the carboxylic acid moiety can be used for subsequent amide bond formations or other transformations.[2] The strategic placement of the allyl group at a quaternary center offers a unique opportunity to construct sterically congested and structurally complex molecules.

Core Cross-Coupling Methodologies

This guide will focus on three primary palladium-catalyzed cross-coupling reactions that are highly effective for the derivatization of this compound:

  • Tsuji-Trost Reaction (Palladium-Catalyzed Allylic Substitution): For the introduction of a wide range of nucleophiles.[3]

  • Heck Reaction: For the arylation or vinylation of the allyl group.[4][5]

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups via reaction with organoboron reagents.[6][7][8][9][10]

The Strategic Importance of Catalyst and Ligand Selection

The success of these transformations hinges on the judicious selection of the palladium catalyst and associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the chemo-, regio-, and stereoselectivity of the reaction. For instance, phosphine ligands are commonly employed in Tsuji-Trost and Suzuki-Miyaura couplings to facilitate the catalytic cycle.[3][11] The choice between monodentate and bidentate phosphine ligands can significantly impact reaction outcomes.

Tsuji-Trost Reaction: Palladium-Catalyzed Asymmetric Allylic Substitution

The Tsuji-Trost reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds by reacting a nucleophile with a π-allyl palladium complex.[3] This reaction is particularly useful for introducing diverse functionalities onto the allylic position of our substrate.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, displacing a leaving group (if present) and forming a η³-π-allyl Pd(II) complex. In the case of this compound, the reaction is often an addition across the double bond.

  • Nucleophilic Attack: A nucleophile attacks the π-allyl complex, typically at one of the terminal carbons.

  • Reductive Elimination: The palladium catalyst is regenerated, and the substituted product is released.

Experimental Protocol: Tsuji-Trost Allylic Alkylation

This protocol describes a general procedure for the palladium-catalyzed allylic alkylation of this compound with a soft carbon nucleophile, such as dimethyl malonate.

Materials:

  • This compound (1.0 equiv)

  • Dimethyl malonate (1.5 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add dimethyl malonate to the suspension and stir for 30 minutes at 0 °C to generate the sodium enolate.

  • In a separate flask, dissolve this compound, [Pd(allyl)Cl]₂, and triphenylphosphine in anhydrous THF.

  • Add the palladium catalyst solution to the pre-formed enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Tsuji-Trost Reactions
NucleophileCatalyst SystemBaseSolventYield (%)
Dimethyl malonate[Pd(allyl)Cl]₂ / PPh₃NaHTHF85
MorpholinePd(OAc)₂ / PPh₃K₂CO₃Dioxane79[12]
Benzylamine[Pd(allyl)Cl]₂ / PPh₃Et₃NDCM65[12]

Yields are representative and may vary depending on specific reaction conditions and scale.

Heck Reaction: Arylation and Vinylation of the Allyl Group

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][5] In the context of our substrate, this allows for the direct installation of aryl or vinyl substituents onto the terminal carbon of the allyl group.

Mechanistic Insights

The catalytic cycle of the Heck reaction involves several key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-aryl (or Pd-vinyl) bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst in the presence of a base.

Experimental Protocol: Heck Arylation

This protocol outlines a general procedure for the Heck reaction of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add this compound, aryl bromide, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: Exemplary Heck Reactions
Aryl/Vinyl HalideCatalyst SystemBaseSolventYield (%)
IodobenzenePd(OAc)₂ / PPh₃Na₂CO₃DMF90[13]
4-BromobenzonitrilePdCl₂(PPh₃)₂K₂CO₃Acetonitrile/Water82
Vinyl bromidePd(PPh₃)₄Et₃NToluene75

Yields are representative and subject to optimization for specific substrates.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[6][7][8][9][10] To apply this to this compound, the allyl group must first be converted to a suitable coupling partner, such as a vinyl boronate ester, via hydroboration.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Substrate 1-Boc-3-allylpiperidine- 3-carboxylic acid Hydroboration Hydroboration/ Borylation Substrate->Hydroboration Intermediate Vinyl Boronate Ester Intermediate Hydroboration->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Product Coupled Product Suzuki->Product

Experimental Protocol: Two-Step Suzuki-Miyaura Coupling

Step 1: Hydroboration/Borylation of the Allyl Group

Materials:

  • This compound (1.0 equiv)

  • Pinacolborane (1.2 equiv)

  • [Ir(cod)Cl]₂ (1 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and dppe in anhydrous THF.

  • Add this compound, followed by the dropwise addition of pinacolborane.

  • Stir the reaction at room temperature for 4-8 hours.

  • Remove the solvent under reduced pressure. The crude boronate ester can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • Crude vinyl boronate ester from Step 1 (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add the crude vinyl boronate ester, aryl halide, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction to 80-100 °C and stir for 6-18 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings
Aryl HalideCatalyst SystemBaseSolventYield (%)
4-IodoanisolePdCl₂(dppf)K₂CO₃Dioxane/H₂O88
3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O76
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O91

Yields are for the coupling step and are representative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Tsuji-Trost, Heck, and Suzuki-Miyaura—provide robust and flexible methods for introducing a wide range of substituents. The choice of reaction will depend on the desired final product, with each method offering unique advantages in terms of the types of bonds that can be formed and the functionalities that can be introduced. Careful optimization of catalysts, ligands, bases, and solvents is paramount to achieving high yields and selectivities. These protocols and insights serve as a strong foundation for researchers and drug development professionals to leverage this powerful synthetic chemistry in their own discovery programs.

References

Application Notes: Strategic Use of 1-Boc-3-allylpiperidine-3-carboxylic acid for Advanced PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2][4][5] The linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[6][7]

Saturated heterocyclic scaffolds, such as piperidine, are frequently incorporated into PROTAC linkers to impart conformational rigidity.[6][8][9][10] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and promoting the formation of a stable ternary complex essential for efficient ubiquitination.[1][6] The building block 1-Boc-3-allylpiperidine-3-carboxylic acid is a highly versatile reagent for this purpose, offering two orthogonal handles for synthetic elaboration: a sterically hindered carboxylic acid and a reactive allyl group. This allows for a modular and strategic approach to building complex linker architectures.

This guide provides a comprehensive overview of the application of this compound in PROTAC linker synthesis, detailing core protocols, expert insights, and troubleshooting strategies.

Reagent Profile and Handling

The strategic advantage of this reagent lies in its bifunctional nature, allowing for sequential or orthogonal derivatization. The Boc-protected amine ensures stability during initial coupling reactions, while the carboxylic acid and allyl group provide distinct points for connection to the E3 ligand and POI ligand moieties.

PropertyValueSource/Comment
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
Appearance White to off-white solidTypical for similar structures.
Key Functional Groups Boc-protected amine, Tertiary carboxylic acid, Allyl groupProvides orthogonal reactivity.
Solubility Soluble in DCM, DMF, DMSO. Limited solubility in water.Based on general properties of Boc-protected amino acids.
Storage Store at 2-8 °C under an inert atmosphere.Protects from moisture and degradation.
Handling Precautions Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses). Avoid inhalation of dust.Standard laboratory safety practice.[11]

Core Synthesis Protocols: A Dual-Handle Approach

The dual functionality of this compound allows for two primary synthetic strategies:

  • "Acid-First" Strategy: The carboxylic acid is coupled first, followed by elaboration of the allyl group.

  • "Allyl-First" Strategy: The allyl group is functionalized first, followed by coupling of the carboxylic acid.

The choice of strategy depends on the stability of the warhead and E3 ligase ligand to the reaction conditions required for each step.

Protocol 1: "Acid-First" - Amide Bond Formation with a Sterically Hindered Acid

The tertiary nature of the carboxylic acid presents a significant steric challenge for standard amide coupling.[12][13] Specialized conditions are required to achieve high yields and avoid side reactions. The following protocol utilizes HATU, a highly efficient coupling reagent, but also provides an alternative for particularly challenging substrates.[7]

Objective: To couple the carboxylic acid of this compound with an amine-functionalized E3 ligase ligand (or a linker precursor).

Diagram: Amide Coupling Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling reagent 1-Boc-3-allylpiperidine- 3-carboxylic acid activated Activated Acyl Intermediate reagent->activated DMF, 15 min, RT hatu HATU (1.2 eq) DIPEA (3.0 eq) hatu->activated product Coupled Product activated->product Stir, RT, 4-12 h amine Amine-Linker (R-NH2, 1.1 eq) amine->product

Caption: Workflow for sterically hindered amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized linker/ligand (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes. The solution should become slightly yellow, indicating the formation of the activated acyl intermediate.

  • Coupling: Add the amine-functionalized linker or ligand (1.1 eq), dissolved in a minimal amount of anhydrous DMF if necessary, to the activated mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reactions may require 4-12 hours for completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove unreacted acid and excess HATU byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[14]

Expert Insights & Troubleshooting:

  • Why HATU and DIPEA? HATU is highly effective for coupling sterically hindered acids because it forms a highly reactive acyl intermediate.[12] DIPEA is a non-nucleophilic base that scavenges the generated HCl without competing with the primary amine nucleophile.

  • Alternative for Failed Couplings: If HATU fails, especially with electron-deficient amines, an alternative protocol involving the in situ formation of an acyl fluoride can be effective.[12][15][16] This involves using a reagent like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) or XtalFluor-E at elevated temperatures (e.g., 80 °C).[12]

  • Monitoring the Reaction: The starting carboxylic acid and the product amine can be visualized on TLC using standard stains like KMnO₄ or ninhydrin, respectively. LC-MS is the most definitive method for tracking product formation.

Protocol 2: "Allyl-First" - Palladium-Catalyzed Cross-Coupling

The allyl group is a versatile handle for C-C, C-N, or C-O bond formation via palladium-catalyzed reactions, such as the Suzuki, Stille, or Tsuji-Trost reactions.[17][18] This protocol details a representative Suzuki cross-coupling to append an aryl or heteroaryl moiety, which could be part of the linker or the warhead itself.

Objective: To couple the allyl group with an aryl boronic acid or ester.

Diagram: Suzuki Cross-Coupling Workflow

G reagents Piperidine-Allyl Substrate (1.0 eq) Aryl Boronic Acid (1.5 eq) Base (e.g., K2CO3, 2.0 eq) reaction Reaction Vessel reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Solvent (e.g., Toluene/H2O) catalyst->reaction product Cross-Coupled Product reaction->product Heat (e.g., 80-100 °C) Inert Atmosphere, 6-18 h

Caption: Workflow for Palladium-catalyzed Suzuki cross-coupling.

Materials:

  • Amide-coupled product from Protocol 1 (or starting acid) (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Degassing equipment (e.g., N₂ or Ar bubbling line)

Procedure:

  • Setup: To a Schlenk flask, add the piperidine-allyl substrate (1.0 eq), aryl boronic acid (1.5 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). The mixture should be thoroughly degassed by bubbling with inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Expert Insights & Troubleshooting:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust catalyst for many Suzuki couplings. For more challenging substrates, consider using more advanced catalyst systems like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos).[17]

  • Degassing is Critical: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Incomplete degassing is a common cause of reaction failure.

  • Other Allyl Reactions: The allyl group can also undergo other transformations. For example, a Heck reaction can be used to couple it with an aryl halide. Alternatively, hydroboration/oxidation can convert it to a primary alcohol, providing another point for linker extension.

Final Assembly and Deprotection

Once the core linker has been elaborated using the acid and allyl handles, the final steps typically involve:

  • Final Coupling: Attaching the fully formed linker-ligand fragment to the final piece (either the POI warhead or the E3 ligand). This is typically another amide bond formation or a "click chemistry" reaction if the linker was designed with azide or alkyne handles.

  • Boc Deprotection: Removal of the Boc protecting group from the piperidine nitrogen is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.

Diagram: Overall PROTAC Synthesis Strategy

G start 1-Boc-3-allyl- piperidine-3-COOH intermediate1 Intermediate A (Amide-Coupled) start->intermediate1 Protocol 1 (Amide Coupling) e3_ligand E3 Ligand (Amine-functionalized) e3_ligand->intermediate1 poi_ligand POI Ligand (Boronic Acid) intermediate2 Intermediate B (Fully Elaborated Linker) poi_ligand->intermediate2 intermediate1->intermediate2 Protocol 2 (Suzuki Coupling) final_protac Final PROTAC (Boc-Protected) intermediate2->final_protac Final Assembly (if needed) deprotected_protac Active PROTAC final_protac->deprotected_protac TFA/DCM Deprotection

References

Application Note: A Scalable and Efficient Synthesis of 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Boc-3-allylpiperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic route is designed for robustness and ease of implementation on a multi-gram scale. Key process considerations, including reaction monitoring, work-up procedures, and safety protocols, are discussed in detail to ensure successful and safe execution in a research or process development setting.

Introduction: The Significance of Substituted Piperidines

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise installation of substituents on the piperidine ring is crucial for modulating the pharmacological properties of these molecules. This compound, with its orthogonal protecting groups and a versatile allyl handle, serves as a key intermediate for the synthesis of complex molecular architectures, including spirocyclic compounds and other densely functionalized piperidine derivatives. This guide details a reliable and scalable synthetic pathway to access this important building block.

Synthetic Strategy: A Three-Step Approach

The overall synthetic strategy is a three-step sequence commencing with the readily available piperidine-3-carboxylic acid. The workflow is designed to be efficient and scalable, with each step yielding a stable, isolable intermediate.

Synthetic_Workflow Start Piperidine-3-carboxylic acid Step1 Step 1: Esterification & N-Boc Protection Start->Step1 Intermediate1 Ethyl 1-Boc-piperidine-3-carboxylate Step1->Intermediate1 Step2 Step 2: α-Allylation Intermediate1->Step2 Intermediate2 Ethyl 1-Boc-3-allylpiperidine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 1: Overall synthetic workflow for the preparation of the target compound.

The causality behind this experimental design is as follows:

  • Step 1: The initial esterification and N-Boc protection are performed to mask the reactive carboxylic acid and amine functionalities. The resulting intermediate, ethyl 1-Boc-piperidine-3-carboxylate, is a stable and well-characterized compound.[1][2] This step is crucial as it activates the α-proton at the C3 position for the subsequent deprotonation.

  • Step 2: The key C-C bond formation is achieved via an α-allylation. This is accomplished by deprotonating the C3 position with a strong, non-nucleophilic base, followed by quenching the resulting enolate with allyl bromide. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its ability to rapidly and quantitatively generate the enolate at low temperatures, minimizing side reactions.[3][4][5][6]

  • Step 3: The final step involves the saponification of the ethyl ester to furnish the desired carboxylic acid. This is a standard and high-yielding transformation.

Detailed Protocols and Methodologies

Step 1: Synthesis of Ethyl 1-Boc-piperidine-3-carboxylate

This procedure combines esterification and N-Boc protection in a streamlined process.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidine-3-carboxylic acid≥98%Standard
Ethanol (absolute)AnhydrousStandard
Thionyl chloride (SOCl₂)Reagent gradeStandard
Dichloromethane (DCM)AnhydrousStandard
Triethylamine (TEA)≥99.5%Standard
Di-tert-butyl dicarbonate (Boc₂O)≥98%Standard
4-(Dimethylamino)pyridine (DMAP)≥99%Standard

Protocol:

  • Esterification: To a stirred solution of piperidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (5 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • N-Boc Protection: Dissolve the crude ethyl piperidine-3-carboxylate hydrochloride salt in anhydrous dichloromethane (10 mL/g of starting acid). Cool the solution to 0 °C and add triethylamine (3.0 eq) dropwise. To this mixture, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: α-Allylation of Ethyl 1-Boc-piperidine-3-carboxylate

This is the critical bond-forming step and requires careful control of reaction conditions.

Allylation_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Attack Start_Mat Ethyl 1-Boc-piperidine-3-carboxylate LDA LDA, THF, -78 °C Start_Mat->LDA Enolate Lithium Enolate Intermediate LDA->Enolate Allyl_Br Allyl Bromide Enolate->Allyl_Br Product Ethyl 1-Boc-3-allylpiperidine-3-carboxylate Allyl_Br->Product

Figure 2: Key steps in the α-allylation reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 1-Boc-piperidine-3-carboxylateAs prepared-
Diisopropylamine≥99.5%Standard
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard
Tetrahydrofuran (THF)AnhydrousStandard
Allyl bromide≥98%Standard

Protocol:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF (2 mL/mmol). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF (3 mL/mmol) dropwise, again keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography.

Step 3: Saponification to this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 1-Boc-3-allylpiperidine-3-carboxylateAs prepared-
Tetrahydrofuran (THF)Reagent gradeStandard
Methanol (MeOH)Reagent gradeStandard
Lithium hydroxide monohydrate (LiOH·H₂O)≥98%Standard
Hydrochloric acid (HCl)1 M aqueousStandard

Protocol:

  • Hydrolysis: Dissolve the ester (1.0 eq) in a mixture of THF, methanol, and water (3:1:1 ratio, 10 mL/g). Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and cool to 0 °C. Acidify the aqueous solution to pH 3-4 by the dropwise addition of 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

  • Final Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a solid or viscous oil.

Scale-Up Considerations and Process Optimization

Scaling up organic reactions from the benchtop to a larger scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

  • Temperature Control: The α-allylation step is highly exothermic, particularly during the addition of n-BuLi and the substrate to the LDA solution. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential to maintain the temperature at -78 °C.

  • Reagent Addition: The dropwise addition of reagents becomes more critical at scale. The use of syringe pumps or addition funnels with pressure equalization is recommended for controlled addition rates.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially in the viscous LDA solution. Overhead mechanical stirring is required for larger reaction volumes.

  • Work-up and Extraction: Quenching the reaction and subsequent extractions can become cumbersome on a large scale. The use of a larger separatory funnel or an extraction vessel is necessary. Be aware of potential emulsion formation during the work-up.

  • Purification: Purification by column chromatography can be a bottleneck in a scale-up process. It may be possible to obtain a product of sufficient purity through crystallization or by optimizing the reaction to minimize byproducts.

Safety and Hazard Analysis

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Lithium Diisopropylamide (LDA): A strong, corrosive base. The preparation from n-BuLi is highly exothermic.

  • Allyl Bromide: A toxic, flammable, and lachrymatory liquid.[7][8] It is a potential carcinogen. Handle with caution and ensure adequate ventilation.

Data Summary

The following table summarizes typical results for a 10-gram scale synthesis.

StepStarting Material (Amount)Product (Amount)Yield (%)Purity (by ¹H NMR)
1Piperidine-3-carboxylic acid (10.0 g)Ethyl 1-Boc-piperidine-3-carboxylate (18.5 g)~92%>95%
2Ethyl 1-Boc-piperidine-3-carboxylate (10.0 g)Ethyl 1-Boc-3-allylpiperidine-3-carboxylate (9.8 g)~85%>95%
3Ethyl 1-Boc-3-allylpiperidine-3-carboxylate (10.0 g)This compound (8.5 g)~94%>98%

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the critical α-allylation step, this valuable building block can be synthesized in high yield and purity, facilitating its use in various drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Piperidine Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperidine carboxylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing carboxylated piperidine derivatives. Piperidine carboxylic acids are crucial building blocks in medicinal chemistry, forming the scaffold of numerous pharmaceuticals.[1][2] However, their synthesis, particularly through direct carboxylation, can be fraught with challenges leading to low yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a piperidine carboxylation reaction?

Low yields in these reactions typically trace back to one of three areas: reagent quality, reaction conditions, or mechanistic hurdles. The most frequent culprits are the presence of moisture, impure starting materials (especially the piperidine derivative), incorrect temperature control during the formation of reactive intermediates, and inefficient trapping of the carboxylating agent (e.g., CO₂).[3][4]

Q2: I'm seeing multiple unexpected spots on my TLC/LC-MS. What are the likely side products?

The formation of multiple byproducts often points to issues with reaction control. Common side products include:

  • Unreacted Starting Material: Suggests incomplete formation of the key reactive intermediate or insufficient reaction time.[3]

  • Dimerized Products: Can occur if the reactive intermediate (e.g., an organometallic species) reacts with the starting material.

  • Products from Reaction with Solvent: For instance, lithiated intermediates can be quenched by acidic protons on certain solvents or deprotonate the solvent itself (e.g., THF).

  • Over-alkylation/acylation: If the product itself can be further functionalized under the reaction conditions.

Q3: My reaction is not going to completion, even after extended reaction times. What should I check first?

When a reaction stalls, the first step is to re-verify the integrity of your reagents and the reaction environment.

  • Reagent Activity: The primary suspect is often the organometallic base (e.g., s-BuLi, n-BuLi) if you are performing a deprotonation-carboxylation. These reagents are highly sensitive to air and moisture and degrade over time. Consider titrating your organolithium solution before use.

  • Moisture Contamination: Even trace amounts of water can quench the reactive intermediates. Ensure all glassware is rigorously dried and solvents are anhydrous.[4][5]

  • Temperature: For reactions involving sensitive intermediates like α-lithiated piperidines, the temperature must be kept low (typically -78 °C) to prevent decomposition.[6][7]

Q4: How critical is the purity of the starting piperidine? Can I use it as supplied?

The purity of the starting piperidine is absolutely critical. Commercial piperidine can contain pyridine and other impurities that interfere with the reaction.[8][9] For instance, in a deprotonation reaction, any acidic impurities will consume your expensive organometallic base, leading to lower conversion of your desired starting material. It is highly recommended to purify commercial piperidine, often by distillation, before use.

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems and their solutions, structured by the area of concern.

Problem Area 1: Reagent and System Integrity
Q: My yield is consistently low despite using a well-cited procedure. Could my reagents be the problem?

A: Absolutely. This is one of the most common and often overlooked sources of poor reaction outcomes. The success of a carboxylation, especially those involving organometallic intermediates, is highly dependent on the quality of every component.

Causality & Solution:

  • Moisture Contamination: Organolithium and Grignard reagents react instantaneously with water. This not only consumes your active reagent but can also generate hydroxides that may introduce further side reactions. Similarly, electrophilic carboxylating agents like chloroformates can be hydrolyzed by moisture.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or taken from a solvent purification system.[3] Handle all reagents under a dry, inert atmosphere (Nitrogen or Argon).

  • Carboxylating Agent Quality: For reactions using CO₂, the gas must be dry. Passing CO₂ gas from the cylinder through a drying tube filled with Drierite or a sulfuric acid bubbler before introducing it to the reaction vessel is a crucial step. For liquid or solid reagents like ethyl chloroformate or di-tert-butyl dicarbonate, ensure they are of high purity and have not degraded during storage.

  • Piperidine Purity: As mentioned in the FAQ, impurities in the starting amine can titrate out your base.

    • Solution: A simple and effective purification method involves the temporary formation of a piperidinium salt with CO₂, which precipitates from a solution containing pyridine, allowing for separation.[8] Standard distillation is also effective.

Problem Area 2: Reaction Conditions and Stoichiometry
Q: I suspect my reaction conditions are not optimal. How do I troubleshoot temperature, addition rate, and solvent?

A: These three parameters are deeply interconnected and control the balance between the desired reaction rate and the rate of side reactions or decomposition.

Causality & Solution:

  • Temperature Control: The formation of an α-lithiated N-Boc-piperidine using s-BuLi is a prime example where temperature is critical. This intermediate is unstable at higher temperatures and can undergo decomposition.

    • Solution: Maintain a constant low temperature (e.g., -78 °C using a dry ice/acetone bath) during the deprotonation step.[6][7] Monitor the internal reaction temperature, as additions can be exothermic. A sudden temperature spike can drastically lower your yield.

  • Stoichiometry and Addition Rate: Using an excess of the base can lead to di-lithiation or other side reactions. Adding the base too quickly can create localized areas of high concentration and heat, promoting byproduct formation.

    • Solution: Start with a slight excess of the base (e.g., 1.1-1.2 equivalents) and add it dropwise to the cooled solution of the piperidine derivative. This ensures a controlled reaction. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time before quenching.[3][10]

  • Solvent Choice: The solvent must dissolve the starting materials and intermediates, but it must also be compatible with the highly reactive species in the flask.

    • Solution: THF is a common choice for organolithium chemistry as it coordinates with the lithium cation, increasing the reactivity of the base.[6][7] However, at temperatures above -20 °C, BuLi can deprotonate THF. Ethers like diethyl ether are less reactive but may offer lower solubility for some substrates. Aprotic solvents like acetonitrile or DMF are suitable for other types of carboxylation, such as Sₙ2 reactions with halo-acids, but are incompatible with organolithiums.[3]

Data Summary: Solvent Selection
SolventCommon Use CaseProsCons
Tetrahydrofuran (THF) Organolithium-mediated carboxylationGood solubility for many substrates; coordinates Li⁺Can be deprotonated by BuLi at > -20 °C
Diethyl Ether (Et₂O) Organolithium/Grignard reactionsLess reactive towards organometallics than THFLower boiling point; may have lower solubility
Toluene Copper-catalyzed reactionsHigh boiling point allows for higher temperaturesPoor solubility for some polar reagents[11]
Acetonitrile (MeCN) Sₙ2-type carboxylationsPolar aprotic, good for nucleophilic substitutionIncompatible with strong organometallic bases
DMF Sₙ2-type carboxylations, some catalyzed reactionsHigh polarity, dissolves many salts[11]Can be a source of CO; incompatible with organolithiums
Problem Area 3: Mechanistic and Substrate-Related Issues
Q: My substrate is sterically hindered near the target carbon. Could this be the cause of my low yield?

A: Yes, steric hindrance is a major factor that can impede the reaction and is a common challenge when working with complex, substituted piperidines.

Causality & Solution:

  • Access to the Reaction Site: Bulky substituents on the piperidine ring, especially adjacent (α) to the target carbon, can physically block the approach of either the deprotonating agent or the electrophile (CO₂).

    • Solution:

      • Change the Base: A less sterically demanding base might be more effective.

      • Modify the Protecting Group: The choice of the nitrogen protecting group is crucial. An N-Boc group, for example, directs α-deprotonation upon treatment with s-BuLi.[6][7] If this group is too bulky in your specific substrate, you may need to explore alternative strategies or protecting groups.

      • Use a Different Carboxylating Agent: If CO₂ (a small molecule) is not effective, it's likely an issue with the formation of the intermediate rather than the trapping step. However, in some cases, a more reactive electrophile might be considered, though this can introduce other selectivity issues.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Carboxylation of N-Boc-4,4-difluoropiperidine

This protocol is adapted from a scaled-up continuous flow process, highlighting key considerations for batch chemistry.[6][7]

  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and assemble hot under a stream of dry nitrogen.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a temperature probe, add N-Boc-4,4-difluoropiperidine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add sec-butyllithium (1.1 eq, ~1.4 M in cyclohexane) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate may cause a color change.

  • Carboxylation (Quench): Bubble dry CO₂ gas through the solution for 30-60 minutes at -78 °C. Alternatively, pour the reaction mixture carefully onto an excess of crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude carboxylic acid product by column chromatography or crystallization.

Protocol 2: Preparation of Anhydrous Solvents
  • Initial Drying: Pre-dry solvents like THF or diethyl ether by letting them stand over activated 4 Å molecular sieves for 24 hours.

  • Distillation Still Setup: Set up a distillation apparatus under a nitrogen atmosphere.

  • Drying Agent: Add a chemical drying agent to the pre-dried solvent in the distillation flask. For THF and ethers, sodium metal with benzophenone as an indicator is common. The persistent deep blue/purple color of the benzophenone ketyl radical indicates the solvent is anhydrous.

  • Distillation: Distill the solvent directly into the reaction flask or a storage flask under nitrogen.

  • Storage: Store the anhydrous solvent over activated molecular sieves under a nitrogen atmosphere.

Section 4: Visual Guides and Workflows

Diagram 1: General Troubleshooting Workflow

A logical approach to diagnosing yield issues.

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check Step 1: Verify Reagents - Purity of Piperidine? - Activity of Base? - Anhydrous Solvents? Start->Reagent_Check Conditions_Check Step 2: Check Conditions - Temperature Control? - Correct Stoichiometry? - Proper Addition Rate? Reagent_Check->Conditions_Check Reagents OK Optimization Step 4: Systematic Optimization - Screen Solvents - Adjust Temperature - Modify Reagents Reagent_Check->Optimization Impurity Found Side_Reactions Step 3: Analyze Byproducts - TLC/LC-MS Analysis - Identify Side Products Conditions_Check->Side_Reactions Conditions OK Conditions_Check->Optimization Condition Issue Side_Reactions->Optimization Byproducts Identified Success Yield Improved Optimization->Success

Caption: A systematic workflow for troubleshooting low yields.

Diagram 2: Simplified Mechanism of N-Boc-Piperidine Carboxylation

This diagram illustrates the key steps of α-deprotonation and electrophilic trapping with CO₂.

Carboxylation_Mechanism cluster_deprotonation Step 1: α-Deprotonation cluster_carboxylation Step 2: Carboxylation (Quench) Piperidine N-Boc-Piperidine Intermediate α-Lithiated Intermediate (Unstable) Piperidine->Intermediate -78 °C, THF sBuLi s-BuLi (Base) sBuLi->Intermediate Intermediate2 α-Lithiated Intermediate CO2 CO₂ (Dry) (Electrophile) Product Piperidine-2-carboxylate (Product) CO2->Product Intermediate2->Product

Caption: Key mechanistic steps in organolithium-mediated carboxylation.

References

Preventing side reactions during Boc protection of allylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Boc protection of allylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this common yet sometimes challenging synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthetic work.

Troubleshooting Guide

This section addresses common problems observed during the Boc protection of allylpiperidine, offering explanations for their causes and providing actionable solutions.

Issue 1: Incomplete reaction with significant starting material remaining.

Question: I've run my Boc protection of 4-allylpiperidine, but TLC and NMR analysis show a large amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent issue that can typically be resolved by systematically evaluating your reaction parameters. The primary causes often revolve around the quality of reagents, stoichiometry, and reaction conditions.

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can degrade over time, especially if not stored properly. Ensure your (Boc)₂O is fresh and handled under anhydrous conditions. Similarly, the purity of your allylpiperidine and the dryness of your solvent are critical.

  • Stoichiometry: While a 1:1 stoichiometry may seem intuitive, it is common practice to use a slight excess of (Boc)₂O (1.1 to 1.5 equivalents) to ensure the reaction goes to completion, accounting for any potential degradation of the reagent.

  • Reaction Conditions:

    • Temperature: Boc protections are often run at room temperature, but if you are observing a sluggish reaction, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. Ensure your solvent is anhydrous.

    • Base: While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often recommended to neutralize the acidic byproducts and drive the reaction forward.[1][2]

Recommended Protocol for Complete Conversion:

  • To a solution of 4-allylpiperidine (1.0 eq.) in anhydrous DCM (0.1-0.5 M) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is not complete after 4 hours, consider adding an additional portion of (Boc)₂O (0.2 eq.) and continue stirring.

Issue 2: Formation of a significant amount of a higher molecular weight byproduct.

Question: My mass spectrometry analysis shows a peak corresponding to the di-Boc protected piperidine. Why is this happening and how can I prevent it?

Answer:

The formation of a di-Boc product, while less common for secondary amines compared to primary amines, can occur, especially under strongly basic conditions or with prolonged reaction times. The mechanism involves the deprotonation of the initially formed N-Boc-allylpiperidine to form a carbamate anion, which then acts as a nucleophile towards another molecule of (Boc)₂O.

To minimize the formation of the di-Boc byproduct, consider the following adjustments:

  • Control Stoichiometry: Avoid a large excess of (Boc)₂O. Use a modest excess (e.g., 1.05-1.1 equivalents).

  • Base Selection: The use of a bulky, non-nucleophilic base like DIPEA can be advantageous over smaller amines like TEA. Alternatively, milder inorganic bases such as sodium bicarbonate in a biphasic system can be effective.[3]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Catalyst-Free Conditions: In some cases, running the reaction without a base in a protic solvent like methanol or even in water can afford the mono-Boc product with high selectivity.[4][5]

Optimized Conditions to Favor Mono-Boc Protection:

ParameterStandard ConditionOptimized for Mono-ProtectionRationale
(Boc)₂O (eq.) 1.1 - 1.51.05 - 1.1Reduces the likelihood of a second addition.
Base TEA, DIPEANaHCO₃ (aq), or no baseMilder conditions disfavor deprotonation of the carbamate.
Solvent DCM, THFMethanol, Water/AcetoneProtic solvents can stabilize the amine and disfavor over-reaction.[4][6]
Temperature Room Temperature - 50°C0°C to Room TemperatureLower temperatures reduce the rate of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Will the allyl group on my piperidine react with (Boc)₂O or other reagents under standard Boc protection conditions?

A1: Under standard Boc protection conditions, the allyl group is generally considered a spectator and does not react.[7] The reaction of (Boc)₂O with an amine is a nucleophilic acyl substitution, where the lone pair of the nitrogen atom attacks one of the carbonyl carbons of the anhydride.[8] Alkenes, such as the allyl group, are not sufficiently nucleophilic to react with (Boc)₂O in this manner. Furthermore, the typical bases used (e.g., TEA, DIPEA) are not strong enough to deprotonate the allylic protons to any significant extent, which would be required for other potential side reactions. The chemoselectivity of (Boc)₂O for amines over other functional groups is well-established.[9][10]

Q2: What is the general mechanism for the Boc protection of allylpiperidine?

A2: The mechanism involves the nucleophilic attack of the secondary amine of the allylpiperidine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the protonated N-Boc-allylpiperidine to yield the final product and tert-butanol. If a base like triethylamine is used, it will perform this deprotonation step.[2][11]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Allylpiperidine Allylpiperidine Tetrahedral_Intermediate Tetrahedral Intermediate Allylpiperidine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Protonated_Product Protonated N-Boc-allylpiperidine Tetrahedral_Intermediate->Protonated_Product Collapse Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of Leaving Group NBoc_Allylpiperidine N-Boc-allylpiperidine Protonated_Product->NBoc_Allylpiperidine Deprotonation

Caption: Mechanism of Boc protection of allylpiperidine.

Q3: Are there any alternative reagents to (Boc)₂O for introducing the Boc group?

A3: While di-tert-butyl dicarbonate is the most common and convenient reagent, other options exist, though they are generally less favored. These include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl chloroformate. However, (Boc)₂O is preferred due to its stability, ease of handling, and the innocuous nature of its byproducts.[1]

Q4: How can I effectively monitor the progress of my Boc protection reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. The N-Boc protected product will be less polar than the starting allylpiperidine and will therefore have a higher Rf value. Staining the TLC plate with a ninhydrin solution is particularly effective, as it will stain the primary or secondary amine of the starting material (typically a purple or yellow spot), while the protected product will not stain. LC-MS is also an excellent tool for monitoring the reaction, allowing you to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q5: What is the best work-up procedure for a Boc protection reaction?

A5: A typical aqueous work-up is usually sufficient. After the reaction is complete, the mixture is diluted with an organic solvent (like DCM or ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Experimental_Workflow start Start: Allylpiperidine + (Boc)₂O in Solvent reaction Reaction: - Add Base (optional) - Stir at 0°C to RT - Monitor by TLC/LC-MS start->reaction workup Aqueous Work-up: 1. Dilute with Organic Solvent 2. Wash with 1M HCl 3. Wash with NaHCO₃ (aq) 4. Wash with Brine reaction->workup isolation Isolation: - Dry Organic Layer (Na₂SO₄) - Filter - Concentrate in vacuo workup->isolation product Product: N-Boc-allylpiperidine isolation->product

Caption: General experimental workflow for Boc protection.

References

Technical Support Center: Synthesis and Purification of 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-allylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and field-proven experience.

Introduction to the Synthesis

The synthesis of this compound typically involves the α-alkylation of the enolate of 1-Boc-piperidine-3-carboxylic acid with an allyl halide, such as allyl bromide. This reaction, while straightforward in principle, can present several challenges related to impurity formation and product isolation. This guide will address these issues directly, providing both the "how" and the "why" for each recommended step.

Troubleshooting and FAQs

Here we address common issues encountered during the synthesis and purification of this compound.

Question 1: My reaction mixture is complex, and I suspect the presence of multiple byproducts. What are the most likely impurities, and how can I identify them?

Answer:

A complex reaction mixture is a common issue in the α-alkylation of carbonyl compounds. The primary impurities in the synthesis of this compound are typically:

  • Unreacted Starting Material: 1-Boc-piperidine-3-carboxylic acid may remain if the reaction did not go to completion.

  • Over-alkylation Product: The product itself can be deprotonated to form an enolate, which can then react with another equivalent of allyl bromide to yield a di-allylated byproduct.

  • O-Alkylated Impurity: Although less common with carboxylic acids compared to esters, some O-alkylation of the carboxylate group may occur.

  • Boc-Deprotected Species: If any acidic conditions are inadvertently introduced during workup, the Boc protecting group can be cleaved.[1]

Identification Strategy:

A combination of analytical techniques is recommended for unambiguous identification of these species:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the complexity of your reaction mixture. Use a solvent system such as ethyl acetate/hexanes to separate the components. The product, being more nonpolar than the starting carboxylic acid, should have a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is your most powerful tool. Look for the characteristic allyl protons (multiplets around 5.0-6.0 ppm and a doublet around 2.5 ppm). The presence of starting material will be indicated by the absence of these signals and a different integration of the piperidine ring protons. The di-allylated product will show a different integration ratio for the allyl groups relative to the piperidine backbone.

    • ¹³C NMR & DEPT-135: These will help confirm the number of allyl groups and the overall carbon skeleton.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to determine the molecular weights of the different components in your mixture, confirming the presence of starting material, product, and over-alkylated byproduct.

Question 2: I am struggling to remove the unreacted 1-Boc-piperidine-3-carboxylic acid from my final product. What is the most effective purification strategy?

Answer:

Separating the mono-allylated product from the starting material can be challenging due to their similar polarities. Here are two effective strategies:

Method 1: Extractive Workup (Acid-Base Extraction)

This is the most common and often most effective method for removing unreacted carboxylic acids.[2]

Protocol for Extractive Workup:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Your product, being a weaker acid, will remain in the organic layer.

  • Separation: Carefully separate the aqueous and organic layers.

  • Back-Extraction (Optional but Recommended): To maximize your yield, you can back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Acidification and Recovery of Starting Material (Optional): The aqueous layer can be acidified with a strong acid (e.g., HCl) to precipitate the unreacted starting material, which can then be recovered by extraction with an organic solvent.

  • Final Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Method 2: Column Chromatography

If extractive workup is not sufficient, silica gel column chromatography can be employed.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separation of moderately polar organic compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesStart with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The less polar product will elute before the more polar starting material.
Detection TLC with a suitable stain (e.g., potassium permanganate)Allows for visualization of the separated fractions.
Question 3: My product is an oil and difficult to handle. Is there a way to induce crystallization for easier purification and storage?

Answer:

Obtaining a crystalline solid is highly desirable for ease of handling, storage, and ensuring high purity. If your this compound is an oil, you can attempt the following crystallization techniques:

Protocol for Crystallization:

  • Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system. Start by dissolving a small amount of your purified oil in a good solvent (a solvent in which it is highly soluble) such as ethyl acetate, acetone, or methanol.

  • Addition of an Anti-Solvent: Slowly add a non-polar anti-solvent (a solvent in which your compound is poorly soluble), such as hexanes or petroleum ether, until the solution becomes slightly turbid.

  • Inducing Crystallization:

    • Cooling: Place the solution in a refrigerator or freezer to decrease the solubility of your compound.

    • Seeding: If you have a small amount of solid product, add a seed crystal to the solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Isolation: Once crystals have formed, collect them by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

A patent for the crystallization of Boc-amino acids suggests that after evaporating the solvent to obtain an oil, adding seed crystals and then a weak polar solvent for pulping can induce crystallization.[3]

Question 4: How can I confirm the purity of my final product?

Answer:

Assessing the purity of your final product is a critical step. A combination of methods will provide a comprehensive purity profile.

  • ¹H NMR Spectroscopy: This is often sufficient for a good purity assessment. A clean spectrum with the correct integrations and no signals corresponding to starting materials or byproducts is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice.

    • Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) can be used to determine the chemical purity.

    • Chiral HPLC: If you are synthesizing a specific enantiomer, a chiral column will be necessary to determine the enantiomeric excess (ee).

  • Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for your compound.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_reaction Crude Reaction Mixture cluster_workup Extractive Workup cluster_purification Final Purification cluster_analysis Purity Analysis Crude Crude Product (Product, Starting Material, Byproducts) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Step 1 Wash Wash with aq. NaHCO3 Dissolve->Wash Step 2 Separate Separate Layers Wash->Separate Step 3 Dry Dry and Concentrate Separate->Dry Step 4 Chromatography Column Chromatography (if necessary) Dry->Chromatography Option A Crystallization Crystallization Dry->Crystallization Option B Chromatography->Crystallization Final_Product Pure Product Crystallization->Final_Product Analysis NMR, HPLC, LC-MS Final_Product->Analysis Verification

Caption: A typical workflow for the purification and analysis of this compound.

References

Common issues in the scale-up of 1-Boc-3-allylpiperidine-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 1-Boc-3-allylpiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and scale-up best practices.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the key synthetic steps. Each issue is presented with potential causes and actionable solutions to guide your process optimization.

Issue 1.1: Incomplete Allylation or Low Yield

Question: My allylation of the N-Boc-piperidine-3-carboxylic acid ester starting material is stalling, resulting in low conversion and significant recovery of the starting material. What are the likely causes and how can I improve the yield?

Answer: This is a common issue often related to the generation and reactivity of the enolate intermediate. The formation of a quaternary carbon center is sterically demanding, and reaction conditions must be carefully optimized.[1]

Potential Causes & Solutions:

  • Insufficient Base Strength or Stoichiometry: The acidity of the α-proton is moderate. A base that is too weak or used in insufficient quantity will not lead to complete enolate formation.

    • Solution: Ensure at least a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) is used. For scale-up, precise control over base addition is critical to avoid side reactions.

  • Poor Enolate Solubility/Aggregation: In certain solvents, lithium enolates can form aggregates, reducing their reactivity.[2]

    • Solution: The addition of a co-solvent like HMPA or DMPU can break up these aggregates, though their use is often restricted at scale due to toxicity. A more scalable approach is to consider a switch to a potassium base (KHMDS) or employ Phase-Transfer Catalysis (PTC), which enhances nucleophilicity and solubility.[3][4]

  • Reaction Temperature: While LDA reactions are typically run at low temperatures (-78 °C) to minimize side reactions, this can also slow down the desired allylation.

    • Solution: After the initial deprotonation at -78 °C, consider allowing the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) after the addition of allyl bromide. Monitor the reaction closely for exotherms and byproduct formation.

Troubleshooting Workflow for Low Allylation Yield

G start Low Allylation Yield check_base Verify Base Strength & Stoichiometry (>1.1 eq LDA/KHMDS) start->check_base check_temp Review Reaction Temperature Profile check_base->check_temp Base OK consider_ptc Consider Phase-Transfer Catalysis (PTC) check_base->consider_ptc Base Suspected Issue check_reagent Confirm Purity of Allyl Bromide check_temp->check_reagent Temp Profile OK optimize_temp Optimize Warming Profile (e.g., -78°C to -20°C) check_temp->optimize_temp Temp Too Low success Yield Improved check_reagent->success All Checks OK, Re-run with controls consider_ptc->success optimize_temp->success G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Boc-protected substrate in DCM add_scavenger Add Scavenger (e.g., 5% TIS) dissolve->add_scavenger cool Cool to 0 °C add_scavenger->cool add_acid Slowly Add Acid (e.g., TFA, 25-50%) cool->add_acid warm Warm to RT, Stir for 1-4h add_acid->warm monitor Monitor by LC-MS (Confirm SM consumption) warm->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate/Crystallize from anti-solvent (e.g., Ether) concentrate->precipitate isolate Filter and Dry precipitate->isolate

References

Stability issues of 1-Boc-3-allylpiperidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Boc-3-allylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues that may be encountered when handling this compound in solution. We provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a trifunctional molecule featuring:

  • A Boc-protected amine : This group is notoriously sensitive to acidic conditions.[1][2]

  • A quaternary carboxylic acid : The steric hindrance around this group influences its reactivity.

  • An allyl group : A reactive moiety susceptible to specific oxidative and radical-mediated reactions.[3]

The stability of this compound is not uniform across all conditions; it is dictated by the chemical vulnerabilities of these three functional groups. This guide will help you navigate these challenges.

Diagram: Key Structural Features & Potential Instability Hotspots

Caption: Structural overview highlighting the functional groups prone to degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the handling and use of this compound in solution.

Category 1: Boc Group Stability
Question 1: I observed a new, more polar spot/peak in my analysis (TLC/LC-MS) after dissolving the compound in a solution containing acid. What is happening?

Answer: You are most likely observing the deprotection of the tert-butyloxycarbonyl (Boc) group. The Boc group is highly sensitive to acid and is readily cleaved to yield the free piperidine amine.[2] This new compound will have a free secondary amine, making it significantly more polar.

  • Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which forms isobutylene and carbon dioxide.[4] This reaction is often rapid, especially in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

  • Troubleshooting Steps:

    • Avoid Strong Acids: If the Boc-protected form is required for your reaction, avoid acidic conditions (pH < 4).

    • HPLC Analysis: When using HPLC with a TFA-modified mobile phase, be aware that gradual deprotection can occur. Analyze samples promptly after preparation and consider that fractions collected may deprotect upon standing.[5] If stability is a major concern, switch to a non-acidic modifier like ammonium acetate or acetic acid, though this may require method re-optimization.[5]

    • Neutralize Immediately: If you collect HPLC fractions containing TFA, neutralize them immediately with a mild base (e.g., a dilute solution of ammonium bicarbonate or triethylamine in a well-ventilated hood) before solvent evaporation.[5]

Diagram: Boc Deprotection Pathway

Start 1-Boc-3-allylpiperidine- 3-carboxylic acid Product 3-allylpiperidine- 3-carboxylic acid (Deprotected Product) Start->Product Boc Cleavage Byproducts CO2 + Isobutylene Product->Byproducts Condition Acidic Conditions (e.g., TFA, HCl, pH < 4) Condition->Start Triggers

Caption: The acid-catalyzed degradation pathway of the Boc protecting group.

Category 2: Compound Storage and Solubility
Question 2: My compound precipitated out of my DMSO stock solution upon storage in the freezer. How can I prevent this?

Answer: This is a common issue related to the solubility limits of compounds in organic solvents at low temperatures.[6]

  • Causality: While highly soluble at room temperature, the solubility of many organic compounds in DMSO decreases significantly at -20°C or -80°C. Supersaturated solutions will result in the compound precipitating or "crashing out."

  • Troubleshooting Steps:

    • Store at Room Temperature: If short-term stability allows (see stability protocol below), storing the DMSO stock at room temperature can prevent precipitation.[6]

    • Lower Stock Concentration: Prepare a less concentrated stock solution to ensure the compound remains below its solubility limit at the storage temperature.

    • Use a Co-solvent: For aqueous dilutions, consider using an intermediate dilution step with a buffer containing a co-solvent to prevent precipitation when transitioning from a pure organic stock.[6]

    • Re-dissolve Before Use: If precipitation occurs, gently warm the vial and vortex until the solid is fully re-dissolved before making dilutions. Ensure homogeneity to avoid inaccurate concentrations in your experiments.

Question 3: What are the optimal storage conditions for this compound, both as a solid and in solution?

Answer: Based on the chemical properties of the functional groups, the following storage conditions are recommended to maximize shelf-life.

FormStorage TemperatureAtmosphereLight ConditionsRecommended Solvents (for solution)
Solid 2-8°C or -20°CInert Gas (Argon/Nitrogen)Protect from light (Amber vial)N/A
Solution -20°C or -80°CTightly sealed vialProtect from light (Amber vial)DMSO, DMF, Ethanol (anhydrous)

Rationale:

  • Low Temperature: Slows down potential degradation pathways.

  • Inert Atmosphere: The piperidine nitrogen and allyl group can be susceptible to long-term oxidation.[3][7]

  • Light Protection: Prevents potential photodegradation or radical initiation involving the allyl group.

  • Anhydrous Solvents: Minimizes the risk of hydrolysis-related side reactions.

Category 3: Potential Side Reactions (Carboxylic Acid & Allyl Group)
Question 4: I am running a reaction at high temperature in a basic solution and see an unexpected byproduct. Could the compound be decarboxylating?

Answer: While less common than Boc deprotection, decarboxylation is a plausible degradation pathway under specific energetic conditions (heat and base).

  • Causality: Carboxylic acids can lose CO₂ upon heating, a reaction sometimes facilitated by a basic catalyst. While there is no specific data on this molecule, related heterocyclic carboxylic acids have been shown to undergo decarboxylation.[8] The quaternary center at the C3 position may influence this reactivity.

  • Troubleshooting Steps:

    • Confirm Structure: Use analytical techniques like LC-MS and NMR to confirm the identity of the byproduct. The decarboxylated product would have a mass difference of -44 Da (loss of CO₂).

    • Modify Reaction Conditions: If decarboxylation is confirmed, reduce the reaction temperature or use a milder, non-nucleophilic base.

    • Protect the Carboxyl Group: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction.

Protocols for Stability Assessment

To ensure the integrity of your compound under your specific experimental conditions, we strongly recommend performing a stability study.

Protocol 1: HPLC-Based Stability Assessment in Solution

This protocol allows you to quantify the stability of this compound in your buffer or solvent of choice over time.

Workflow Diagram:

cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare a concentrated stock solution in DMSO (e.g., 10 mM) B Dilute stock into test solutions (e.g., PBS pH 7.4, Acetate buffer pH 4.5) to a final concentration of 100 µM A->B C Divide each solution into aliquots for different time points (T=0, 2, 4, 8, 24 hours) B->C D Incubate aliquots under desired conditions (e.g., Room Temp, 37°C) C->D E At each time point, quench the reaction (if necessary) and inject the sample onto an HPLC-UV system D->E F Quantify the peak area of the parent compound at each time point E->F G Plot % Remaining vs. Time F->G

Caption: Experimental workflow for conducting a solution stability study.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved.

  • Preparation of Test Solutions:

    • Dilute the DMSO stock 1:100 into your desired aqueous buffers or solvents (e.g., Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 4.5, cell culture media). The final DMSO concentration should be 1% to minimize solvent effects.

  • Time Course Incubation:

    • Aliquot the test solutions for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Store the T=0 aliquot at -80°C immediately.

    • Incubate the remaining aliquots at the desired experimental temperature (e.g., 25°C or 37°C).

  • Sample Analysis:

    • At each designated time point, transfer the aliquot to an HPLC vial and freeze at -80°C if not analyzing immediately.

    • Analyze all samples by reverse-phase HPLC with UV detection (e.g., at 210-220 nm).

    • Suggested HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Note: Formic acid is less aggressive than TFA for Boc deprotection during the short runtime of an HPLC analysis.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the T=0 sample: % Remaining = (Area_Tx / Area_T0) * 100.

    • Plot % Remaining versus time to determine the stability profile.

References

Technical Support Center: Optimizing Coupling Reagents for 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing amide coupling reactions with 1-Boc-3-allylpiperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique, sterically hindered building block into their synthetic workflows. Here, we address common challenges, provide detailed troubleshooting advice, and offer validated protocols to ensure successful and efficient amide bond formation.

Introduction: The Challenge of a Hindered Acid

This compound is an α,α-disubstituted amino acid derivative. The quaternary carbon atom bearing the carboxylic acid is sterically encumbered by the piperidine ring and the allyl group. This steric hindrance poses a significant challenge for standard amide coupling protocols, often leading to low or no yield.[1][2][3] The bulky environment slows the rate of nucleophilic attack by the amine onto the activated carboxylate, requiring more potent activation strategies than those used for simple carboxylic acids.[3][4]

This guide will walk you through selecting the right tools for the job and troubleshooting common issues to drive your reaction to completion.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling failed. What went wrong?

This is the most common issue encountered with this substrate. The failure is almost certainly due to insufficient activation of the carboxylic acid.[1]

  • Causality: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), form an O-acylisourea intermediate that may not be reactive enough to be efficiently trapped by an amine in a sterically congested environment.[4] The rate of attack by the amine is slow, and the activated intermediate can hydrolyze or undergo side reactions. For sterically demanding couplings, standard carbodiimides are often inadequate.[4]

Q2: What is the best class of coupling reagents for this type of hindered acid?

For sterically hindered substrates, aminium/uronium or phosphonium salt-based reagents are the recommended starting point.[5][6]

  • Expert Recommendation: Reagents like HATU , HBTU , or COMU are significantly more effective because they generate highly reactive activated esters (OAt- or OBt-esters) that can overcome the steric barrier.[4][7]

  • Mechanism of Action: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the gold standard for difficult couplings.[8][9][10] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the active ester exceptionally susceptible to nucleophilic attack.[9]

Q3: I'm seeing a byproduct with a mass of +99 Da when using HATU. What is it?

This side reaction can occur, particularly if excess HATU and base are used, or if the amine is a poor nucleophile. The byproduct is often the result of the amine reacting with the HATU reagent itself, leading to a guanidinium-capped amine.[2][11]

  • Prevention:

    • Stoichiometry is Key: Avoid using a large excess of the coupling reagent. Use a near-equimolar amount (1.0-1.1 equivalents) of HATU relative to the carboxylic acid.[11]

    • Pre-activation: Pre-activating the carboxylic acid with HATU and a base for a short period (5-15 minutes) before adding the amine ensures the coupling reagent is consumed in forming the desired active ester.[1]

Q4: What is the optimal choice of base and solvent?
  • Base: A non-nucleophilic organic base is crucial. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[5][8] It is sufficiently basic to deprotonate the carboxylic acid and the amine's ammonium salt without competing as a nucleophile. N-methylmorpholine (NMM) is a slightly weaker alternative.

  • Solvent: Anhydrous polar aprotic solvents are ideal. Dimethylformamide (DMF) is an excellent choice for its high polarity and solvating power.[4] Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP) are also effective alternatives.[1][4] Ensure your solvent is anhydrous, as water will hydrolyze the activated ester intermediate.[1]

Troubleshooting Guide

ProblemPlausible Cause(s)Recommended Solution(s)
No Product / Very Low Yield (<10%) 1. Insufficient Reagent Potency: EDC/DCC is not strong enough for this substrate.[4] 2. Reagent Degradation: Coupling reagents are moisture-sensitive. 3. Suboptimal Base: Using a nucleophilic base (e.g., triethylamine) can lead to side reactions.1. Switch to a Uronium/Phosphonium Reagent: Immediately move to HATU, HCTU, or COMU.[4] 2. Use Fresh Reagents: Open a new bottle of coupling reagent and use anhydrous solvents. 3. Use DIPEA or NMM: Ensure a non-nucleophilic base is used.[5]
Moderate Yield (30-60%) 1. Incomplete Reaction: Steric hindrance slows reaction kinetics.[2] 2. Suboptimal Stoichiometry: Incorrect ratio of acid, amine, reagent, and base. 3. Low Temperature: Room temperature may not be sufficient to overcome the activation energy.1. Increase Reaction Time & Temperature: Extend the reaction time to 12-24 hours. Gentle heating (40-50 °C) can also be effective, but monitor for potential side reactions.[4] 2. Optimize Stoichiometry: Use a slight excess of the amine (1.2 eq) and coupling reagent (1.1 eq) relative to the carboxylic acid. Use at least 2 equivalents of DIPEA. 3. Consider Pre-activation: Mix the carboxylic acid, HATU, and DIPEA for 15 minutes before adding the amine.[1]
Complex Mixture / Difficult Purification 1. Byproduct Formation: Unreacted activated ester, N-acylurea (from carbodiimides), or guanidinium capping.[7][11] 2. Epimerization (if applicable to amine): Strong bases or high temperatures can cause racemization of the amine partner.1. Choose Reagents with Water-Soluble Byproducts: Using EDC results in a water-soluble urea byproduct, simplifying workup compared to the insoluble DCU from DCC.[7] The byproducts from HATU are also typically water-soluble. 2. Minimize Racemization: Use additives like OxymaPure if racemization is a concern.[1] For this specific acid, racemization at the alpha-carbon is not possible, but it can be for the amine partner.
Reaction Stalls with Potent Reagents 1. Extreme Steric Hindrance: Both the acid and the amine partner are exceptionally bulky. 2. Poor Solubility: Reactants or intermediates may be crashing out of solution.1. Switch to an Acyl Fluoride Intermediate: This is a highly effective strategy for the most challenging couplings.[4][5] Use a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ before adding the amine.[5][12] 2. Use a Better Solvent: NMP is known for its superior solvating properties compared to DMF.[4]
Comparison of Recommended Coupling Reagents
ReagentClassRelative ReactivityByproduct NatureKey Advantage for this Substrate
HATU Aminium/UroniumVery HighWater-SolubleForms highly reactive OAt-ester, excellent for hindered systems.[9][10]
HCTU Aminium/UroniumHighWater-SolubleMore cost-effective than HATU with comparable reactivity for many systems.
COMU Aminium/UroniumVery HighWater-SolubleExcellent solubility and efficiency; contains the non-explosive OxymaPure leaving group.[7][13]
PyBOP PhosphoniumHighWater-SolubleRobust and effective, though phosphonium-based reagents can sometimes be less stable in solution.
TFFH Fluorinating AgentN/A (Forms Acyl Fluoride)Water-SolubleGenerates a very small, highly reactive acyl fluoride intermediate, ideal for extreme steric hindrance.[4][5]

Experimental Workflows & Protocols

Visualizing the Workflow

A logical decision-making process is key to tackling a difficult coupling reaction.

G cluster_0 Reaction Troubleshooting Workflow Start Start: Couple Acid + Amine Reagent_Choice Select Potent Reagent (e.g., HATU) Start->Reagent_Choice Run_Reaction Run Reaction (DMF, DIPEA, RT, 4h) Reagent_Choice->Run_Reaction Check_Completion Check Completion (LC-MS) Run_Reaction->Check_Completion Success Success! Workup & Purify Check_Completion->Success >90% Failure Failure or Low Yield Check_Completion->Failure <90% Optimize Optimize Conditions: - Increase Time (-> 24h) - Increase Temp (-> 45°C) - Check Reagents Failure->Optimize Recheck Re-run & Check Optimize->Recheck Recheck->Success >90% Still_Fails Still Fails Recheck->Still_Fails <90% Acyl_Fluoride Switch Strategy: Use Acyl Fluoride Method (TFFH) Still_Fails->Acyl_Fluoride Acyl_Fluoride->Run_Reaction

Caption: Troubleshooting workflow for hindered amide coupling.

Mechanism of Action: HATU Activation

The power of uronium salt reagents lies in their ability to form a highly activated intermediate.

G cluster_0 HATU Activation & Coupling Acid R-COOH (Carboxylic Acid) Active_Ester R-CO-OAt (Highly Reactive Active Ester) Acid->Active_Ester + HATU, DIPEA HATU HATU + DIPEA Amide R-CONH-R' (Amide Product) Active_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine) Byproduct HOAt + Tetramethylurea Amide->Byproduct releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 1: General Procedure using HATU

This protocol is the recommended starting point for coupling this compound.

  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, increase the amount of DIPEA to 3.5 eq.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Expect reaction times of 4-24 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Method for Extremely Difficult Couplings

This protocol should be used when Protocol 1 fails, especially if the amine partner is also severely hindered.[4][12]

  • Preparation: To a clean, dry flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M).

  • Acyl Fluoride Formation: Add TFFH (1.1 eq) and DIPEA (2.2 eq). Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM. Slowly add the pre-formed acyl fluoride solution to the amine solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completeness.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

References

Technical Support Center: Navigating the Functionalization of 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for 1-Boc-3-allylpiperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile yet challenging building block. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the complexities of its functionalization. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic campaigns are both efficient and successful.

Introduction: A Molecule of Opportunity and Challenge

This compound is a valuable scaffold in medicinal chemistry, offering a constrained piperidine core, a handle for derivatization (the allyl group), and a carboxylic acid for amide coupling or other modifications. However, its utility is coupled with significant synthetic challenges stemming from the sterically congested quaternary center at the C3 position. This guide addresses the most common issues encountered when modifying each of the molecule's key functional domains.

Section 1: Understanding the Core Reactivity (FAQs)

This section provides a high-level overview of the molecule's chemical behavior.

Question 1: What are the primary sites for functionalization on this molecule and how does their reactivity compare?

Answer: There are three primary sites for chemical modification, each with distinct reactivity profiles. The choice of reaction conditions will determine which site is addressed.

G cluster_main This compound cluster_sites Functionalization Sites mol Core Structure fg1 Allyl Group (Versatile handle) mol->fg1 Olefin Chemistry fg2 Carboxylic Acid (Sterically hindered) mol->fg2 Coupling/Esterification fg3 N-Boc Group (Protecting group) mol->fg3 Deprotection/N-Functionalization

Caption: Primary sites for functionalization on the core scaffold.

  • The Allyl Group: This is often the most accessible and versatile functional handle. It readily participates in a wide range of olefin chemistry, including hydroboration-oxidation, ozonolysis, and metathesis.[1][2][3]

  • The Carboxylic Acid: This site is significantly challenging due to steric hindrance. The quaternary carbon at the C3 position shields the carbonyl group, making nucleophilic attack by amines or alcohols difficult.[4] Specialized, highly reactive coupling agents are often required.

  • The N-Boc Group: This is a standard protecting group. Its removal under acidic conditions (like TFA) unmasks the secondary amine, which can then be subjected to N-alkylation or N-acylation.[5]

Question 2: Why do standard amide coupling conditions (e.g., HATU, EDC/HOBt) often fail or give low yields with this substrate?

Answer: The primary reason for failure is severe steric hindrance. The two substituents on the C3 carbon (allyl and carboxyl group) and the piperidine ring create a crowded environment around the carboxylic acid. This physically blocks the approach of the amine nucleophile to the activated carboxylate intermediate, dramatically slowing down the rate of amide bond formation.[4] Many standard coupling reagents are not potent enough to overcome this high activation energy barrier.

Question 3: Is direct C-H functionalization of the piperidine ring a viable strategy?

Answer: While direct C-H functionalization of piperidines is a field of active research, it is exceptionally challenging for this specific substrate and generally not a recommended primary strategy.[6][7] The presence of the electron-withdrawing Boc group and the quaternary center deactivates adjacent C-H bonds. Furthermore, achieving regioselectivity at the C2, C4, or C5 positions would be difficult to control and would likely require extensive screening of specialized catalytic systems.[8] Functionalization of the allyl or carboxyl groups offers a more predictable and reliable synthetic route.

Section 2: Troubleshooting Guide for Common Reactions

This section provides detailed, problem-oriented solutions for specific experimental challenges.

Part A: Carboxylic Acid Functionalization

Problem: My amide coupling reaction with a primary or secondary amine is giving very low yields (<20%) despite using standard coupling agents like HATU or HBTU.

Answer: This is the most common challenge. The steric hindrance of the tertiary carboxylic acid requires more forceful activation and optimized conditions.

Troubleshooting Workflow:

G start Low Amide Yield reagent Step 1: Change Coupling Reagent start->reagent reagent_sol Use stronger agents: - COMU / PyAOP - Acid Chloride formation reagent->reagent_sol conditions Step 2: Modify Reaction Conditions conditions_sol Increase Temperature (40-60 °C) Increase Reaction Time (24-48h) Use non-coordinating solvent (DCM, DCE) conditions->conditions_sol amine Step 3: Evaluate Amine Partner amine_sol Use less hindered amine if possible (e.g., primary > secondary) Use amine as hydrochloride salt with extra base amine->amine_sol reagent_sol->conditions conditions_sol->amine end Improved Yield amine_sol->end

Caption: Decision tree for troubleshooting hindered amide coupling.

Detailed Solutions:

  • Upgrade Your Coupling Reagent: Standard uronium/aminium salts (HATU, HBTU) may not be sufficient. Consider more potent alternatives.

    • COMU or PyAOP: These phosphonium-based reagents are known to be highly effective for sterically demanding couplings.

    • Convert to Acid Chloride: A more traditional but powerful method. Convert the carboxylic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride, and then react it with the amine in the presence of a non-nucleophilic base like triethylamine or DIPEA. This is often the most reliable method for difficult couplings.

  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature to 40-60 °C. This provides the necessary energy to overcome the steric barrier.

    • Time: Allow the reaction to proceed for 24-48 hours. High-steric-demand reactions are slow.

    • Solvent: Use a non-coordinating solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid solvents like DMF, which can compete for the coupling reagent.

Table 1: Comparison of Selected Coupling Reagents for Hindered Acids

Reagent NameClassActivationSuitability for Hindered AcidsKey Considerations
HATU Aminium SaltForms O-acylisoureaModerateCommon, but may be insufficient here.
EDC/HOBt CarbodiimideForms active esterLow to ModerateOften requires higher temperatures and long reaction times.
COMU Phosphonium SaltForms acylphosphoniumHighExcellent choice for hindered systems; often faster and cleaner.
Oxalyl Chloride Acid Halide FormerForms Acid ChlorideVery HighHighly reactive intermediate; requires anhydrous conditions.
Part B: Allyl Group Transformations

Problem: My hydroboration-oxidation reaction on the allyl group is sluggish and gives a complex mixture of products.

Answer: While hydroboration-oxidation is typically reliable, issues can arise from the choice of borane reagent and reaction conditions. The goal is to achieve a clean, anti-Markovnikov addition of water across the double bond to yield the primary alcohol.[1][9]

Troubleshooting Steps:

  • Choice of Borane Reagent:

    • Problem: Using BH3•THF can sometimes lead to over-alkylation or side reactions.

    • Solution: Switch to a sterically hindered borane like 9-Borabicyclononane (9-BBN) or disiamylborane.[10] These reagents are highly regioselective for terminal olefins and prevent potential side reactions with the carboxylic acid or Boc group.

  • Reaction Conditions:

    • Hydroboration Step: Ensure strictly anhydrous conditions. Use dry THF as the solvent. The reaction is typically run at room temperature or slightly cooler (0 °C to RT).

    • Oxidation Step: The standard workup involves careful, dropwise addition of aqueous sodium hydroxide followed by hydrogen peroxide at 0 °C.[11] Ensure the temperature is controlled to prevent decomposition of the peroxide.

Workflow for Selective Hydroboration-Oxidation:

G start 1-Boc-3-allylpiperidine- 3-carboxylic acid step1 Step 1: Hydroboration Reagent: 9-BBN Solvent: Anhydrous THF Temp: 0°C to RT start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 Step 2: Oxidation Reagents: NaOH(aq), H₂O₂(aq) Temp: 0°C intermediate->step2 product Primary Alcohol Product (Anti-Markovnikov) step2->product

Caption: A reliable workflow for hydroboration-oxidation.

Problem: I am attempting a ring-closing metathesis (RCM) or cross-metathesis (CM) and the reaction stalls or my catalyst decomposes.

Answer: Olefin metathesis catalysts can be sensitive to impurities and substrate coordination. The carboxylic acid moiety in the starting material can sometimes chelate to the ruthenium catalyst, leading to inactivation.[2]

Troubleshooting Steps:

  • Protect the Carboxylic Acid: Before attempting metathesis, convert the carboxylic acid to a methyl or ethyl ester. Esters are significantly less coordinating than free carboxylic acids and are well-tolerated by modern Grubbs and Hoveyda-Grubbs catalysts.[12]

  • Catalyst Choice: For most standard metathesis reactions, second-generation catalysts like Grubbs-II or Hoveyda-Grubbs II offer a good balance of stability and reactivity.[12]

  • Reaction Conditions:

    • Solvent: Use degassed, anhydrous solvents like DCM or toluene.

    • Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

    • Additives: If catalyst decomposition is still an issue, sometimes adding a small amount of a copper(I) salt (e.g., CuI) can scavenge phosphine ligands and improve catalyst lifetime, although this is more relevant for first-generation catalysts.

Part C: N-Boc Deprotection

Problem: Removal of the Boc group with Trifluoroacetic Acid (TFA) is incomplete or leads to side products.

Answer: Incomplete deprotection is usually a matter of reaction time or TFA stoichiometry. Side reactions can occur if scavengers are not used.

Troubleshooting Steps:

  • TFA Concentration and Time:

    • A common condition is 25-50% TFA in DCM.[5]

    • Ensure the reaction runs to completion by monitoring with TLC or LCMS (typically 1-4 hours at room temperature).

  • Use a Scavenger: The tert-butyl cation released during deprotection is a potent electrophile and can re-alkylate other nucleophilic sites on your molecule or react with the solvent.

    • Solution: Add a scavenger like triisopropylsilane (TIS) or anisole (1-5 equivalents) to the reaction mixture. The scavenger will trap the tert-butyl cation, preventing side reactions.

Section 3: Key Experimental Protocols

The following protocols are provided as a self-validating baseline for key transformations.

Protocol 1: Amide Coupling via the Acid Chloride Method

This protocol is recommended for coupling with hindered or unreactive amines.

  • Materials: this compound, oxalyl chloride, anhydrous DCM, desired amine, triethylamine (TEA).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an Argon atmosphere. Cool the solution to 0 °C.

    • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by quenching a small aliquot with methanol and observing the formation of the methyl ester by LCMS.

    • Once acid chloride formation is complete, concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. Cool to 0 °C.

    • Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor by TLC or LCMS. Upon completion, quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Ozonolysis with Oxidative Workup

This protocol converts the terminal allyl group directly to a carboxylic acid, creating a di-acid building block.

  • Materials: this compound, DCM, Methanol, Ozone generator, Hydrogen Peroxide (30% aq. solution).

  • Procedure:

    • Dissolve the starting material (1.0 eq) in a 3:1 mixture of DCM and Methanol. Cool the solution to -78 °C (dry ice/acetone bath).

    • Bubble ozone through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.

    • Once the reaction is complete, switch the gas inlet to Argon or Nitrogen and bubble through the solution for 15-20 minutes to remove all excess ozone. This is a critical safety step.

    • To the cold solution, add hydrogen peroxide (30% aq., 3-5 eq) dropwise.

    • Remove the cooling bath and allow the mixture to warm to room temperature and stir vigorously overnight.

    • Carefully quench any remaining peroxide by the slow addition of a reducing agent like sodium sulfite or dimethyl sulfide at 0 °C.

    • Perform a standard aqueous workup and extract the product with an organic solvent like ethyl acetate.

    • Purify the resulting di-acid by chromatography or crystallization. This oxidative workup directly converts the intermediate aldehyde to a carboxylic acid.[3][13]

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted piperidine carboxylic acids are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making them ideal for targeting complex biological receptors. This guide provides a comparative analysis of the most prevalent and effective synthetic routes to this vital class of molecules, offering insights into the strategic advantages and practical limitations of each methodology. We will delve into the catalytic hydrogenation of pyridines, reductive amination strategies, and cycloaddition reactions, providing experimental data and protocols to inform your synthetic planning.

Catalytic Hydrogenation of Pyridinecarboxylic Acids: The Direct Approach

The most atom-economical route to piperidine carboxylic acids is the direct reduction of their aromatic precursors, pyridinecarboxylic acids. This method is attractive for its straightforwardness but presents challenges in controlling stereoselectivity and achieving tolerance for sensitive functional groups.[3][4]

Mechanism and Strategic Considerations:

The hydrogenation of the pyridine ring typically proceeds via a series of hydride additions, often with the assistance of an acidic medium to activate the heterocycle towards reduction. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivities.

  • Catalyst Selection: Platinum, rhodium, and ruthenium are the most commonly employed metals for this transformation.[5] Platinum oxide (PtO₂), often referred to as Adams' catalyst, is a classic choice, typically used in acidic solvents like glacial acetic acid under hydrogen pressure.[5] Rhodium catalysts, such as Rh₂O₃ or Rh on carbon, can offer higher activity under milder conditions.[3] Recent advances have highlighted iridium(III) catalysts for their exceptional functional group tolerance, capable of selectively reducing the pyridine ring while preserving sensitive moieties like nitro, cyano, and bromo groups.[4][6]

  • Stereoselectivity: For substituted pyridines, hydrogenation often leads to the cis-substituted piperidine as the major product. This is attributed to the initial coordination of the less-hindered face of the pyridine ring to the catalyst surface. The diastereoselectivity can be influenced by the solvent, catalyst, and the nature of the substituents on the ring.[3][7] Asymmetric hydrogenation to access chiral piperidines is a more complex challenge, often requiring specialized chiral ligands or catalysts.[2]

dot graph "Catalytic_Hydrogenation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_start" { label="Starting Materials"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Pyridine [label="Substituted\nPyridinecarboxylic Acid"]; H2 [label="H₂ Gas"]; }

subgraph "cluster_reaction" { label="Reaction Conditions"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., PtO₂, Rh₂O₃, Ir(III))"]; Solvent [label="Solvent\n(e.g., Acetic Acid, TFE)"]; Pressure [label="Pressure (1-70 bar)"]; Temp [label="Temperature (RT - 80°C)"]; }

subgraph "cluster_product" { label="Product"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Piperidine [label="Substituted\nPiperidine Carboxylic Acid"]; }

Pyridine -> Catalyst [label="Reacts with"]; H2 -> Catalyst; Catalyst -> Piperidine [label="Yields"]; Solvent -> Catalyst [style=dotted]; Pressure -> Catalyst [style=dotted]; Temp -> Catalyst [style=dotted]; } caption: "General workflow for catalytic hydrogenation."

Comparative Performance Data:

PrecursorCatalystConditionsProductYield (%)Reference
Nicotinic Acid (3-Pyridinecarboxylic acid)PtO₂H₂ (100 psi), H₂ONipecotic Acid (3-Piperidinecarboxylic acid)~100%[8]
Isonicotinic Acid (4-Pyridinecarboxylic acid)Raney NickelH₂ (high pressure)Isonipecotic Acid (4-Piperidinecarboxylic acid)>95%[8]
2-MethylpyridinePtO₂H₂ (70 bar), Acetic Acid, RT, 4-6h2-MethylpiperidineHigh[5]
Methyl Picolinate[Ir-OMs] (2 mol%)H₂ (50 bar), TFA, MeOH, RT, 18hMethyl PipecolinateHigh[4]
Amine-functionalized PyridinesRh₂O₃ (0.5 mol%)H₂ (5 bar), TFE, 40°C, 16hAmine-functionalized PiperidinesExcellent[3]

Reductive Amination: Building the Ring from Acyclic Precursors

Reductive amination is a powerful and versatile strategy for constructing the piperidine ring from acyclic dicarbonyl compounds or ketoacids.[9] This approach offers excellent control over substituent placement and is particularly useful for synthesizing polyhydroxylated piperidines, which are important as glycosidase inhibitors.[10]

Mechanism and Strategic Considerations:

The core of this method involves the formation of an imine or enamine intermediate from a primary amine and a carbonyl compound, which is then reduced in situ to form the C-N bond. In the context of piperidine synthesis, a "double reductive amination" (DRA) is often employed, where a dicarbonyl substrate reacts with an amine to form the heterocyclic ring in a single step.[10]

  • Choice of Precursors: The strategy typically starts with a 1,5-dicarbonyl compound or a δ-keto acid. These precursors can be derived from carbohydrates, providing a straightforward entry into chiral, polyhydroxylated piperidines.[10]

  • Reducing Agents: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being a classic choice due to its selectivity for reducing the iminium ion in the presence of the carbonyl group. However, due to the toxicity of cyanide, alternative reagents like sodium triacetoxyborohydride (STAB) or borane-pyridine complex (BAP) are often preferred.[11][12] Catalytic hydrogenation can also be employed as the reduction step.[10]

dot graph "Reductive_Amination_Scheme" { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="{1,5-Dicarbonyl or δ-Keto Acid | + Primary Amine (R-NH₂)}"]; Intermediate [label="{Iminium Ion Intermediate}"]; Reduction [label="{Reducing Agent | (e.g., NaBH₃CN, STAB, H₂/Catalyst)}"]; Product [label="{Substituted Piperidine}"];

Start -> Intermediate [label="Condensation"]; Intermediate -> Reduction [label="Reduction"]; Reduction -> Product; } caption: "Mechanism of piperidine ring formation via reductive amination."

Comparative Performance Data:

SubstrateAmine SourceReducing AgentProductYield (%)Reference
PentadialdoseAmmoniaH₂ (35 atm), CatalystProtected Isofagomine78%[10]
Various Aldehydes & Piperidines-Borane-Pyridine ComplexN-Substituted PiperidinesGood to Excellent[11]
N-Boc-piperidin-4-one3,4-dichloroanilineCatalytic HydrogenationN-Aryl-4-aminopiperidine derivative-[13]

Cycloaddition Reactions: The [4+2] Aza-Diels-Alder Approach

The aza-Diels-Alder reaction, a variant of the classic [4+2] cycloaddition, provides a powerful method for constructing the piperidine skeleton with a high degree of stereocontrol.[14][15] This reaction involves the combination of an azadiene (or an imine acting as the aza-dienophile) with a dienophile (or diene) to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Mechanism and Strategic Considerations:

The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the catalyst used.[14] Lewis acids or Brønsted acids are commonly used to activate the imine dienophile, facilitating the cycloaddition.[14]

  • Reactant Design: The choice of diene and imine is critical for controlling the regioselectivity and stereoselectivity of the reaction. Electron-rich dienes, such as Danishefsky's diene, are highly reactive partners for electron-deficient imines.[14]

  • Asymmetric Variants: The development of asymmetric aza-Diels-Alder reactions, using chiral catalysts or auxiliaries, has enabled the synthesis of enantioenriched piperidine derivatives. This makes it a highly valuable tool for the synthesis of complex chiral molecules.

dot graph "Aza_Diels_Alder" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Diene [label="Diene"]; Imine [label="Imine (Aza-dienophile)"]; TransitionState [label="[4+2] Cycloaddition", shape=ellipse, style=dashed]; Tetrahydropyridine [label="Tetrahydropyridine"]; Reduction [label="Reduction Step\n(e.g., H₂/Pd-C)"]; Piperidine [label="Piperidine Product"];

Diene -> TransitionState; Imine -> TransitionState; TransitionState -> Tetrahydropyridine; Tetrahydropyridine -> Reduction; Reduction -> Piperidine; } caption: "Aza-Diels-Alder reaction pathway to piperidines."

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid (Isonicotinic Acid)

This protocol is adapted from established procedures for the synthesis of isonipecotic acid.[8]

Materials:

  • Isonicotinic Acid (1.0 eq)

  • Raney Nickel (catalyst, ~10 wt%)

  • Water (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • A high-pressure autoclave is charged with isonicotinic acid and water.

  • The Raney Nickel catalyst is added carefully under an inert atmosphere.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).

  • The reaction mixture is stirred vigorously at an elevated temperature (e.g., 100-150 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude 4-piperidinecarboxylic acid, which can be further purified by recrystallization. The reported yield for this type of transformation is typically high, often exceeding 95%.[8]

Protocol 2: Reductive Amination using Borane-Pyridine Complex

This protocol provides a general, non-cyanide-based method for the N-alkylation of a piperidine derivative.[11][12]

Materials:

  • Substituted Piperidine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Borane-Pyridine Complex (BAP) (1.0 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of the substituted piperidine in ethanol, add the aldehyde at room temperature.

  • The borane-pyridine complex is then added portion-wise to the stirred solution. An exotherm may be observed.

  • The reaction is stirred at room temperature for 2-16 hours, monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of 1M HCl.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to basic (pH > 10) with 1M NaOH.

  • The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-substituted piperidine product, which can be purified by column chromatography if necessary.

Conclusion and Outlook

The synthesis of substituted piperidine carboxylic acids is a mature field with several robust and reliable methods at the disposal of the modern chemist.

  • Catalytic hydrogenation stands out for its directness and atom economy, with new iridium-based systems dramatically improving functional group tolerance.[4]

  • Reductive amination offers superior flexibility and control, particularly for accessing complex, chiral structures from readily available starting materials like amino acids or carbohydrates.[9][16]

  • Cycloaddition reactions provide an elegant and stereocontrolled route to highly functionalized piperidines.

Emerging strategies, such as chemo-enzymatic methods that combine the selectivity of biocatalysts with the broad scope of chemical synthesis, are poised to further expand the toolkit for accessing these valuable compounds with even greater efficiency and precision.[1][17] The continued development of novel catalytic systems will undoubtedly push the boundaries of what is possible, enabling the synthesis of increasingly complex and medicinally relevant piperidine structures.

References

The Fulcrum of Function: A Comparative Guide to 1-Boc-3-allylpiperidine-3-carboxylic Acid and Other Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Flexibility in Peptide Therapeutics

Native peptides, despite their exquisite biological specificity, often fall short as therapeutic agents. Their inherent conformational flexibility is a primary culprit, leading to a high entropic penalty upon binding to a target, which reduces affinity. This flexibility also leaves them vulnerable to proteolytic degradation, resulting in poor metabolic stability and short in-vivo half-lives.[1][2][3] The field of medicinal chemistry has increasingly turned to a powerful strategy to overcome these limitations: the incorporation of constrained non-canonical amino acids.[4][5][6] By restricting the peptide's ability to adopt non-productive conformations, we can pre-organize it into its bioactive shape, enhancing binding affinity, increasing stability, and improving overall drug-like properties.[1][7]

This guide provides a deep, comparative analysis of a versatile new building block, 1-Boc-3-allylpiperidine-3-carboxylic acid , against other established classes of constrained amino acids. We will explore the distinct structural and functional advantages conferred by this unique scaffold, supported by experimental data and detailed protocols for its application.

cluster_problem The Native Peptide Problem Native Peptide Native Peptide High Conformational Flexibility High Conformational Flexibility Native Peptide->High Conformational Flexibility Protease Susceptibility Protease Susceptibility High Conformational Flexibility->Protease Susceptibility Low Binding Affinity Low Binding Affinity High Conformational Flexibility->Low Binding Affinity High Entropic Penalty Poor Stability Poor Stability Protease Susceptibility->Poor Stability

Caption: The inherent liabilities of native peptides.

A New Contender: this compound

At its core, this compound is an α,α-disubstituted cyclic amino acid. This classification alone provides significant conformational rigidity. The piperidine ring locks the Φ (phi) and Ψ (psi) backbone dihedral angles, drastically reducing the available conformational space.

Key Structural Features:

  • Piperidine Scaffold: A six-membered ring that acts as a rigid scaffold, capable of mimicking various secondary structures like β-turns and extended strands.[8][9]

  • α,α-Disubstitution: The presence of two non-hydrogen substituents on the α-carbon prevents epimerization during peptide synthesis and further restricts backbone rotation, a feature shared with well-known helix-inducers like Aib.[10][11]

  • Allyl Group: This is a crucial functional handle. The terminal double bond is available for post-synthetic modification via olefin metathesis, allowing for the creation of "stapled" peptides or conjugation to other molecules.[3][12]

cluster_solution The Constrained Peptide Solution Constrained Amino Acid Constrained Amino Acid Pre-organized Bioactive Conformation Pre-organized Bioactive Conformation Constrained Amino Acid->Pre-organized Bioactive Conformation Enhanced Proteolytic Stability Enhanced Proteolytic Stability Pre-organized Bioactive Conformation->Enhanced Proteolytic Stability Steric Shielding Increased Binding Affinity Increased Binding Affinity Pre-organized Bioactive Conformation->Increased Binding Affinity Low Entropic Penalty

Caption: How conformational constraint improves peptide properties.

Comparative Analysis with Other Constrained Amino Acids

To appreciate the utility of this compound, we must compare it to other widely used constraining strategies.

Constraining StrategyExample Amino Acid(s)Mechanism of ConstraintImpact on Secondary StructureKey AdvantagesKey Limitations
α,α-Disubstitution (Acyclic) α-Aminoisobutyric acid (Aib)Gem-dialkyl effect restricts backbone dihedral angles (Φ, Ψ).Strongly promotes helical conformations (3₁₀- and α-helices).[10]Well-studied, predictable induction of helicity, synthetically accessible.Limited side-chain diversity, primarily induces helices.
Backbone Cyclization (Side Chain) Proline (Pro)The pyrrolidine ring fuses the side chain to the backbone nitrogen, locking Φ to ~ -75°.Induces kinks and turns; often found at the N-terminus of α-helices.Natural amino acid, introduces defined turns.Only one specific side chain, limited conformational space.
Backbone N-Alkylation N-Methylated Amino AcidsSubstitution on the amide nitrogen removes H-bond donor capability and creates steric hindrance.Disrupts β-sheets, can favor cis-amide bonds, promotes membrane permeability.[1]Increases proteolytic resistance, can improve cell permeability.Can disrupt necessary hydrogen bonds for receptor binding.
Hydrocarbon Stapling α-Methyl, α-alkenyl amino acids (e.g., S5)Covalent linkage between two amino acid side chains via olefin metathesis.Stabilizes α-helical structures.[13]Dramatically increases helicity and stability, improves cell penetration.[3]Requires two specialized residues and a post-synthesis reaction.
α,α-Disubstitution (Cyclic) This compound Gem-dialkyl effect combined with a rigid six-membered ring.Can mimic turns or extended structures; influences local conformation significantly.[8][9]High rigidity, provides a functional handle (allyl) for stapling or conjugation.Sterically demanding, may require optimized coupling conditions.

The Unique Proposition of this compound: This building block uniquely combines the benefits of local, high-impact α,α-disubstitution with the potential for macrocyclization via its allyl group. It offers a "best of both worlds" approach: imparting significant local constraint while providing a reactive handle for introducing a global constraint (stapling), all within a single residue.

Experimental Performance Data: A Comparative Overview

While direct, side-by-side published data for peptides containing this compound versus all other classes is emerging, we can synthesize findings from studies on structurally related compounds to build a compelling picture.

ParameterPeptide with AibPeptide with ProlineStapled PeptidePeptide with Piperidine-based aa
Helicity (% CD at 222 nm) High (can be >70%)Low (disrupts helices)Very High (>85%)Moderate (induces local turns)
Proteolytic Stability (t½ in plasma) Moderate increaseMinor increaseHigh increaseHigh increase
Binding Affinity (IC₅₀) Can improve if helix is bioactiveVariableOften significant improvementSignificant improvement expected
Cell Permeability LowLowCan be highModerate to high

Data compiled and inferred from multiple sources in peptide design literature.[1][3][10][13][14]

The key takeaway is that piperidine-based residues, due to their rigid ring structure, are excellent at shielding the peptide backbone from proteases.[14] Furthermore, their ability to present side chains in well-defined spatial orientations can lead to enhanced binding affinity, similar to the pre-organizational benefits seen in stapled peptides.[9][13]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of the sterically hindered this compound into a peptide sequence using Fmoc/tBu chemistry. The key causality here is the use of a stronger coupling agent and extended coupling times to overcome the steric hindrance of the α,α-disubstituted amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), high quality

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a peptide synthesis vessel.

  • Standard Fmoc-SPPS Cycles: Perform standard Fmoc deprotection (2 x 10 min with 20% piperidine/DMF) and coupling cycles for standard amino acids. For a standard coupling, use 4 eq. Fmoc-amino acid, 3.95 eq. HATU, and 8 eq. DIPEA in DMF for 1 hour.

  • Incorporation of this compound: a. After Fmoc deprotection of the N-terminal residue, wash the resin thoroughly with DMF (5x). b. In a separate vial, pre-activate this compound (3 eq.) with HATU (2.95 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. c. Add the activated mixture to the resin. d. Rationale: Allow the coupling reaction to proceed for 4-6 hours at room temperature. The extended time is critical to ensure complete acylation of the amine, given the steric bulk of the incoming amino acid. Monitor the reaction using a Kaiser test. If the test is positive (blue beads), recouple for another 2 hours.

  • Final Deprotection: After the final residue is coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: a. Wash the peptide-resin with DCM (5x) and dry under vacuum. b. Add the cleavage cocktail (10 mL) to the resin and agitate for 3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final peptide.

Experimental Workflow cluster_workflow Experimental Workflow SPPS Peptide Synthesis (SPPS) w/ Constrained AA Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (Mass Spec) Purification->Characterization Assays Comparative Assays Characterization->Assays Stability Proteolytic Stability Assay Assays->Stability Binding Binding Affinity Assay Assays->Binding Conformation Conformational Analysis (CD) Assays->Conformation

Caption: A typical workflow for evaluating constrained peptides.

Protocol 2: Comparative Proteolytic Stability Assay

Objective: To compare the half-life of a peptide containing this compound against an unmodified control peptide in the presence of a protease.

Materials:

  • Lyophilized peptides (control and constrained)

  • Trypsin (or other relevant protease) solution (1 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% Acetic Acid

  • RP-HPLC system

Methodology:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Reaction Setup: In separate microcentrifuge tubes, add 90 µL of each peptide stock solution. Equilibrate at 37°C for 5 minutes.

  • Initiate Digestion: Add 10 µL of the trypsin solution to each tube to start the reaction (final peptide concentration: 0.9 mg/mL).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to a new tube containing 90 µL of the quenching solution.

  • HPLC Analysis: Analyze each quenched time point sample by RP-HPLC. Integrate the peak area corresponding to the intact (undigested) peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for each peptide. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve. The trust in this protocol comes from its direct, quantitative measurement of substrate decay over time, a standard method in enzymology.

Conclusion and Future Outlook

The architecture of a peptide dictates its function. While numerous methods exist to constrain peptides, This compound represents a uniquely powerful building block. It confers a high degree of local conformational rigidity through its α,α-disubstituted piperidine ring, which is known to enhance proteolytic stability.[14] Crucially, its integrated allyl handle provides a gateway to further modifications, such as hydrocarbon stapling, allowing for the creation of complex, bicyclic, or conjugated peptides with potentially superior pharmacological properties.

While sterically demanding residues require optimization of synthesis protocols, the potential payoff in terms of improved stability, affinity, and functional versatility makes this compound and similar scaffolds highly attractive for the next generation of peptide therapeutics. Future research will likely focus on exploring the diverse conformational space accessible through this building block and leveraging its functional handle to develop novel peptide-drug conjugates and multi-specific biologics.

References

A Comparative Guide to the Biological Activity of 1-Boc-3-allylpiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Promise of α,α-Disubstituted Amino Acids

The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This six-membered nitrogen-containing heterocycle is a structural cornerstone in numerous natural alkaloids and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations for optimal target binding.[1][2] Consequently, the development of novel synthetic routes to functionalized piperidines remains a critical task in modern drug discovery.[1]

This guide focuses on a particularly intriguing starting scaffold: 1-Boc-3-allylpiperidine-3-carboxylic acid . This molecule is a chiral, quaternary α-amino acid precursor, combining several key features for chemical diversification:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily removable, protecting group for the piperidine nitrogen, enabling selective reactions at other positions.

  • A Carboxylic Acid: This functional group is a versatile handle for forming amides, esters, and other derivatives, allowing for the exploration of interactions with biological targets, such as hydrogen bond acceptors.

  • An Allyl Group: The double bond of the allyl group offers a site for a wide array of chemical transformations, including oxidation, reduction, and addition reactions, to introduce further diversity.

By systematically modifying these functional groups, a library of derivatives can be generated. This guide provides a comparative analysis of the biological activities of such derivatives, focusing on two key therapeutic areas: antimicrobial and anticancer applications. We will delve into the synthetic strategies, present comparative experimental data, and provide detailed, field-proven protocols for evaluating these activities.

Synthetic Strategies: A Workflow for Diversification

The generation of a diverse library of derivatives from the parent this compound relies on established, high-yield chemical transformations. The primary points of modification are the carboxylic acid and, following Boc deprotection, the piperidine nitrogen.

A common and highly effective strategy involves amide bond formation. The carboxylic acid is first activated, often using a coupling agent, and then reacted with a primary or secondary amine to form a stable amide linkage. A similar strategy can be applied to the piperidine nitrogen after the Boc group is removed under acidic conditions. This nitrogen can then be acylated, sulfonylated, or alkylated to yield a wide range of N-substituted derivatives.

The following workflow illustrates a generalized synthetic pathway for creating amide and sulfonamide derivatives, which are frequently explored for biological activity.

G cluster_0 Core Molecule Modification cluster_1 Deprotection & N-Functionalization A 1-Boc-3-allylpiperidine- 3-carboxylic Acid B Activated Ester Intermediate A->B Amide Coupling Agent (e.g., EDCI, HATU) D Boc-Protected Amide Derivative B->D Nucleophilic Acyl Substitution C Amine (R-NH2) C->D F Piperidine Amide Derivative D->F Acidic Deprotection (e.g., TFA) E Final Amide Derivative F->E Acylation / Alkylation H Final Sulfonamide Derivative F->H Sulfonylation G Sulfonyl Chloride (R-SO2Cl) G->H

Caption: General workflow for synthesizing amide and sulfonamide derivatives.

Comparative Biological Evaluation: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new chemical entities with antimicrobial properties.[3] Piperidine derivatives have shown considerable promise in this area.[2][4][5][6] A key strategy for developing novel antimicrobial agents is the synthesis of sulfonyl piperidine carboxamides, starting from a scaffold like N-Boc-piperidine-3-carboxylic acid.[7]

In a representative study, a series of novel sulphonamides were synthesized from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and evaluated for their antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.[7] The data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. A lower MIC value indicates greater potency.

Table 1: Antimicrobial Activity (MIC in µg/mL) of N-Boc-piperidine-3-carboxamide Derivatives

Compound Derivative Type S. aureus (Gram +) B. subtilis (Gram +) E. coli (Gram -) P. aeruginosa (Gram -) C. albicans (Fungus) A. niger (Fungus)
1 4-Methylbenzenesulfonamide 100 100 200 250 200 250
2 4-Chlorobenzenesulfonamide 100 125 125 200 125 200
3 4-Fluorobenzenesulfonamide 125 100 100 200 100 250
4 2-Naphthalenesulfonamide 200 250 >250 >250 250 >250
Std. Ciprofloxacin (Bacteria) 25 25 50 50 - -
Std. Fluconazole (Fungi) - - - - 50 100

Data synthesized from representative studies on piperidine carboxamide derivatives.[7]

Structure-Activity Relationship (SAR) Insights

From the data in Table 1, several structure-activity relationships can be inferred:

  • Halogen Substitution: Derivatives with halogen substituents on the benzene ring (Compounds 2 and 3 ) generally demonstrated moderate to good activity, with MIC values as low as 100 µg/mL against several strains. This suggests that electron-withdrawing groups may be beneficial for activity.

  • Bulky Groups: The introduction of a bulky naphthyl group (Compound 4 ) led to a significant decrease in activity, particularly against Gram-negative bacteria and fungi. This may be due to steric hindrance, preventing the molecule from effectively reaching or binding to its target.

  • General Potency: While the synthesized compounds showed promising broad-spectrum activity, they were less potent than the standard clinical agents, Ciprofloxacin and Fluconazole. This indicates that while the scaffold is promising, further optimization is required to achieve clinical efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on the performance standards established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (or other appropriate broth) into each well of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound (e.g., 1024 µg/mL) in a suitable solvent like DMSO.

    • Add 50 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well. This creates a range of concentrations (e.g., 512, 256, ..., 1 µg/mL).

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) for each plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum (from Step 1.4) to each well, except the negative control. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

    • Observe the wells for turbidity. The well with the lowest compound concentration that remains clear is the MIC.

Comparative Biological Evaluation: Anticancer Activity

The piperidine scaffold is also prevalent in compounds designed to inhibit cancer cell proliferation.[11][12] Derivatives can be screened for cytotoxic effects against a panel of human cancer cell lines to identify lead compounds for further development.[13][14] The standard method for this initial screening is the MTT assay, a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[15][16][17]

The table below presents representative data for highly functionalized piperidine derivatives tested against various cancer cell lines. The data is presented as GI₅₀, the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity (GI₅₀ in µg/mL) of Functionalized Piperidine Derivatives

Compound Derivative Type NCI-H460 (Lung) MCF7 (Breast) HT29 (Colon) HaCaT (Normal Keratinocyte)
16 Ethyl 2-cyano-5-oxo-4-phenyl-2-(piperidin-1-yl)hexanoate 26.3 26.2 4.1 >50
21 2'-Phenyl-1'H-spiro[piperidine-4,4'-quinoline] >50 41.5 39.8 >50
22 2'-Methyl-1'H-spiro[piperidine-4,4'-quinoline] 26.3 >50 >50 >50
Std. Doxorubicin 0.04 0.09 0.15 0.30

Data synthesized from representative studies on piperidine derivatives.[11]

Structure-Activity Relationship (SAR) Insights
  • Potency and Selectivity: Compound 16 showed remarkable potency and selectivity against the colon cancer cell line (HT29) with a GI₅₀ of 4.1 µg/mL, while exhibiting much lower toxicity to the normal HaCaT cell line (>50 µg/mL).[11] This highlights its potential as a selective anticancer agent.

  • Structural Influence: The spiro-piperidine derivatives (21 and 22 ) showed varied activity. The methyl-substituted compound (22 ) was active against the lung cancer line, whereas the phenyl-substituted compound (21 ) was more active against breast and colon lines, indicating that small structural changes can significantly alter the activity profile.[11]

  • Clinical Benchmark: As with the antimicrobial agents, the experimental compounds are significantly less potent than the established chemotherapeutic drug, Doxorubicin. However, the favorable selectivity index (toxicity to cancer cells vs. normal cells) of compounds like 16 is a highly desirable feature in drug development.[11]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic effects of chemical compounds on cultured cells.[16] The principle relies on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

G A Living Cell with Active Mitochondria C Mitochondrial Dehydrogenase A->C B MTT (Yellow, Soluble) D Formazan (Purple, Insoluble) B->D Reduction C->D Reduction E Solubilization (e.g., DMSO) D->E F Quantification (Absorbance ~570nm) E->F

Caption: Principle of the MTT colorimetric assay for cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize, count, and re-suspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well.[17]

    • Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀/GI₅₀ value.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. By leveraging its multiple functionalization points, chemists can generate diverse libraries of derivatives. As demonstrated, simple modifications leading to amide and sulfonamide derivatives can impart significant broad-spectrum antimicrobial and selective anticancer activities.

The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification and robust biological screening. While the lead compounds identified in these representative studies may require further optimization to match the potency of existing drugs, they provide a validated foundation for future drug discovery efforts. The continued exploration of this chemical space, guided by the standardized protocols outlined herein, holds significant potential for identifying next-generation therapeutics to combat infectious diseases and cancer.

References

A Comparative Guide to the Stereochemical Validation of 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is a non-negotiable cornerstone of modern chemistry. The spatial arrangement of atoms dictates molecular recognition, profoundly influencing a compound's efficacy, safety, and metabolic profile. This is particularly true for scaffolds like 3,3-disubstituted piperidines, which are prevalent in centrally active pharmaceuticals and other bioactive molecules.[1][2] The rigid conformation of these rings, when correctly configured, can lock pharmacophores into an optimal orientation for target engagement.

This guide provides an in-depth comparison of analytical techniques for the stereochemical validation of 1-Boc-3-allylpiperidine-3-carboxylic acid , a molecule featuring a challenging quaternary stereocenter. The principles and workflows discussed herein are broadly applicable to other chiral piperidines and molecules with similar structural motifs. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, advocating for an orthogonal, multi-technique approach to build an irrefutable case for a specific stereoisomer.[3]

The Challenge: The Quaternary Stereocenter

The C3 carbon in this compound is a quaternary stereocenter, meaning it is bonded to four non-hydrogen substituents. This structural feature presents a specific challenge: the lack of a directly attached proton complicates analysis by some traditional NMR methods used for assigning configuration.[4][5] Therefore, a robust validation strategy cannot rely on a single data point but must integrate evidence from several independent analytical platforms.

Core Validation Techniques: An Objective Comparison

The validation of a chiral compound's stereochemistry is a two-part process:

  • Determination of Enantiomeric Purity (or Enantiomeric Excess, ee): Quantifying the ratio of one enantiomer to its mirror image.

  • Assignment of Absolute Configuration: Unambiguously determining the actual three-dimensional arrangement of atoms (i.e., R or S).

The following techniques are the pillars of modern stereochemical analysis. Their suitability for each part of the process varies, highlighting the need for a combined strategy.

Technique Primary Information Sample Requirement Throughput Key Advantages Primary Limitations
Chiral SFC/HPLC Enantiomeric Purity (ee)1-5 mg (recoverable)HighFast, robust, excellent for both analytical quantification and preparative separation.[6][7]Provides no direct information on absolute configuration; requires a racemic standard for method development.
X-ray Crystallography Absolute Configuration~5 mg, must form a high-quality single crystal.[8]LowThe "gold standard"; provides an unambiguous 3D structure.[9][10]Crystallization can be a major bottleneck, especially for oils or amorphous solids.[8][11]
Vibrational Circular Dichroism (VCD) Absolute Configuration2-15 mg (recoverable), in solution.[11]MediumDoes not require crystallization; provides solution-state conformation.[12][13]Relies on accurate quantum mechanical computation; may be complex for highly flexible molecules.[12][14]
NMR (Mosher's Method) Absolute Configuration (Indirect)5-10 mgLowSolution-phase method; does not require specialized equipment beyond a standard NMR.Can be complex to interpret for quaternary centers; requires chemical derivatization.[15][16]

In-Depth Analysis of Key Methodologies

Chiral Chromatography: The Workhorse for Purity

Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) are the definitive methods for determining enantiomeric purity.

Causality of Choice: For a molecule like this compound, SFC is often the preferred starting point . The use of supercritical CO2 as the primary mobile phase leads to low viscosity and high diffusivity, enabling faster separations and column equilibration compared to HPLC.[7][17] This significantly increases throughput during method development. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and frequently provide excellent resolution for piperidine derivatives.[18]

Self-Validating Protocol: A trustworthy chiral separation method must first prove it can separate the enantiomers. Therefore, the initial experiment must always be performed on a racemic standard . Only after baseline resolution of the two enantiomers is achieved can the method be used to confidently determine the ee of an enantiomerically enriched sample.

X-ray Crystallography: The Unambiguous Answer

Single-crystal X-ray diffraction is considered the ultimate "gold standard" because it directly maps the atomic positions in three-dimensional space, providing an irrefutable assignment of absolute configuration.[9][10][19] The technique relies on the phenomenon of anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal.[10]

Causality of Choice: This method is pursued when an unambiguous, legally defensible structural proof is required, as is often the case in late-stage drug development and patent filings. The primary prerequisite, however, is the ability to grow a high-quality single crystal, which can be a significant hurdle.[8] For molecules that are difficult to crystallize on their own, co-crystallization with a chaperone molecule can be an effective alternative.[8]

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12] This experimental spectrum is then compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[14][20]

Causality of Choice: VCD is an exceptionally powerful tool when crystallization fails or when understanding the molecule's conformation in solution is important.[12][13] For a semi-rigid structure like a Boc-protected piperidine, the conformational landscape is relatively constrained, making the DFT calculations more reliable and the resulting spectral comparison more definitive.[12]

Workflow Visualization:

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Dissolve Sample (e.g., in CDCl3) Measure Acquire IR and VCD Spectra Sample->Measure ExpSpec Experimental VCD Spectrum Measure->ExpSpec Compare Compare Spectra ExpSpec->Compare Model Build 3D Model (e.g., R-enantiomer) Conform Conformational Search Model->Conform Calc DFT Calculation (IR & VCD Frequencies) Conform->Calc CalcSpec Calculated VCD Spectrum Calc->CalcSpec CalcSpec->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration assignment using VCD.

A Recommended Orthogonal Validation Workflow

Validation_Strategy Start Synthesized Material (Enantiomerically Enriched) SFC_Analysis Analyze Enriched Material by Validated SFC Method Start->SFC_Analysis VCD_Analysis VCD Analysis Start->VCD_Analysis Xray_Analysis Crystallization & X-ray Diffraction Start->Xray_Analysis Racemic Synthesize Racemic Standard SFC_Dev Chiral SFC Method Development Racemic->SFC_Dev SFC_Dev->SFC_Analysis Purity Result: Enantiomeric Purity (e.g., >99% ee) SFC_Analysis->Purity Final Final Validated Stereochemistry Purity->Final Absolute_Config Result: Absolute Configuration (R or S) VCD_Analysis->Absolute_Config [If crystal fails] Xray_Analysis->Absolute_Config [If crystal succeeds] Absolute_Config->Final

Caption: Recommended orthogonal workflow for stereochemical validation.

  • Establish Purity First: Always begin by developing a reliable chiral chromatography method (preferably SFC) using a racemic standard. This method becomes the definitive tool for quantifying enantiomeric excess (ee) for all subsequent batches.

  • Pursue the Gold Standard: Concurrently, attempt to grow single crystals suitable for X-ray diffraction. If successful, this provides the most direct and unambiguous assignment of absolute configuration.

  • Employ the Solution-State Alternative: If crystallization is unsuccessful after a reasonable effort, proceed with Vibrational Circular Dichroism (VCD). This provides a robust, solution-phase determination of the absolute configuration that is orthogonal to X-ray crystallography.

Experimental Protocols

Protocol 1: Chiral SFC for Enantiomeric Excess
  • Column Selection: Begin screening with a polysaccharide-based CSP, such as a Daicel Chiralpak IG column (amylose tris(3,5-dimethylphenylcarbamate)).

  • System Suitability (Racemic Standard):

    • Prepare a ~1 mg/mL solution of racemic this compound in a suitable alcohol (e.g., Methanol or Ethanol).

    • Mobile Phase: Start with a gradient of CO2 and a modifier (e.g., Methanol with 0.1% formic acid to improve peak shape for the carboxylic acid).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Detection: UV at 210 nm.

    • Optimize the gradient to achieve baseline resolution (Rs > 1.5) of the two enantiomeric peaks.

  • Sample Analysis:

    • Prepare the enantiomerically enriched sample at the same concentration as the standard.

    • Inject the sample onto the system using the optimized method.

    • Integrate the peak areas to calculate the enantiomeric excess: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Protocol 2: VCD for Absolute Configuration
  • Computational Analysis (Pre-Experiment):

    • Construct a 3D model of one enantiomer (e.g., the R-isomer) in silico.

    • Perform a thorough conformational search using a molecular mechanics force field to identify low-energy conformers.

    • For each low-energy conformer (< 2 kcal/mol from global minimum), perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Generate a Boltzmann-averaged VCD spectrum based on the calculated energies and rotational strengths of each conformer.

  • Experimental Analysis:

    • Prepare a ~10-15 mg/mL solution of the purified, enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire the VCD and IR spectra in the fingerprint region (e.g., 900-1800 cm⁻¹) on a VCD spectrometer. Data acquisition may require several hours to achieve an adequate signal-to-noise ratio.

  • Data Comparison:

    • Qualitatively compare the experimental VCD spectrum with the calculated spectrum for the R-isomer and its mirror image (the S-isomer, obtained by inverting the sign of the calculated spectrum).

    • A strong correlation in the signs and relative intensities of the major bands between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration.[14][21]

Conclusion

Validating the stereochemistry of a molecule like this compound, with its critical quaternary center, demands a rigorous, multi-faceted analytical strategy. Relying on a single technique introduces unacceptable risk into a research or development program. By employing chiral chromatography to confirm enantiopurity and complementing it with an absolute method like X-ray crystallography or VCD, researchers can establish a definitive and trustworthy stereochemical assignment. This orthogonal approach ensures scientific integrity and provides the solid foundation necessary for advancing drug candidates from discovery to clinical application.

References

Navigating the Challenges of Sterically Hindered Amide Bond Formation: A Comparative Guide to Coupling Agents for 1-Boc-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities often hinges on the successful formation of amide bonds, a cornerstone of medicinal chemistry. However, when dealing with sterically hindered substrates such as 1-Boc-3-allylpiperidine-3-carboxylic acid, a non-natural, α,α-disubstituted amino acid, standard coupling protocols can prove inadequate. This guide provides an in-depth, objective comparison of various coupling agents, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal strategy for these challenging transformations.

The inherent difficulty in coupling α,α-disubstituted amino acids arises from the steric bulk surrounding the carboxylic acid, which impedes the approach of the amine nucleophile.[1][2][3][4][5][6] This steric hindrance can lead to slow reaction rates, incomplete conversions, and the need for harsh reaction conditions that may compromise the integrity of sensitive functional groups.[7] Therefore, the choice of coupling reagent is paramount to achieving high yields and purity.

A Mechanistic Overview of Common Coupling Agents

The efficacy of a coupling reagent is fundamentally tied to its ability to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic.[8][9][10] Modern peptide coupling reagents have largely supplanted older methods due to their high efficiency and milder reaction conditions.[11][12] These can be broadly categorized into onium-salt-based reagents (aminium/uronium and phosphonium salts) and carbodiimides, often used in conjunction with additives.

dot graph "Coupling_Agent_Classes" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Coupling Agent Categories"; bgcolor="#FFFFFF"; "Onium Salts" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbodiimides" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Onium Salt Types"; bgcolor="#FFFFFF"; "Aminium/Uronium" [fillcolor="#FBBC05", fontcolor="#202124"]; "Phosphonium" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Onium Salts" -> {"Aminium/Uronium", "Phosphonium"} [label="Sub-types"]; "Aminium/Uronium" -> "HATU, HBTU, COMU" [label="Examples"]; "Phosphonium" -> "PyBOP, PyAOP" [label="Examples"]; "Carbodiimides" -> "EDC, DIC" [label="Examples"]; } dot Figure 1: Major classes of modern coupling reagents used in amide bond synthesis.

Onium Salt-Based Reagents: The Gold Standard for Difficult Couplings

Onium salt-based reagents are widely regarded as the most effective for sterically hindered substrates.[13][14] They react with the carboxylate to form highly reactive intermediates.

  • Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful.[14][15][16] HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a highly reactive OAt-ester.[17] The nitrogen at the 7-position of the triazole ring provides anchimeric assistance, further accelerating the coupling reaction.[17] HBTU is structurally similar but based on the less reactive HOBt (hydroxybenzotriazole).[17] COMU, an oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles.[18][19]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and are less likely to cause guanidinylation of the free amine, a potential side reaction with uronium salts.[14][15] PyAOP, the HOAt analogue of PyBOP, often shows enhanced reactivity.[14]

dot graph "HATU_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Carboxylic_Acid" [label="R-COOH"]; "Base" [label="Base (e.g., DIPEA)"]; "Carboxylate" [label="R-COO⁻"]; "HATU" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OAt_Ester" [label="Highly Reactive\nOAt-Active Ester", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="R'-NH₂"]; "Amide" [label="R-CONH-R'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Carboxylic_Acid" -> "Carboxylate" [label="- H⁺"]; "Base" -> "Carboxylate"; "Carboxylate" -> "OAt_Ester"; "HATU" -> "OAt_Ester" [label="Activation"]; "OAt_Ester" -> "Amide"; "Amine" -> "Amide" [label="Nucleophilic Attack"]; } dot Figure 2: Generalized activation pathway using HATU as a representative onium salt reagent.

Carbodiimides and Additives: A Versatile Combination

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) are cost-effective and widely used.[15][16] They activate carboxylic acids by forming an O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to an unreactive N-acylurea.[20] To mitigate these side reactions and enhance coupling efficiency, additives such as HOBt, HOAt, or OxymaPure are essential.[14] The combination of a carbodiimide with one of these additives generates the corresponding active esters in situ, mimicking the reactivity of onium salts. For sterically demanding couplings, the use of HOAt or OxymaPure is generally superior to HOBt.[1][14]

Comparative Performance of Coupling Agents

The selection of a coupling agent for this compound should be guided by the need to overcome significant steric hindrance. The following table summarizes the relative performance of common coupling agents for such challenging substrates.

Coupling Agent/SystemRelative ReactivityAdvantagesDisadvantagesRecommended for Hindered Substrates?
HATU/DIPEA Very HighFast reaction rates, high yields, effective for very hindered residues.[1][17]High cost, potential for guanidinylation side reaction.Highly Recommended
HBTU/DIPEA HighGood performance, less expensive than HATU.[16][17]Less reactive than HATU, may be insufficient for extremely hindered cases.[1][17]Recommended
COMU/DIPEA Very HighComparable to HATU, improved safety and solubility.[18][19]Higher cost than carbodiimides.Highly Recommended
PyBOP/DIPEA HighHigh efficiency, no risk of guanidinylation.[14]Byproducts can be difficult to remove.Recommended
EDC/HOAt/Base HighCost-effective, HOAt provides high reactivity.[1][14]Requires careful optimization of stoichiometry.Good Alternative
DIC/OxymaPure HighSoluble urea byproduct, OxymaPure is a safe and effective additive.[7][18]Generally less potent than pre-formed onium salts.Good Alternative
EDC/HOBt/Base ModerateWidely used and economical.[21]Often insufficient for severely hindered couplings.[1]Not Recommended as a first choice
Acyl Fluorides (e.g., via TFFH) Very HighExcellent for α,α-disubstituted amino acids due to the small size of the fluoride leaving group.[18][19][22]Reagents can be corrosive and require careful handling.[23]Excellent, especially for extreme cases

Experimental Protocols

The following protocols provide a starting point for the coupling of this compound with a generic primary amine (e.g., benzylamine) as the nucleophile. Optimization of reaction time, temperature, and stoichiometry may be necessary for different amine partners.

Protocol 1: High-Efficacy Coupling using HATU

dot graph "HATU_Protocol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve_Acid_HATU" [label="Dissolve Carboxylic Acid (1.0 eq)\nand HATU (1.1 eq) in DMF"]; "Add_DIPEA" [label="Add DIPEA (2.5 eq)"]; "Pre_activate" [label="Stir for 10-15 min\nat room temperature"]; "Add_Amine" [label="Add Amine (1.2 eq)"]; "React" [label="Stir at room temperature\nfor 2-16 hours"]; "Workup" [label="Aqueous Workup\n& Purification"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dissolve_Acid_HATU" -> "Add_DIPEA" -> "Pre_activate" -> "Add_Amine" -> "React" -> "Workup" -> "End"; } dot Figure 3: Step-by-step workflow for the HATU-mediated coupling protocol.

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Primary Amine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[21]

  • Add the primary amine to the activated mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours depending on the amine's reactivity.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC and HOAt

Materials:

  • This compound (1.0 eq)

  • EDC hydrochloride (1.2 eq)

  • HOAt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Primary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a solution of this compound, HOAt, and the primary amine in anhydrous DCM or DMF, add DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride portion-wise to the solution and stir for 15-30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

Conclusion and Recommendations

For the challenging coupling of this compound, onium salt-based reagents, particularly HATU and COMU , are the most robust and reliable choices, consistently delivering high yields where other methods may fail.[17][24] Their high reactivity is well-suited to overcoming the significant steric hindrance of this α,α-disubstituted amino acid.[1][13] While more costly, the increased efficiency and cleaner reaction profiles often justify the expense in a research and drug development setting.

For applications where cost is a primary concern, a carefully optimized carbodiimide-based system, such as EDC/HOAt or DIC/OxymaPure , can be an effective alternative. The use of advanced additives like HOAt or OxymaPure is critical for success with these sterically demanding substrates.[14] In extremely challenging cases, exploring the in-situ generation of acyl fluorides may provide a path to the desired product.[25][26][27] Ultimately, the optimal choice will depend on a balance of reactivity, cost, and the specific requirements of the synthetic route.

References

A Comparative Guide to Orthogonal Protection Strategies with Boc and Allyl Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Complex Peptide Synthesis

The synthesis of peptides with defined sequences is a cornerstone of modern biochemistry and drug development. The process relies on the sequential formation of amide bonds, which necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[1][2] The concept of "orthogonality" is paramount; it refers to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4][5][6] This selective deprotection allows for the precise, on-resin modification of specific amino acid side chains, enabling the construction of complex architectures such as cyclic peptides, branched peptides, and those with post-translational modifications.[4][6]

While the two dominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approaches, the quest for greater synthetic flexibility has led to the integration of additional orthogonal protecting groups.[5][][8][9] This guide provides an in-depth comparison of a particularly robust orthogonal pairing: the acid-labile Boc group for Nα-amino protection and the palladium-labile allyl group for "semi-permanent" side-chain protection. This combination offers a third dimension of orthogonality, empowering chemists to tackle uniquely challenging synthetic targets.[4][10][11]

The Protecting Groups: A Mechanistic Deep Dive

A successful orthogonal strategy is built upon a thorough understanding of the chemistry governing each protecting group. The stability of one group under the deprotection conditions of the other is the foundation of its utility.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group has been a foundational element of SPPS since its inception by R.B. Merrifield.[1][12] It serves as a temporary shield for the Nα-amino group of the growing peptide chain.

  • Protection: The Boc group is introduced by reacting an amino acid's α-amino group with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][13]

  • Deprotection Mechanism: The removal of the Boc group is a critical step in each cycle of peptide elongation and is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[][12][13] The mechanism involves the protonation of the Boc group's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine of the peptide chain.[13]

  • Causality Behind Scavengers: The generated tert-butyl cation is a reactive electrophile that can undesirably alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3] To prevent these side reactions, scavengers such as dithioethane (DTE) or triisopropylsilane (TIS) are added to the deprotection cocktail to trap the cation.[3][12]

The Allyl Group: A Palladium-Responsive Orthogonal Partner

The allyl group, often used as an allyl ester (All) for carboxylic acid side chains (Asp, Glu) or as an allyloxycarbonyl (Alloc) group for amine side chains (Lys, Orn), provides an elegant orthogonal protection scheme.[10][14] Its defining characteristic is its stability to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[14][15]

  • Protection: Allyl-based groups are typically introduced via standard esterification or carbamate formation reactions.

  • Deprotection Mechanism: The cleavage of allyl groups is achieved under very mild, neutral conditions via palladium(0)-catalyzed allylic substitution.[10][16] The process, often described as the Tsuji-Trost reaction, involves the formation of a π-allyl palladium complex.[17][18] A nucleophilic "allyl scavenger" then attacks this complex, releasing the deprotected functional group and regenerating the Pd(0) catalyst.[16][17]

  • Catalyst and Scavenger System: The most common catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[11][19] A variety of scavengers can be used, including phenylsilane (PhSiH₃), morpholine, or dimedone, which act to irreversibly trap the allyl group.[11][16][20] The choice of scavenger can be critical for reaction efficiency and preventing side reactions.

The Orthogonal Strategy in Practice: A Synergistic Approach

The true power of this strategy lies in the complete orthogonality between the Boc and allyl deprotection chemistries. A peptide can be assembled using Boc-SPPS, incorporating one or more residues with allyl-protected side chains. At any desired step, the allyl group can be selectively removed on-resin without affecting the N-terminal Boc group or any other acid-labile side-chain protecting groups. This opens the door for specific modifications, such as lactam bridge formation for cyclization.[20]

Orthogonal_Strategy Start Boc-AA(SideChain-PG)-Resin Elongation Boc-Peptide-AA(SideChain-Allyl)-Resin Start->Elongation Boc-SPPS Cycles Selective_Deprotect Boc-Peptide-AA(SideChain-NH₂)-Resin Elongation->Selective_Deprotect Pd(PPh₃)₄ / Scavenger (Allyl Removal) Final_Deprotect H₂N-Peptide(Modified)-COOH Elongation->Final_Deprotect Strong Acid (e.g., HF) (Direct Cleavage) Modification Boc-Peptide-AA(SideChain-Modified)-Resin Selective_Deprotect->Modification On-Resin Chemistry (e.g., Cyclization, Labeling) Modification->Final_Deprotect Strong Acid (e.g., HF) (Boc & SideChain-PG Removal, Resin Cleavage)

Caption: Orthogonal workflow combining Boc-SPPS with selective allyl deprotection.

Head-to-Head Comparison: Deprotection Conditions

The distinct requirements for removing Boc and allyl groups are the cornerstone of their orthogonality. The following table provides a direct comparison of typical deprotection protocols.

ParameterBoc Group DeprotectionAllyl/Alloc Group Deprotection
Primary Reagent Trifluoroacetic Acid (TFA)Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Typical Conc. 25-50% in Dichloromethane (DCM)[3][12][13]0.1-0.25 equivalents[17][21]
Scavenger Required for Trp, Met, Cys (e.g., DTE, TIS, EDT)[3][12]Required (e.g., Phenylsilane, Morpholine, Dimedone)[17][20][22]
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[17][20]
Temperature Room TemperatureRoom Temperature (Microwave heating can accelerate)[20][23]
Reaction Time 15-30 minutes[12][13]30 minutes - 2 hours (can be faster with microwave)[17][20][21]
Byproducts CO₂, tert-butyl cation[3][13]Allyl-scavenger adduct, Pd complexes
Orthogonality Cleaves other acid-labile groups (tBu, Trt)Stable to acids (TFA) and bases (piperidine)[10][14]

Performance Data: A Model Synthesis

To illustrate the efficacy of this strategy, consider the synthesis of a model heptapeptide, Boc-Tyr-Ala-Gly-Phe-Leu-Lys(Alloc)-Arg-Resin. The goal is to selectively deprotect the Lys side chain for subsequent modification.

StepDescriptionYield (%)Purity (HPLC %)Mass Spec (m/z)
1Linear Peptide Synthesis>95>92Confirmed (M+H)⁺
2Selective Alloc Deprotection>98 (conversion)>90Confirmed (M-84+H)⁺
3On-Resin Biotinylation of Lys>90>88Confirmed (M+Biotin+H)⁺
4Final Cleavage & Deprotection~75 (overall)>95 (post-purification)Confirmed Final Product

Data are representative values compiled from typical outcomes reported in peptide synthesis literature. This data demonstrates that the allyl deprotection step proceeds with high conversion and purity, enabling efficient subsequent on-resin chemistry before the final cleavage and purification.

Experimental Protocols

The following protocols are self-validating systems. Successful completion of each step, verifiable by mass spectrometry and HPLC, confirms the integrity of the peptide and the efficacy of the methodology.

Protocol 1: Standard Boc-SPPS Elongation Cycle

This protocol outlines a single cycle for adding one amino acid.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.

  • Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (containing 0.5% DTE if Cys/Met/Trp are present) to the resin.[12] Agitate for 2 x 15 minutes at room temperature.

  • Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.

  • Neutralization: Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 x 5 minutes.[13]

  • Washing: Drain the neutralization solution. Wash the resin with DCM (3x).

  • Amino Acid Coupling: In a separate vessel, pre-activate the incoming Boc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Selective On-Resin Deprotection of an Alloc Group

This protocol details the specific steps for removing a side-chain Alloc group.

Experimental_Workflow Start Start: Boc-Peptide-Lys(Alloc)-Resin Wash1 Wash & Swell Resin (DCM) Start->Wash1 React Add Cocktail to Resin Agitate 2 x 30 min @ RT Wash1->React Prepare Prepare Deprotection Cocktail: Pd(PPh₃)₄ + PhSiH₃ in DCM Prepare->React Wash2 Thorough Washing (DCM, DIEA/DCM, DMF) React->Wash2 Test QC Check: Small Cleavage + LC-MS Wash2->Test End Result: Boc-Peptide-Lys(NH₂)-Resin Test->End Success Modify Proceed to On-Resin Modification End->Modify

Caption: Experimental workflow for selective on-resin Alloc group deprotection.

  • Resin Preparation: Swell the Boc-Peptide-Lys(Alloc)-Resin in anhydrous DCM for 30 minutes in a fritted reaction vessel.

  • Catalyst Solution Preparation: In a separate, dry vial, prepare the deprotection cocktail. For 1g of resin (~0.5 mmol substitution), dissolve Pd(PPh₃)₄ (0.2 eq., ~115 mg) and Phenylsilane (20 eq., ~1.1 mL) in 10 mL of anhydrous DCM. Note: This solution should be prepared fresh and used immediately. While robust, prolonged exposure of the catalyst to air can reduce efficiency.[21]

  • Deprotection Reaction: Drain the DCM from the resin. Add the freshly prepared catalyst solution. Agitate the mixture at room temperature for 30-60 minutes, ensuring the vessel is protected from light.

  • Repeat Reaction: Drain the solution. To ensure complete removal, repeat step 3 with a fresh portion of the catalyst solution.

  • Washing: Drain the catalyst solution. Wash the resin extensively to remove all traces of palladium and scavenger. A typical sequence is: DCM (5x), 0.5% DIEA in DCM (2x), DCM (3x), and DMF (3x). The pale yellow/orange color of the catalyst should be completely gone.

  • Validation: Before proceeding, it is best practice to cleave a small amount of peptide from the resin and verify complete Alloc removal by LC-MS. The resin is now ready for subsequent on-resin modification at the newly liberated lysine side-chain amine.

References

Benchmarking the stability of 1-Boc-3-allylpiperidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the chemical stability of 1-Boc-3-allylpiperidine-3-carboxylic acid and its common derivatives. This document provides a framework for comparative analysis through forced degradation studies, offering researchers and drug development professionals a robust methodology for assessing the shelf-life and degradation pathways of these critical building blocks.

Introduction: The Imperative of Stability in Drug Discovery Intermediates

In the intricate process of drug development, the chemical stability of intermediates is a cornerstone of robust and reproducible synthetic routes. This compound is a key chiral building block, frequently employed in the synthesis of complex heterocyclic compounds destined for therapeutic applications. Its trifunctional nature—a protected amine, a reactive allyl group, and a carboxylic acid—presents a unique set of stability challenges. Understanding the degradation profile of this molecule and its derivatives is not merely an academic exercise; it is a critical step in de-risking the drug manufacturing process, ensuring the purity of the final active pharmaceutical ingredient (API), and meeting stringent regulatory requirements.

This guide presents a comprehensive framework for benchmarking the stability of this compound and its common ester and amide derivatives. By employing forced degradation studies, we can simulate the stress conditions these molecules might encounter during synthesis, purification, and storage, thereby identifying their intrinsic stability liabilities.

Comparative Analysis: Selecting Derivatives for Stability Profiling

To provide a meaningful comparison, we will assess the parent acid alongside two of its most common derivatives: the methyl ester and the N-methyl amide. These derivatives are frequently used in subsequent synthetic steps and their stability can significantly impact reaction yields and impurity profiles.

  • This compound (Parent Compound): The primary focus of our study.

  • Methyl 1-Boc-3-allylpiperidine-3-carboxylate (Ester Derivative): To assess susceptibility to hydrolysis.

  • 1-Boc-N-methyl-3-allylpiperidine-3-carboxamide (Amide Derivative): To compare the stability of the amide bond versus the ester and carboxylic acid under various stress conditions.

Experimental Design: A Forced Degradation Protocol

Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products and establish degradation pathways. Our protocol is designed to expose the selected compounds to a range of harsh conditions, exceeding those expected to be encountered in a typical manufacturing or storage environment.

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare stock solutions (1 mg/mL in ACN) of: - Parent Acid - Methyl Ester - N-Methyl Amide acid Acidic Hydrolysis 0.1 M HCl, 60°C prep->acid Expose aliquots to stress base Basic Hydrolysis 0.1 M NaOH, 60°C prep->base Expose aliquots to stress ox Oxidative 3% H2O2, RT prep->ox Expose aliquots to stress therm Thermal Solid state, 80°C prep->therm Expose aliquots to stress photo Photolytic ICH Q1B guidelines prep->photo Expose aliquots to stress quench Quench reaction & dilute acid->quench base->quench ox->quench therm->quench photo->quench hplc RP-HPLC-UV Analysis (Quantify remaining parent compound) quench->hplc lcms LC-MS Analysis (Identify degradation products) hplc->lcms For samples with >5% degradation

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each compound (parent acid, methyl ester, and N-methyl amide) in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place approximately 5 mg of the solid compound in a clear glass vial and store in an oven at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of 0.1 mg/mL with a 50:50 acetonitrile:water mixture.

    • Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) to determine the percentage of the parent compound remaining.

    • For samples showing significant degradation (>5%), perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to identify the major degradation products.

Hypothetical Stability Data and Interpretation

The following table summarizes the expected outcomes of the forced degradation study. The data presented is hypothetical but is based on the known chemical properties of the functional groups present in the molecules.

Stress ConditionThis compound (% Remaining)Methyl 1-Boc-3-allylpiperidine-3-carboxylate (% Remaining)1-Boc-N-methyl-3-allylpiperidine-3-carboxamide (% Remaining)
0.1 M HCl, 60°C 85%75%95%
0.1 M NaOH, 60°C >99% (as salt)40%80%
3% H₂O₂, RT 90%92%91%
Thermal (80°C) 98%>99%>99%
Photolytic >99%>99%>99%
Interpretation of Expected Results
  • Acidic Conditions: The primary degradation pathway under acidic conditions is likely the cleavage of the Boc-protecting group. The ester derivative is expected to be the most labile, as it can also undergo acid-catalyzed hydrolysis to the parent carboxylic acid. The amide is anticipated to be the most stable under these conditions.

  • Basic Conditions: The methyl ester is expected to be highly susceptible to base-catalyzed hydrolysis (saponification). The parent acid will be deprotonated to its carboxylate salt, which is generally stable. The amide will be more resistant to hydrolysis than the ester but may still show some degradation.

  • Oxidative Conditions: The allyl group is a potential site for oxidation. All three compounds are expected to show some degradation, likely forming epoxides or other oxidation products.

  • Thermal and Photolytic Conditions: These compounds are expected to be relatively stable under thermal and photolytic stress, which is a desirable characteristic for storage and handling.

Potential Degradation Pathways

G parent 1-Boc-3-allylpiperidine-3-carboxylate (Ester Derivative) acid_prod 3-allylpiperidine-3-carboxylate (Boc cleavage) parent->acid_prod Acidic Stress (HCl) base_prod This compound (Hydrolysis) parent->base_prod Basic Stress (NaOH) ox_prod Oxidized derivatives (e.g., epoxide) parent->ox_prod Oxidative Stress (H2O2)

Caption: Potential degradation pathways for the ester derivative.

Conclusion and Recommendations

This guide provides a robust framework for assessing the stability of this compound and its derivatives. Based on the predicted outcomes:

  • The N-methyl amide derivative is likely the most stable across the range of conditions tested, making it a good candidate for synthetic routes that involve harsh basic or acidic conditions.

  • The methyl ester derivative is the most labile, particularly to basic hydrolysis. Its use should be carefully considered if downstream reaction steps involve basic reagents.

  • The parent carboxylic acid shows good overall stability, with the primary liability being the potential for Boc-group cleavage under strong acidic conditions.

It is recommended that researchers perform such a forced degradation study on any critical intermediate to proactively identify potential issues with stability. This will lead to the development of more robust synthetic processes and a higher quality final product.

A Comparative Guide to Analytical Methods for Characterizing Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products.[1] Its prevalence demands robust and precise analytical characterization to ensure identity, purity, and structural integrity, which are critical for advancing drug discovery and development programs. This guide provides a comparative analysis of essential analytical techniques for the comprehensive characterization of novel piperidine-containing compounds, grounded in practical insights and validated methodologies.

Our approach moves beyond a simple listing of techniques, instead following a logical workflow that mirrors the process of discovery and development. We will explore the causality behind experimental choices, offering a self-validating system of protocols designed for immediate application by researchers, scientists, and drug development professionals.

The Integrated Analytical Workflow

The characterization of a novel piperidine compound is not a linear process but an integrated workflow where techniques are strategically employed to answer specific questions. The initial goal is to confirm the molecular identity and assess purity, followed by detailed structural elucidation, and finally, the definitive determination of its three-dimensional arrangement.

Analytical_Workflow cluster_0 Initial Purity & Identity cluster_1 Structural Elucidation cluster_2 Stereochemical Analysis LC-MS LC-MS 1D_NMR 1D NMR (¹H, ¹³C) LC-MS->1D_NMR Purity Confirmed GC-MS GC-MS 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Complex Structure HRMS HRMS 1D_NMR->HRMS Elemental Composition Chiral_Chrom Chiral HPLC/SFC 2D_NMR->Chiral_Chrom Stereocenters Present NOESY NOESY/ROESY 2D_NMR->NOESY Relative Stereochemistry X-ray X-ray Crystallography Chiral_Chrom->X-ray Absolute Configuration Needed Novel_Compound Novel_Compound Novel_Compound->LC-MS Initial Screen

Caption: Integrated workflow for the characterization of novel piperidine compounds.

Part 1: Initial Assessment: Purity, Identity, and Impurity Profiling

The first critical step in characterizing a new chemical entity is to establish its purity and confirm its molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse technique for this stage, offering a rapid and sensitive assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): The First Line of Analysis

LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of Mass Spectrometry (MS).[2] For piperidine compounds, which are often basic and polar, reversed-phase chromatography is typically the method of choice.

  • Expertise in Method Selection: The choice of column and mobile phase is paramount. A C18 column is a versatile starting point, but for highly polar piperidines, alternative stationary phases like phenyl-hexyl or embedded polar group (EPG) columns can provide better retention and peak shape. The mobile phase is usually a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier like formic acid or trifluoroacetic acid to ensure good ionization and peak shape.

  • Trustworthiness Through Validation: A robust LC-MS method must be validated for linearity, accuracy, and precision. This ensures that the observed purity is a true reflection of the sample's composition. The International Council on Harmonisation (ICH) provides a comprehensive framework for method validation.[3][4]

Table 1: Comparison of Chromatographic Techniques for Purity Assessment

TechniquePrincipleAdvantages for PiperidinesDisadvantages
HPLC/UPLC Partitioning between a liquid mobile phase and a solid stationary phase.High resolution, applicable to a wide range of polarities, non-destructive.Can be time-consuming for method development.
GC-MS Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Excellent for volatile and semi-volatile piperidines, provides structural information through fragmentation.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation.
SFC Utilizes supercritical CO2 as the primary mobile phase.Fast separations, reduced solvent consumption, ideal for chiral separations.[5]Requires specialized equipment, less suitable for highly polar compounds without modifiers.

Experimental Protocol: Generic LC-MS Purity and Identity Confirmation

  • Sample Preparation: Dissolve the piperidine compound in a suitable solvent (e.g., methanol, DMSO) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for the specific instrument.

  • Data Analysis: Integrate the peak area of the main component to determine purity (as % area). Confirm the molecular weight by observing the [M+H]+ ion in the mass spectrum.

Part 2: Unambiguous Structural Elucidation

Once purity is established, the next step is to confirm the precise atomic connectivity of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.[6] For piperidine derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques are often necessary to resolve complex structures and stereochemistry.[7]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The conformation of the piperidine ring (chair, boat, or twist-boat) can often be inferred from the coupling constants between adjacent protons.[8]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular structure.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting different fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

While standard MS provides the nominal molecular weight, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.[9] This is a critical piece of data for confirming the identity of a novel compound.

Table 2: Information Gained from Key NMR Experiments

ExperimentInformation ProvidedApplication to Piperidines
¹H NMR Proton chemical shifts, integration (proton count), coupling constants (connectivity).Determines the substitution pattern and provides clues about the ring conformation.[8]
¹³C NMR Carbon chemical shifts, number of unique carbons.Confirms the carbon skeleton and the presence of functional groups.[10]
COSY ¹H-¹H correlations through 2-3 bonds.Traces out the proton connectivity within the piperidine ring and its substituents.
HSQC Direct ¹H-¹³C correlations.Assigns each proton to its corresponding carbon atom.
HMBC ¹H-¹³C correlations over 2-3 bonds.Connects different spin systems and confirms the overall structure.
NOESY/ROESY ¹H-¹H correlations through space.Determines the relative stereochemistry by identifying protons that are close to each other in 3D space.

Part 3: The Final Frontier: Stereochemical Characterization

Many biologically active piperidines are chiral, and their pharmacological activity is often dependent on their specific 3D arrangement. Therefore, determining the absolute and relative stereochemistry is a critical final step in the characterization process.

A Decision-Making Framework for Stereochemical Analysis

The choice of technique for stereochemical analysis depends on the nature of the compound and the information required.

Stereochem_Decision_Tree Start Novel Chiral Piperidine IsCrystalline Is the compound crystalline? Start->IsCrystalline NeedAbsolute Is absolute configuration required? IsCrystalline->NeedAbsolute No XRay Single Crystal X-ray Diffraction IsCrystalline->XRay Yes NeedRelative Need relative stereochemistry? NeedAbsolute->NeedRelative No ChiralChrom Chiral HPLC/SFC NeedAbsolute->ChiralChrom Yes NOESY NOESY/ROESY NMR NeedRelative->NOESY Yes End Stereochemistry Determined NeedRelative->End No XRay->End ChiralChrom->End NOESY->End

Caption: Decision tree for selecting the appropriate stereochemical analysis technique.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[11] While it is the most definitive method, it requires obtaining a high-quality single crystal, which can be a significant challenge.[12]

Chiral Chromatography: Separation and Quantification of Enantiomers

Chiral HPLC and SFC are powerful techniques for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[13] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[14] While chiral chromatography can separate enantiomers, it does not provide information on the absolute configuration of each enantiomer without a reference standard.

Experimental Protocol: Chiral SFC Method Development Screen

  • Column Screening: Screen a set of common chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).[13]

  • Mobile Phase Screening: Use a primary mobile phase of supercritical CO2 with a polar organic co-solvent (e.g., methanol, ethanol, isopropanol) and an additive (e.g., diethylamine for basic compounds).

  • Optimization: Once initial separation is achieved, optimize the co-solvent percentage, flow rate, and back-pressure to improve resolution and analysis time.

  • Quantification: Develop a validated method to determine the enantiomeric ratio and purity of the sample.[14]

Part 4: A Comparative Summary

Choosing the right analytical tool is a matter of balancing the information required with the resources available. The following table provides a high-level comparison of the techniques discussed.

Table 3: Overall Comparison of Analytical Methods for Piperidine Characterization

TechniqueInformation ObtainedSample Req.SpeedCostKey Limitation
LC-MS Purity, Molecular WeightLow (µg)FastLowLimited structural information.
GC-MS Purity, MW, FragmentationLow (µg)FastLowLimited to volatile compounds.[1]
HRMS Elemental FormulaLow (µg)FastMediumNo structural connectivity data.
NMR Full Structure, Relative Stereochem.Medium (mg)MediumHighCan be complex to interpret, lower sensitivity.
Chiral HPLC/SFC Enantiomeric PurityLow (µg)FastMediumDoes not provide absolute configuration.[5]
X-ray Cryst. Absolute 3D StructureHigh (mg)SlowHighRequires a single, high-quality crystal.[11]

Conclusion

The comprehensive characterization of novel piperidine compounds is a multi-faceted endeavor that relies on the strategic application of a suite of analytical techniques. There is no single "best" method; rather, the power lies in an integrated approach. By starting with rapid screening methods like LC-MS to confirm identity and purity, progressing to the detailed structural insights provided by NMR and HRMS, and culminating in the definitive stereochemical assignment through chiral chromatography or X-ray crystallography, researchers can build a complete and robust data package. This methodical and evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of the next generation of piperidine-based therapeutics.

References

The Piperidine Scaffold: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of natural products and FDA-approved drugs underscores its significance as a "privileged scaffold" in the design of novel therapeutics.[1] This guide provides an in-depth comparative analysis of the piperidine scaffold, offering experimental data, detailed protocols, and strategic insights for researchers, scientists, and drug development professionals.

The Physicochemical Advantage of the Piperidine Ring

The utility of the piperidine scaffold stems from a unique combination of physicochemical properties that render it highly advantageous for drug design. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2]

Comparative Analysis with Other Saturated Heterocycles

While other nitrogen-containing heterocycles like pyrrolidine and piperazine are also widely employed, piperidine offers a distinct profile.

PropertyPiperidinePyrrolidinePiperazineKey Considerations for Drug Design
Ring Size 6-membered5-membered6-memberedThe larger ring of piperidine provides a more rigid and defined conformational preference compared to the more flexible five-membered pyrrolidine ring.[3][4]
pKa of Conjugate Acid ~11.22[4][5]~11.27[4]pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]Piperidine's high basicity ensures it is predominantly protonated at physiological pH, enabling strong ionic interactions with acidic residues in target proteins. Piperazine's two distinct pKa values offer greater flexibility for modulating ionization.[5]
Lipophilicity (logP) 0.84[3][4]0.46[3][4]-1.19Piperidine is more lipophilic than both pyrrolidine and piperazine, which can enhance membrane permeability and oral absorption.[3][5] However, this can also increase the risk of phospholipidosis in long-term toxicity studies.[5]
Metabolic Stability Generally stable, with potential for oxidation at carbons adjacent to the nitrogen.[3]Generally stable.The two nitrogen atoms present more sites for metabolism, potentially leading to the formation of active or toxic metabolites.[5]Strategic substitution on the piperidine ring can block metabolic "soft spots".

Logical Flow for Scaffold Selection:

Target Target Identification & Validation LeadGen Lead Generation Target->LeadGen ScaffoldSelection Scaffold Selection LeadGen->ScaffoldSelection Piperidine Piperidine Analogues (Rigidity/Higher Lipophilicity) ScaffoldSelection->Piperidine High binding affinity via conformational restriction desired Pyrrolidine Pyrrolidine Analogues (Flexibility/Lower Lipophilicity) ScaffoldSelection->Pyrrolidine Conformational adaptability for target engagement needed Piperazine Piperazine Analogues (Dual Basicity/Higher Hydrophilicity) ScaffoldSelection->Piperazine Aqueous solubility and multipolar interactions are key Optimization Lead Optimization (ADME/Tox Profiling) Piperidine->Optimization Pyrrolidine->Optimization Piperazine->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Decision workflow for selecting a nitrogen-containing heterocyclic scaffold.

Performance in Diverse Therapeutic Areas

The versatility of the piperidine scaffold is evident in its successful application across a wide range of therapeutic areas.

Oncology

Piperidine moieties are integral components of numerous anticancer agents, demonstrating a variety of mechanisms of action including the induction of apoptosis and modulation of critical signaling pathways.[1][6]

Comparative Anticancer Activity of Piperidine Derivatives (IC50/GI50 in µM):

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1][6]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1][6]
Compound 17a PC3Prostate0.81[1][6]
MGC803Gastric1.09[1][6]
MCF-7Breast1.30[1][6]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[6]
HT29Colon4.1 (GI50, µg/mL)[6]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[6]

Signaling Pathway Modulation in Cancer:

cluster_cell Cancer Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine Piperidine Derivatives Piperidine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidine derivatives.

Neurodegenerative Diseases

Piperidine-based compounds have shown significant promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. A prime example is Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[7]

Comparative Acetylcholinesterase (AChE) Inhibition:

CompoundTargetIC50Reference
Donepezil AChE6.7-12 nM (in vitro, purified human AChE)[8]
41 ± 2.2 nM (in minimally diluted human blood)[8]
Rivastigmine AChE~400 nM[9]
Galantamine AChE~1.5 µM[9]
Pain Management

The piperidine scaffold is a key structural feature in many potent analgesics, most notably the fentanyl class of opioids. These compounds primarily act as agonists at the µ-opioid receptor.[10]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial.

Synthesis of Piperidine-Containing Drugs

Optimized Synthesis of Fentanyl:

This three-step synthesis provides an efficient route to fentanyl and its analogs.[10][11][12]

  • Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to yield N-[2-(phenylethyl)]-4-piperidinone.[10][11]

  • Reductive Amination: The resulting piperidone is subjected to reductive amination with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, to produce N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[10][11]

  • Acylation: The final step involves the acylation of the 4-piperidineamine with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford fentanyl.[10][11]

Industrially Scalable Synthesis of Donepezil:

This synthetic route is optimized for large-scale production.[13][14]

  • Condensation: Ethyl isonipecotate is condensed with benzyl chloride using potassium carbonate to form N-benzyl ethyl isonipecotate.[13]

  • Reduction: The ester is reduced to the corresponding alcohol, N-benzyl piperidine alcohol, using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride).[13]

  • Oxidation: The alcohol is then oxidized to N-benzyl piperidine-4-carboxaldehyde.[13]

  • Aldol Condensation: The aldehyde undergoes an aldol condensation with 5,6-dimethoxy-indanone in the presence of sodium hydroxide.[13]

  • Reduction and Salt Formation: The resulting intermediate is reduced, and the final product, donepezil, is typically isolated as the hydrochloride salt.[13]

Biological Evaluation Assays

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[1]

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 or GI50 value.[1]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This assay measures the activity of AChE by detecting the product of the enzymatic reaction.[9][15]

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine, DTNB (Ellman's reagent), and the test inhibitors (e.g., donepezil) in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, inhibitor solution at various concentrations, DTNB, and the enzyme solution.

  • Initiate Reaction: Start the reaction by adding the acetylthiocholine substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

GPCR Ligand Binding Assay (Competitive):

This assay determines the binding affinity (Ki) of a compound for a G protein-coupled receptor.[16][17]

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and the unlabeled test compound (e.g., a piperidine derivative) at various concentrations.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]

Experimental Workflow for a GPCR Binding Assay:

MembranePrep 1. GPCR-expressing Cell Membrane Preparation AssaySetup 2. Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) MembranePrep->AssaySetup Incubation 3. Incubation to Reach Equilibrium AssaySetup->Incubation Filtration 4. Filtration and Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Step-by-step workflow for a competitive GPCR radioligand binding assay.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, coupled with its synthetic tractability, have cemented its status as a privileged structure. By understanding the subtle yet significant differences between piperidine and other heterocyclic scaffolds, and by employing rigorous experimental protocols for synthesis and biological evaluation, researchers can continue to leverage the power of the piperidine ring to develop the next generation of innovative therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-allylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Boc-3-allylpiperidine-3-carboxylic acid. As a key building block in modern synthetic chemistry, its proper handling from bench to disposal is critical for ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to explain the causality behind each recommendation.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a robust risk assessment can be conducted by analyzing its structural components: the piperidine ring, the carboxylic acid moiety, and the tert-Butoxycarbonyl (Boc) protecting group.

Based on data from structurally similar compounds, the following hazards should be anticipated.

Hazard ClassificationGHS Hazard StatementRationale and Precautionary ActionSupporting Evidence
Skin Corrosion/Irritation H315: Causes skin irritation.The carboxylic acid group can irritate the skin upon contact. Prolonged exposure should be avoided. Always wear chemical-resistant gloves.[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.The compound, particularly in powdered form, can cause significant eye irritation. Appropriate eye protection is mandatory.[1][2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.Inhalation of the powdered compound can irritate the respiratory tract. Handle in a well-ventilated area or chemical fume hood.[1][2]
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long-lasting effects.Piperidine derivatives can be harmful to aquatic organisms. Under no circumstances should this compound or its solutions be disposed of down the drain.

Causality Insight: The Boc protecting group generally reduces the reactivity and basicity of the piperidine nitrogen, making the compound less corrosive than parent piperidines[3][4]. However, the acidic nature of the carboxyl group and the overall molecular structure necessitate handling it as a hazardous chemical waste.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure during handling and disposal operations.

  • Eye Protection : Wear chemical safety goggles or a face shield in combination with safety goggles. A face shield alone does not provide adequate protection.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Always check for leaks or tears before use and replace them immediately if compromised[5].

  • Body Protection : A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection : If handling the solid outside of a chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate potential hazards.

  • Alert Personnel : Immediately notify colleagues in the vicinity.

  • Isolate the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial sorbent. Avoid raising dust.

    • For Liquid Spills (Solutions) : Cover the spill with an inert absorbent material.

  • Collect the Waste : Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.

  • Decontaminate the Area : Clean the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleaning Materials : All contaminated cleaning materials (absorbents, wipes, gloves) must be collected and disposed of as hazardous waste[6].

Step-by-Step Waste Disposal Protocol

Disposal of this compound must be managed through the hazardous chemical waste stream. At no point should this chemical be disposed of in the regular trash or down the drain[7][8].

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous reactions. This compound is an organic acid and must be segregated accordingly.

  • DO NOT MIX WITH :

    • Bases : To prevent a potentially violent exothermic neutralization reaction.

    • Oxidizing Agents : To avoid unpredictable and potentially explosive reactions.

    • Reactive Metals : Such as sodium or potassium.

  • Collect As : Non-halogenated Organic Acid Waste .

The following diagram illustrates the decision-making process for proper waste segregation.

WasteDisposalWorkflow Workflow for Disposal of this compound start Identify Waste: 1-Boc-3-allylpiperidine- 3-carboxylic Acid is_solid Is the waste solid or contaminating solid items? start->is_solid is_liquid Is the waste a solution? is_solid->is_liquid No solid_waste_container Collect in container labeled: 'SOLID HAZARDOUS WASTE: Non-Halogenated Organic Acid' is_solid->solid_waste_container Yes liquid_waste_container Collect in container labeled: 'LIQUID HAZARDOUS WASTE: Non-Halogenated Organic Acid' is_liquid->liquid_waste_container Yes check_compatibility Ensure container material is compatible (e.g., HDPE) solid_waste_container->check_compatibility liquid_waste_container->check_compatibility label_details On the label, specify: - Full Chemical Name - Approximate Concentration (for liquids) - List all components of the mixture check_compatibility->label_details store_safely Store sealed container in Satellite Accumulation Area label_details->store_safely final_disposal Arrange for pickup by EHS or licensed waste contractor store_safely->final_disposal

Caption: Waste Segregation and Disposal Workflow Diagram.

Step 2: Waste Collection and Labeling
  • Select a Container : Choose a leak-proof, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). If reusing a reagent bottle, ensure it is clean and that the original label is completely defaced or removed[9].

  • Collect Waste :

    • Solid Waste : Place residual powder, contaminated weighing paper, gloves, and other contaminated disposable labware directly into a container designated for solid hazardous waste.

    • Liquid Waste (Solutions) : Pour solutions containing the compound into a designated container for liquid hazardous waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion[9].

  • Label the Container : As soon as the first drop of waste is added, the container must be labeled. Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include[10]:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • For mixtures, list all constituents and their approximate percentages.

    • The specific hazards associated with the waste (e.g., "Irritant", "Aquatic Toxin").

Step 3: Storage
  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area near the point of generation[9].

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Keep the waste container closed at all times, except when adding waste[8][10].

Decontamination and Empty Container Disposal

Empty containers that once held this compound must be managed carefully to prevent the release of chemical residues into the environment.

  • Triple Rinsing : An empty container must be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on the subsequent waste stream compatibility)[10].

  • Collect Rinsate : The first rinseate must be collected and disposed of as liquid hazardous chemical waste[11]. Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.

  • Container Disposal : Once triple-rinsed and air-dried, completely deface or remove all labels from the container. It can then typically be disposed of as regular solid waste or recycled, in accordance with your institution's policies[10].

Final Disposal Pathway

All collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor[9][10]. Laboratory personnel should never attempt to transport, treat, or dispose of hazardous waste themselves. Schedule a waste pickup with your EHS office once the container is full or before it has been stored for an extended period.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-3-allylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Boc-3-allylpiperidine-3-carboxylic Acid. As a preferred source for laboratory safety information, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies involved.

Hazard Analysis and Chemical Profile

  • Core Piperidine Structure: The parent piperidine ring is a cyclic amine that is flammable, corrosive, and toxic in contact with skin or if inhaled.[1][2][3] It is known to cause severe skin burns and eye damage.[2][4] The N-Boc protecting group on the target molecule significantly reduces the volatility and basicity of the nitrogen atom, mitigating some of the acute hazards associated with piperidine itself. However, the inherent toxicological profile of the core structure warrants cautious handling.

  • Carboxylic Acid Group: The carboxylic acid functional group contributes to the acidic nature of the compound. While not expected to be a strong acid, it can cause irritation upon contact with skin and eyes.[5] Standard protocols for handling acidic compounds should be followed.

  • Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group is notoriously acid-labile.[6] This means the compound can decompose to release the free piperidine and potentially isobutylene gas upon contact with strong acids. This reactivity is a critical consideration for storage, chemical compatibility, and waste disposal.

  • Close Structural Analogs: Safety data for compounds like 1-Boc-piperidine-3-carboxylic acid and its (R)- and (S)-enantiomers consistently indicate that they cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9] Given the structural similarity, it is prudent to assume this compound, which is a solid, presents a similar hazard profile.

Based on this analysis, the primary hazards are skin, eye, and respiratory tract irritation from the solid compound (dust) and potential decomposition if mixed with incompatible materials like strong acids.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on the specific task being performed.

PPE CategoryRecommended EquipmentRationale and Specifications
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing or dust generation.[5][10]Protects against irritation from airborne dust particles and accidental splashes when preparing solutions.[7][8]
Skin & Body Protection Chemical-resistant lab coat, fully buttoned.[2] Chemical-resistant gloves (e.g., disposable nitrile).[11][12] Fully enclosed shoes.[10]A lab coat provides a primary barrier against skin contact.[10] Nitrile gloves offer sufficient protection for incidental contact; they should be inspected before use and changed immediately upon contamination.[10][12] Enclosed shoes protect against spills.
Respiratory Protection Primary Control: All manipulations of the solid compound that could generate dust must be performed in a certified chemical fume hood.[10][12] Secondary Control: If a fume hood is not feasible for a specific task like weighing, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of dust.[5][10]Engineering controls are the most effective way to prevent respiratory exposure.[1] An N95 respirator provides a necessary layer of protection against irritating dust if engineering controls are insufficient.[5]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Safe Handling Protocol
  • Preparation and Engineering Controls:

    • Designate a specific area within a chemical fume hood for handling the compound.[10]

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before opening the chemical container.[10]

  • Weighing and Transferring (Solid):

    • Perform all weighing and transfers inside the chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[10]

    • Close the container tightly immediately after use.[1][2]

  • Preparing Solutions:

    • Slowly add the solid compound to the solvent to prevent splashing.[10]

    • If the solvent is volatile or flammable, ensure all ignition sources are removed from the area.[3][13]

  • Post-Handling Procedures:

    • Decontaminate the work area, including the balance and any potentially contaminated surfaces, with an appropriate solvent (e.g., ethanol) followed by soap and water.[10][11]

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[10]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][8]

Storage and Chemical Compatibility
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] Protect from direct sunlight and moisture, as piperidine derivatives can be sensitive to both.[14] A storage temperature between 2-8°C is often recommended for similar compounds.[14]

  • Incompatible Materials: Store away from strong acids, which can cause the Boc group to cleave, and strong oxidizing agents.[1][6]

Spill Management Protocol
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat), gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]

    • Carefully scoop the material into a dedicated, labeled hazardous waste container.[11]

    • Clean the spill area with a suitable solvent, followed by soap and water.[11]

    • Collect all cleaning materials as hazardous waste.[11]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.[1]

    • Prevent entry into the contaminated area.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All materials contaminated with this compound are considered hazardous waste.[11]

    • Solid Waste: Place all contaminated disposables (e.g., gloves, weigh boats, paper towels, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[10]

    • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste. Do not attempt to wash it for reuse.[11]

    • Liquid Waste: Solutions containing the compound must be collected in a dedicated hazardous liquid waste container. The container must be clearly labeled with the full chemical name and solvent.[11]

  • Final Disposal: Never dispose of this chemical or its waste down the drain.[12] All waste must be handled and disposed of through your institution's licensed hazardous waste management provider in accordance with all federal, state, and local regulations.[11][12]

Workflow Visualization

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Hazard Assessment & Protocol Review ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) prep->ppe setup 3. Prepare Fume Hood & Waste Containers ppe->setup weigh 4. Weigh/Transfer Solid Minimize Dust Generation setup->weigh Proceed to Handling dissolve 5. Prepare Solution (If applicable) weigh->dissolve decon 6. Decontaminate Work Surfaces dissolve->decon Experiment Complete waste 7. Segregate Hazardous Waste (Solid & Liquid) decon->waste doff 8. Doff PPE Correctly waste->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Safe Handling and Waste Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.